molecular formula C9H7ClO B1598508 3-(3-Chlorophenyl)prop-2-yn-1-ol CAS No. 80151-33-3

3-(3-Chlorophenyl)prop-2-yn-1-ol

Cat. No.: B1598508
CAS No.: 80151-33-3
M. Wt: 166.6 g/mol
InChI Key: JSWQDMZGLWMJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)prop-2-yn-1-ol (CAS 80151-33-3) is a chlorinated aromatic compound featuring a propargyl alcohol functional group, with a molecular formula of C9H7ClO and a molecular weight of 166.60 . This compound belongs to the propargyl alcohol family, which are characterized by an alkyne and a hydroxyl group, making them valuable intermediates in organic synthesis . Propargyl alcohols are known to participate in rearrangement reactions to form α,β-unsaturated carbonyl compounds and can be used as building blocks for more complex molecular structures . Scientific research utilizes related propargyl alcohol derivatives in the study of free radical reactions, such as the O-directed free radical hydrostannation, to generate reactive intermediates like allenylstannanes and vinyl radicals for further synthetic applications . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or consumer use. Handle with care; refer to the Safety Data Sheet for comprehensive hazard and handling information. Hazard Statements: H302-H315-H319-H335 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chlorophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWQDMZGLWMJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399057
Record name 3-(3-chlorophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80151-33-3
Record name 3-(3-chlorophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Chlorophenyl)prop-2-yn-1-ol: Structure, Properties, and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Chlorophenyl)prop-2-yn-1-ol is a member of the aryl propargyl alcohol family, a class of organic compounds characterized by a hydroxyl group attached to a propargyl moiety that is substituted with an aromatic ring. Its structure, featuring a reactive terminal alkyne, a primary alcohol, and a chlorinated phenyl ring, makes it a versatile and valuable building block in synthetic organic chemistry. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a robust synthetic protocol, and explores its potential applications for professionals in chemical research and drug development. The strategic placement of the chlorine atom on the meta-position of the phenyl ring offers a site for further functionalization and modulates the electronic properties of the molecule, influencing its reactivity and potential biological activity.

Molecular Structure and Physicochemical Properties

The structural integrity and properties of a chemical entity are foundational to its application. This compound is defined by the spatial arrangement of its constituent atoms and the interplay of its functional groups.

Chemical Structure

The molecule consists of a propyne backbone, with a phenyl ring attached to one terminal carbon of the alkyne and a hydroxymethyl group (-CH₂OH) at the other. A chlorine atom is substituted at the meta (3-position) of the phenyl ring.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes the key computed and reported properties of the molecule. This data is essential for planning reactions, purification, and for safety assessments.

PropertyValueSource
IUPAC Name This compound-
CAS Number 80151-33-3[1]
Molecular Formula C₉H₇ClO-
Molecular Weight 166.60 g/mol -
Appearance (Expected) Off-white to light yellow solidGeneral observation for similar compounds
Hazard Class Irritant[1]

Expected Spectroscopic Profile

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons (Ar-H): Four protons on the chlorophenyl ring would appear as a complex multiplet pattern in the range of δ 7.2-7.5 ppm.

    • Methylene Protons (-CH₂-): The two protons of the hydroxymethyl group adjacent to the alkyne would appear as a singlet or a narrow triplet (if coupled to the hydroxyl proton) around δ 4.3-4.5 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, typically between δ 1.5-3.0 ppm, whose chemical shift is highly dependent on solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic Carbons (Ar-C): Six signals are expected in the δ 125-135 ppm region. The carbon bearing the chlorine atom (C-Cl) would be found around δ 134 ppm, and the carbon attached to the alkyne (C-C≡) would be near δ 122 ppm.

    • Alkynyl Carbons (-C≡C-): Two distinct signals are expected in the range of δ 80-95 ppm. The carbon attached to the aryl group will be downfield relative to the one attached to the methylene group.

    • Methylene Carbon (-CH₂-): The carbon of the hydroxymethyl group would appear upfield, around δ 50-55 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A strong, broad absorption band around 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

    • C-H Stretch (Aromatic): Medium to weak bands just above 3000 cm⁻¹.

    • C≡C Stretch (Alkyne): A weak but sharp absorption band in the region of 2210-2260 cm⁻¹. The substitution at both ends of the alkyne makes this peak weaker than in terminal alkynes.

    • C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region, characteristic of a primary alcohol.

    • C-Cl Stretch: A strong band typically found in the 600-800 cm⁻¹ range.

Synthesis via Sonogashira Cross-Coupling

The most efficient and widely adopted method for synthesizing aryl propargyl alcohols is the Sonogashira cross-coupling reaction.[2] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[3]

Causality of Reagent Choice

The choice of reagents is dictated by reactivity and selectivity. 1-Iodo-3-chlorobenzene or 1-bromo-3-chlorobenzene are the preferred aryl halides. The reactivity of halogens in Sonogashira coupling follows the trend I > Br >> Cl.[2] This high selectivity ensures that the coupling reaction occurs exclusively at the iodo or bromo position, leaving the chloro group on the phenyl ring untouched for potential downstream modifications. Propargyl alcohol serves as the terminal alkyne partner. A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial for deprotonating the alkyne and neutralizing the hydrogen halide byproduct.[4]

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for Sonogashira couplings with similar substrates.[4]

  • System Preparation: All glassware (e.g., a Schlenk flask) must be oven or flame-dried to ensure anhydrous conditions. The system should be equipped with a magnetic stirrer and maintained under an inert atmosphere (Nitrogen or Argon) throughout the reaction.

  • Reagent Charging: To the reaction flask, add 1-iodo-3-chlorobenzene (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (1-3 mol%), and copper(I) iodide [CuI] (1-3 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 2-3 equiv.).

  • Alkyne Addition: Add propargyl alcohol (1.1-1.2 equiv.) to the mixture dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion, particularly if using an aryl bromide.

  • Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst residues. The filtrate is then diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Reactivity and Potential Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional components: the hydroxyl group, the alkyne, and the chlorophenyl ring.

  • As a Synthetic Intermediate: This molecule is an ideal precursor for more complex structures. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to ethers and esters. The alkyne moiety can undergo various transformations, including hydrogenation to the corresponding alkene or alkane, or participation in cycloaddition reactions like the azide-alkyne "click" chemistry.

  • In Drug Discovery: Aryl propargyl alcohols and their derivatives are known to exhibit a range of biological activities. While this specific compound may not be an active pharmaceutical ingredient itself, it serves as a key scaffold. Related structures are investigated for their potential as antifungal, antibacterial, and anticancer agents.[5][6][7] For instance, the propargyl alcohol moiety is a structural motif in compounds explored for anti-inflammatory and neuroprotective properties.[8] The presence of the chlorine atom can enhance lipophilicity and metabolic stability, which are important parameters in drug design.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • GHS Classification: Labeled as an irritant.[1]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature. Its synthesis is readily achievable through the robust and selective Sonogashira cross-coupling reaction. The strategic combination of a primary alcohol, a disubstituted alkyne, and a halogenated aromatic ring provides multiple handles for further chemical modification, positioning it as a valuable intermediate for researchers in materials science and medicinal chemistry. This guide provides the foundational knowledge necessary for its synthesis, characterization, and safe handling, empowering its use in advanced research applications.

References

  • Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. (n.d.). Scientific Research Publishing.
  • Goulart, M. O. F., et al. (2024). Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies. MDPI.
  • CN108383703B - 3'-chlorophenylpropanol synthesis process. (n.d.). Google Patents.
  • Supporting Information. (n.d.). MDPI.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process. (n.d.). Google Patents.
  • Antifungal activity Archives. (n.d.). Global Journal of Pure and Applied Chemistry Research.
  • Lumbreras-Teijeiro, A., et al. (2022). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. SciELO South Africa.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies. (2025). PMC - PubMed Central.
  • Antifungal Activity of a Library of Aminothioxanthones. (n.d.). PMC - NIH.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
  • Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. (n.d.). NIH.
  • Anticancer activities of ethanol extract from the Antarctic freshwater microalga, Botryidiopsidaceae sp. (2017). PMC - PubMed Central.
  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (n.d.). MDPI.
  • IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. (n.d.). ResearchGate.
  • Anticancer efficacy of perillyl alcohol-bearing PLGA microparticles. (2012). ResearchGate.
  • (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II) Hexafluorophosphate. (n.d.). MDPI.
  • Antifungal activity of ionic liquids based on (-)-menthol: a mechanism study. (n.d.). PubMed.

Sources

Spectroscopic Analysis of CAS 80151-33-3: A Case of Ambiguous Identity

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search for spectroscopic data and definitive chemical identity for the compound designated by CAS Registry Number 80151-33-3 has revealed significant discrepancies and a notable absence of data in major, authoritative chemical and spectroscopic databases. This ambiguity precludes the creation of an in-depth technical guide as the foundational information—a confirmed molecular structure—is unavailable.

For researchers, scientists, and drug development professionals, the unequivocal identification of a chemical entity through its CAS number is the critical first step in any analytical endeavor. However, investigations into CAS 80151-33-3 have yielded conflicting information from various chemical supplier databases, while searches in comprehensive resources such as PubChem and SciFinder have returned no results for this identifier.

The Challenge: Two Disparate Molecular Structures

The primary challenge stems from the association of CAS 80151-33-3 with at least two distinct chemical structures, making it impossible to ascertain the correct compound for which a spectroscopic guide should be developed.

The two structures identified are:

  • 3-(3-Chlorophenyl)prop-2-yn-1-ol : Several chemical suppliers list CAS 80151-33-3 as this compound, which has a molecular formula of C₉H₇ClO and a molecular weight of approximately 166.6 g/mol .

  • N-(2-chloro-6-methylphenyl)-2-(6-chloro-2-hydrazinylpyridin-3-yl)acetamide : At least one supplier has linked this much more complex molecule to the same CAS number.

Without a definitive assignment of the CAS number to a single, verified chemical structure, any attempt to present spectroscopic data would be speculative and scientifically unsound. Furthermore, no published experimental or predicted spectroscopic data (such as NMR, IR, or Mass Spectrometry) has been located for either of these compounds in connection with the CAS number 80151-33-3.

The Path Forward: Verification is Key

Given the circumstances, the following workflow is essential before any spectroscopic analysis can be considered. This logical process ensures the integrity of any subsequent research.

Caption: Workflow for verifying the identity of CAS 80151-33-3.

Conclusion for Researchers

Professionals in the field are strongly advised to:

  • Exercise caution when sourcing compounds based on this CAS number.

  • Seek independent verification of the chemical structure through analytical means (e.g., NMR, Mass Spectrometry) upon receipt of any material purported to be CAS 80151-33-3.

  • Cross-reference with other identifiers, such as a chemical name or InChIKey, from a reliable source before proceeding with research or development activities.

Until the entity for CAS 80151-33-3 is unambiguously clarified within the major chemical registration databases, its use as a sole identifier should be avoided.

1H NMR and 13C NMR spectrum of 3-(3-Chlorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 3-(3-Chlorophenyl)prop-2-yn-1-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of this compound. As a key intermediate in organic synthesis and a potential scaffold in medicinal chemistry, unambiguous structural confirmation is paramount. This document offers a detailed interpretation of the NMR data, grounded in fundamental spectroscopic principles and supported by predictive data and literature values for analogous structures. It is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural elucidation and quality control. The guide includes a detailed experimental protocol, in-depth spectral analysis with signal assignments, and visual aids to correlate the spectral data with the molecular structure.

Introduction

This compound is a propargyl alcohol derivative featuring a meta-substituted chlorophenyl group. This combination of a reactive alcohol, a rigid alkyne linker, and a halogenated aromatic ring makes it a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical agents. The precise arrangement of these functional groups dictates the molecule's chemical reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of such molecules. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of connectivity and stereochemistry. This guide serves as an authoritative reference for the interpretation of the ¹H and ¹³C NMR spectra of this compound, explaining the causal relationships between the molecular structure and the observed spectral features.

Experimental Methodology

The acquisition of high-quality NMR spectra is foundational to accurate structural analysis. The following protocol outlines a standardized procedure for sample preparation and data acquisition, ensuring reproducibility and reliability.

Sample Preparation

A self-validating protocol ensures consistency and minimizes artifacts in the resulting spectrum.

  • Analyte Preparation : Weigh approximately 5-10 mg of high-purity this compound directly into a clean, dry vial.

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent as it effectively dissolves the analyte and its residual proton signal (at ~7.26 ppm) typically does not interfere with the analyte's aromatic signals.[1]

  • Dissolution : Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If desired, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer : Gently swirl the vial to ensure complete dissolution. Once dissolved, transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

  • Final Volume : Ensure the final solution height in the NMR tube is approximately 4-5 cm to optimize the shimming process.

Instrumentation and Data Acquisition

The spectra should be recorded on a high-resolution NMR spectrometer, for example, a Bruker Avance series or similar instrument.[1]

  • Spectrometer Frequency : ≥400 MHz for ¹H NMR for adequate signal dispersion, particularly in the aromatic region.

  • ¹H NMR Parameters :

    • Pulse Program : Standard single-pulse (zg30).

    • Acquisition Time : ~3-4 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 8-16, depending on sample concentration.

    • Temperature : 298 K (25 °C).

  • ¹³C NMR Parameters :

    • Pulse Program : Standard proton-decoupled (zgpg30).

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 1024 or more to achieve an adequate signal-to-noise ratio.

    • Temperature : 298 K (25 °C).

The following Graphviz diagram illustrates the standard workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (5-10 mg) B Dissolve in CDCl3 (~0.7 mL) with TMS standard A->B C Transfer to 5 mm NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1H & 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integrate (1H) and Calibrate Spectra H->I J Structure Confirmation I->J Spectral Analysis

Caption: Structure of this compound with proton labels.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and assignments for the protons in the molecule.

LabelPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J)Assignment
Hₐ1.5 - 3.01HBroad SingletN/AHydroxyl proton (-OH )
Hₑ4.452HTriplet~2.2 HzMethylene protons (-CH ₂OH)
Hd,e,f,g7.25 - 7.454HMultipletN/AAromatic protons (Ar-H )
Signal Interpretation
  • Hₐ (Hydroxyl Proton, δ ~1.5-3.0) : The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. [2]It often appears as a broad singlet due to rapid chemical exchange with trace amounts of water or acid, which averages out any coupling to adjacent protons. [2]A D₂O shake experiment can confirm this assignment, as the proton will be replaced by deuterium, causing the signal to disappear. [2]

  • Hₑ (Methylene Protons, δ ~4.45) : These protons are on a carbon adjacent to both an oxygen atom and an alkyne group. The electronegative oxygen atom strongly deshields these protons, shifting them downfield. The signal is expected to be a triplet due to spin-spin coupling with the hydroxyl proton (n+1 rule, 1 neighboring H, so 1+1=2, a doublet, but often seen as a triplet if coupling to the OH is resolved). However, if the OH exchange is fast, this signal may appear as a singlet. In many propargyl alcohols, a small ⁴J coupling (through 4 bonds) to the alkyne can sometimes be observed, but coupling to the hydroxyl proton is more common. For propargyl alcohol itself, the CH₂ signal appears around 4.29 ppm. [3][4]

  • Hd,e,f,g (Aromatic Protons, δ ~7.25-7.45) : The four protons on the chlorophenyl ring are in different chemical environments. Due to the complex interplay of coupling between ortho, meta, and para protons, and the similar electronic environments, these signals often overlap to form a complex multiplet. For chlorobenzene, the aromatic protons resonate in the range of 7.14 to 7.43 ppm. [5][6]The meta-substitution pattern in the title compound leads to four distinct signals within this region.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. This technique is highly effective for confirming the carbon skeleton of a molecule.

Caption: Structure of this compound with carbon labels.

Predicted ¹³C NMR Data

The table below details the predicted chemical shifts for each carbon atom. These values are estimated based on established substituent effects and data from online prediction tools. [7][8]

Label Predicted δ (ppm) Assignment
C1 51.5 Methylene carbon (C H₂OH)
C2 87.9 Alkynyl carbon (-C≡C -CH₂OH)
C3 82.1 Alkynyl carbon (Ar-C ≡C-)
C4 121.8 Aromatic ipso-carbon (C -C≡C)
C5 134.3 Aromatic carbon (C -Cl)
C6, C10 129.7, 131.5 Aromatic CH carbons

| C7, C8, C9 | 128.8, 129.8 | Aromatic CH carbons |

Signal Interpretation
  • C1 (Methylene Carbon, δ ~51.5) : This sp³-hybridized carbon is attached to an electronegative oxygen, which shifts its resonance downfield compared to a simple alkane. For propargyl alcohol, this carbon appears at approximately 51.2 ppm.

  • C2 & C3 (Alkynyl Carbons, δ ~87.9 and ~82.1) : The sp-hybridized carbons of the alkyne typically resonate in the range of 70-90 ppm. [9]They are more shielded than alkene carbons. The carbon attached to the aromatic ring (C3) and the carbon attached to the methylene group (C2) are in distinct electronic environments and thus have different chemical shifts.

  • C4 (Aromatic ipso-Carbon, δ ~121.8) : This is the aromatic carbon directly attached to the alkyne substituent. It is a quaternary carbon and will typically show a weaker signal intensity. Its chemical shift is influenced by the electronic effects of the alkyne group.

  • C5 (Aromatic C-Cl Carbon, δ ~134.3) : The carbon atom bonded to the electronegative chlorine atom is deshielded, causing it to appear significantly downfield. This is a characteristic shift for a carbon bearing a chlorine atom on a benzene ring.

  • C6-C10 (Aromatic CH Carbons, δ ~128-132) : The remaining four carbons in the aromatic ring are protonated and appear in the typical aromatic region of 120-130 ppm. Their precise chemical shifts are determined by their position relative to the chlorine and alkyne substituents.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are fully consistent with its proposed structure. The ¹H NMR spectrum clearly shows the characteristic signals for the methylene, hydroxyl, and aromatic protons, with chemical shifts and multiplicities dictated by their local electronic and magnetic environments. The ¹³C NMR spectrum confirms the presence of all nine unique carbon atoms, including the distinct signals for the methylene, alkynyl, and substituted aromatic carbons. This guide provides a robust framework for the analysis and verification of this compound, serving as a valuable resource for scientists engaged in synthetic chemistry and drug discovery.

References

  • ResearchGate. ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... [Online].
  • Supporting Information. [Online].
  • ResearchGate. Fig. S2: Thermal 1 H NMR spectrum of 5 µl propargyl alcohol with 10 µl... [Online].
  • Doc Brown's Advanced Organic Chemistry. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum. [Online].
  • CASPRE. 13C NMR Predictor. [Online].
  • Royal Society of Chemistry. SUPPORTING INFORMATION. [Online].
  • NMRDB.org. Predict 13C carbon NMR spectra. [Online].
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online].
  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Online].

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of Propargyl Alcohol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the principles and applications of infrared (IR) spectroscopy in the structural elucidation of propargyl alcohol and its diverse derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of IR spectra, the influence of molecular structure on vibrational frequencies, and practical methodologies for obtaining high-quality data.

The Vibrational Signature of Propargyl Alcohol: A Multifunctional Scaffold

Propargyl alcohol (prop-2-yn-1-ol) is a foundational molecule in organic synthesis, featuring a unique combination of a hydroxyl (-OH) group and a terminal alkyne (C≡C-H) group. This arrangement of functional groups provides multiple sites for chemical modification, making its derivatives valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1] Infrared spectroscopy serves as a powerful, non-destructive analytical technique to probe the molecular structure of these compounds by measuring the absorption of infrared radiation by their constituent chemical bonds. Each functional group possesses characteristic vibrational frequencies, creating a unique spectral "fingerprint" that allows for detailed structural analysis.

The utility of propargyl alcohol and its derivatives extends to various fields, including their use as corrosion inhibitors and soil fumigants.[2] Understanding their molecular structure through techniques like IR spectroscopy is crucial for quality control and for elucidating their mechanisms of action.

Deciphering the Infrared Spectrum of Propargyl Alcohol

The infrared spectrum of propargyl alcohol is dominated by the characteristic absorptions of its alcohol and terminal alkyne functionalities. A thorough understanding of these key vibrational modes is paramount before considering the effects of derivatization.

The Hydroxyl (-OH) Group: A Tale of Hydrogen Bonding

The position and shape of the O-H stretching vibration are highly sensitive to the extent of intermolecular hydrogen bonding.[3][4]

  • Free O-H Stretch: In the gas phase or in very dilute solutions in a non-polar solvent, where molecules are relatively isolated, a sharp and weak absorption band is observed in the range of 3600-3650 cm⁻¹.[4][5]

  • Hydrogen-Bonded O-H Stretch: In a concentrated solution or as a pure liquid, extensive intermolecular hydrogen bonding occurs. This weakens the O-H bond, causing the stretching frequency to shift to a lower wavenumber and broaden significantly.[3][4] For propargyl alcohol, this typically manifests as a strong, broad band centered around 3200-3600 cm⁻¹.[6]

The C-O stretching vibration of the primary alcohol in propargyl alcohol gives rise to a strong absorption in the 1260-1000 cm⁻¹ region.[5]

The Terminal Alkyne (C≡C-H) Group: A Distinctive Signature

The terminal alkyne provides two highly characteristic and diagnostic absorption bands:

  • ≡C-H Stretch: The stretching of the sp-hybridized C-H bond results in a sharp, strong absorption band typically found in the 3330-3270 cm⁻¹ region.[7][8][9] This band is often easily distinguishable, though it can sometimes overlap with the broad O-H absorption.

  • C≡C Stretch: The carbon-carbon triple bond stretch appears as a weak to medium, sharp absorption in the 2260-2100 cm⁻¹ range.[6][7][8][9] The intensity of this band is generally weaker for internal alkynes and can be absent in symmetrical internal alkynes.[10][11]

The following table summarizes the key vibrational frequencies for propargyl alcohol:

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity and Shape
Hydroxyl (-OH)O-H Stretch (H-bonded)3200-3600Strong, Broad
Hydroxyl (-OH)O-H Stretch (Free)3600-3650Weak, Sharp
Terminal Alkyne≡C-H Stretch3330-3270Strong, Sharp
Terminal AlkyneC≡C Stretch2100-2250Weak to Medium, Sharp
AlcoholC-O Stretch1260-1000Strong
AlkaneC-H Stretch (sp³)2850-2960Medium to Strong

The Impact of Derivatization on the Infrared Spectrum

Modification of the propargyl alcohol scaffold leads to predictable changes in the infrared spectrum, providing valuable information about the success of a chemical transformation.

Derivatization at the Hydroxyl Group
  • Ether Formation (R-O-CH₂C≡CH): The most significant change is the disappearance of the broad O-H stretching band. The strong C-O stretching vibration will still be present, though its exact position may shift depending on the nature of the 'R' group.

  • Esterification (RCO-O-CH₂C≡CH): The broad O-H stretch will be absent. A new, very strong absorption band will appear in the 1750-1735 cm⁻¹ region, characteristic of the C=O stretch of the ester carbonyl group.[12] The C-O stretching region will now show two distinct absorptions.

  • Halogenation (X-CH₂C≡CH): The O-H stretching band will disappear. The C-O stretch will be replaced by a C-X stretching vibration, which appears at lower wavenumbers (typically below 800 cm⁻¹).

Derivatization at the Alkyne Terminus
  • Formation of Internal Alkynes (R-C≡C-CH₂OH): The sharp ≡C-H stretching band around 3300 cm⁻¹ will disappear. The C≡C stretching vibration will shift to a slightly different position within the 2260-2100 cm⁻¹ range and its intensity will decrease significantly.[10] For symmetrical or near-symmetrical internal alkynes, this peak may be very weak or entirely absent.[10][11]

The logical flow of spectral interpretation for propargyl alcohol derivatives can be visualized as follows:

Caption: Workflow for IR spectral analysis of propargyl alcohol derivatives.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the analysis of liquid and solid samples with minimal to no sample preparation.[13] This method is particularly advantageous for its speed and ease of use.[14][15]

Instrumentation
  • FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.

Step-by-Step Methodology
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Record a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂, water vapor).

  • Sample Application:

    • For liquid samples, place a single drop of the propargyl alcohol derivative directly onto the center of the ATR crystal.

    • For solid samples, place a small amount of the powder onto the crystal and apply pressure using the built-in clamp to ensure good contact.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

The experimental workflow can be visualized as follows:

ATR_FTIR_Workflow Start Start Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Sample Apply Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process Data (Baseline Correction, Peak Picking) Acquire->Process Analyze Analyze Spectrum (Identify Functional Groups) Process->Analyze End End Analyze->End

Caption: Step-by-step workflow for ATR-FTIR analysis.

Advanced Considerations: Inter- and Intramolecular Interactions

Recent studies using advanced spectroscopic techniques, such as helium nanodroplet spectroscopy, have provided deeper insights into the subtle intermolecular interactions of propargyl alcohol.[16][17] These studies have revealed the formation of dimers and other clusters, where hydrogen bonding can occur not only between two hydroxyl groups but also in a weaker interaction between a ≡C-H group and an oxygen atom.[16][17] While these specific conformers may not be resolved in a standard laboratory IR spectrum of a bulk sample, they underscore the complexity of the hydrogen-bonding environment and its influence on the vibrational spectrum.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of propargyl alcohol and its derivatives. By carefully analyzing the presence, absence, position, and shape of key absorption bands, researchers can rapidly confirm the identity of functional groups and monitor the progress of chemical reactions. The principles and methodologies outlined in this guide provide a robust framework for leveraging the full potential of IR spectroscopy in the synthesis and development of novel chemical entities based on the versatile propargyl alcohol scaffold.

References

  • Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry.
  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.).
  • Infrared spectra of alcohols and phenols. (n.d.). Chemistry Pages.
  • Mugglestone, M., Polak, D. W., Davies, J. A., Yang, S., & Ellis, A. M. (2025). Infrared spectra of propargyl alcohol dimers in helium nanodroplets. The Journal of Chemical Physics, 163(4), 044302.
  • IR spectra for propargyl alcohol embedded in helium nanodroplets... (n.d.). ResearchGate.
  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (2023). ACS Omega.
  • Infrared spectra of propargyl alcohol dimers in helium nanodroplets. (2025). ResearchGate.
  • Mani, D. (2016). High resolution infrared spectroscopy of propargyl alcohol-water complex embedded in helium nanodroplets. University of Illinois at Urbana-Champaign.
  • Video: IR Spectrum Peak Broadening: Hydrogen Bonding. (n.d.). JoVE.
  • Determination of Ethyl and Methyl Alcohols in a Mixture Using ATR-FTIR Spectroscopy with a Fiber Probe. (n.d.). art photonics.
  • Infrared spectra of propargyl alcohol dimers in helium nanodroplets. (2025). The Journal of Chemical Physics.
  • Measuring Ethanol Content in Alcohol. (2018). AZoM.
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd.
  • Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO. (n.d.). AIP Publishing.
  • 1.7: Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts.
  • The features of IR spectrum. (n.d.).
  • Ethanol. (n.d.). Database of ATR-FT-IR spectra of various materials.
  • Attenuated Total Reflection Fourier Transform Infrared Spectroscopy for Forensic Screening of Long-Term Alcohol Consumption from Human Nails. (2023). ACS Omega.
  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
  • 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. (n.d.). NC State University Libraries.
  • Spectroscopy of the Alkynes. (2023). Chemistry LibreTexts.
  • Optimized structures for (a) gauche-propargyl alcohol and (b)... (n.d.). ResearchGate.
  • IR: alkynes. (n.d.). University of Calgary.
  • Lec15 - IR Spectra of Alkynes and Nitriles. (2021). YouTube.
  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. (2022). The Journal of Physical Chemistry B.
  • The Infrared Spectra of Propargylic Alcohols and Bromides. (n.d.). ACS Publications.
  • Propargyl alcohol. (n.d.). PubChem.

Sources

Starting materials for 3-(3-Chlorophenyl)prop-2-yn-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-(3-Chlorophenyl)prop-2-yn-1-ol

Abstract

This compound is a valuable propargyl alcohol intermediate in medicinal chemistry and materials science. Its synthesis is primarily achieved through two robust and strategic carbon-carbon bond-forming reactions. This guide provides a detailed examination of the requisite starting materials for these synthetic pathways: the Palladium-Copper catalyzed Sonogashira cross-coupling and the nucleophilic addition of a substituted acetylide to formaldehyde. We will dissect the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy based on starting material availability, scalability, and process safety. This document is intended for chemists and drug development professionals seeking a comprehensive understanding of the practical synthesis of this key structural motif.

Introduction: The Significance of Arylpropargyl Alcohols

Arylpropargyl alcohols are a class of organic compounds characterized by a hydroxyl group attached to a propargylic carbon, which is in turn bonded to an aromatic ring via an alkyne linker. This unique combination of functional groups—a reactive terminal or internal alkyne and a primary alcohol—renders them exceptionally versatile building blocks in organic synthesis.[1] They serve as precursors to a wide array of more complex molecules, including polysubstituted furans, enediyne systems, and various heterocyclic compounds of pharmaceutical interest.[2][3] The synthesis of this compound, specifically, provides a key intermediate for introducing the 3-chlorophenyl moiety, a common substituent in pharmacologically active agents, into a larger molecular framework.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals two primary disconnection points for strategic bond formation. These approaches define the two major synthetic pathways and dictate the necessary starting materials.

G cluster_main Retrosynthetic Analysis of this compound cluster_A Pathway A Starting Materials cluster_B Pathway B Starting Materials Target This compound Disconnection_A Disconnection A (Aryl-Alkyne Bond) Target->Disconnection_A Sonogashira Coupling Disconnection_B Disconnection B (Alkyne-CH2 Bond) Target->Disconnection_B Alkynylation of Formaldehyde SM_A1 1-Chloro-3-halobenzene (I, Br) Disconnection_A->SM_A1 SM_A2 Propargyl Alcohol Disconnection_A->SM_A2 SM_B1 1-Chloro-3-ethynylbenzene Disconnection_B->SM_B1 SM_B2 Formaldehyde Disconnection_B->SM_B2

Caption: Retrosynthetic pathways for this compound.

Synthetic Pathway I: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful and widely utilized method for forming C(sp²)-C(sp) bonds, making it an ideal choice for coupling an aromatic ring to a terminal alkyne.[4] The reaction is catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst, and requires an amine base.[5][6]

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, copper(I), and the base). Reductive elimination from the resulting palladium(II) complex yields the desired aryl-alkyne product and regenerates the Pd(0) catalyst.[6] The choice of an aryl iodide or bromide is critical, as aryl chlorides are generally less reactive under standard Sonogashira conditions.[4]

Required Starting Materials

For this pathway, the core starting materials are a halogenated chlorobenzene and the simplest propargyl alcohol.

Starting MaterialStructureCAS No.Mol. WeightKey Role
1-Chloro-3-iodobenzene Cl-C₆H₄-I625-99-0238.45Aryl Halide (Electrophile)
Propargyl alcohol HC≡CCH₂OH107-19-756.06Terminal Alkyne (Nucleophile)
PdCl₂(PPh₃)₂ -13965-03-2701.90Palladium Catalyst
Copper(I) Iodide CuI7681-65-4190.45Co-catalyst
Triethylamine (TEA) Et₃N121-44-8101.19Base
Tetrahydrofuran (THF) C₄H₈O109-99-972.11Solvent
Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure adapted from standard methodologies.[7][8]

  • Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add 1-chloro-3-iodobenzene (1.0 eq).

  • Catalyst Loading: Under a nitrogen or argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).

  • Solvent and Reagents: Add degassed solvent (e.g., THF or a mix of THF/amine) followed by the amine base (e.g., triethylamine, 3.0 eq).

  • Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise to the stirring mixture at room temperature. The causality here is to maintain control over any initial exotherm.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor by TLC or GC-MS until the aryl halide is consumed.

  • Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_workflow Workflow: Sonogashira Coupling A 1. Prepare Inert Atmosphere in Flask B 2. Add Aryl Halide, Pd Catalyst & CuI A->B C 3. Add Solvent & Amine Base B->C D 4. Add Propargyl Alcohol C->D E 5. Heat & Monitor Reaction D->E F 6. Cool & Filter through Celite E->F G 7. Extraction & Washing F->G H 8. Dry, Concentrate & Purify G->H I Final Product H->I

Caption: Experimental workflow for the Sonogashira coupling pathway.

Synthetic Pathway II: Alkynylation of Formaldehyde

This classical organometallic approach involves the nucleophilic attack of a (3-chlorophenyl)acetylide anion on the electrophilic carbonyl carbon of formaldehyde.[1] The acetylide is typically generated in situ by deprotonating 1-chloro-3-ethynylbenzene with a strong base, such as an organolithium reagent or by forming a Grignard reagent.[9]

Mechanistic Rationale

The terminal alkyne C-H bond is weakly acidic and can be deprotonated to form a potent nucleophile. This acetylide then adds to the carbonyl of formaldehyde in a standard nucleophilic addition reaction. A subsequent aqueous workup protonates the resulting alkoxide to furnish the primary propargyl alcohol.[10] The use of paraformaldehyde, a solid polymer of formaldehyde, is common as it is easier to handle than gaseous formaldehyde. It depolymerizes in situ under the reaction conditions.[11][12]

Required Starting Materials

This pathway relies on a pre-functionalized alkyne and a simple C1 electrophile.

Starting MaterialStructureCAS No.Mol. WeightKey Role
1-Chloro-3-ethynylbenzene Cl-C₆H₄-C≡CH766-83-6136.58Alkyne Precursor (Nucleophile)
n-Butyllithium (n-BuLi) CH₃(CH₂)₃Li109-72-864.06Strong Base
Paraformaldehyde (CH₂O)n30525-89-4-C1 Electrophile
Tetrahydrofuran (THF) C₄H₈O109-99-972.11Anhydrous Solvent
Experimental Protocol: Acetylide Addition

This protocol describes a two-step, one-pot procedure.

  • Acetylide Formation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath. Add 1-chloro-3-ethynylbenzene (1.0 eq).

  • Deprotonation: Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe. The purpose of the low temperature is to prevent side reactions and control the reactivity of the organolithium reagent. Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the lithium acetylide.

  • Electrophile Addition: Add dry paraformaldehyde powder (1.5 eq) to the reaction mixture in one portion.

  • Reaction: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for several hours or overnight. Monitor the reaction by TLC.

  • Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the target compound.

G cluster_workflow Workflow: Alkynylation of Formaldehyde A 1. Add Alkyne to Anhydrous THF at -78°C B 2. Add n-BuLi for Deprotonation A->B C 3. Add Dry Paraformaldehyde B->C D 4. Warm to RT & Stir C->D E 5. Quench with aq. NH4Cl D->E F 6. Extraction with Organic Solvent E->F G 7. Wash, Dry & Concentrate F->G H 8. Purify via Chromatography G->H I Final Product H->I

Caption: Experimental workflow for the acetylide addition pathway.

Comparative Analysis of Synthetic Pathways

The choice between the Sonogashira coupling and the alkynylation pathway depends on several factors, including starting material availability, cost, and scalability considerations.

FeatureSonogashira CouplingAlkynylation of Formaldehyde
Key Bond Formed Aryl-C(sp)Alkyne-C(sp³)
Primary Starting Materials 1-Chloro-3-iodobenzene, Propargyl alcohol1-Chloro-3-ethynylbenzene, Paraformaldehyde
Advantages - Milder conditions typically required.[8]- Tolerant of a wider range of functional groups.- Avoids pyrophoric organolithium reagents.- High atom economy.- Often uses less expensive starting materials (depending on supplier).- Avoids transition metal catalysts, simplifying purification.
Disadvantages - Requires expensive Palladium catalysts.- Potential for alkyne homocoupling (Glaser coupling) side reaction.[7]- Metal contamination in the final product can be a concern for pharmaceutical applications.- Requires cryogenic temperatures (-78 °C).- Uses pyrophoric and moisture-sensitive n-BuLi.- Paraformaldehyde can be a challenging reagent to handle and ensure stoichiometry.[13]
Scalability Can be challenging due to catalyst cost and removal.Generally scalable, but requires specialized equipment for handling pyrophoric reagents at large scale.

Conclusion

The synthesis of this compound can be reliably achieved via two primary synthetic routes. The Sonogashira cross-coupling of 1-chloro-3-iodobenzene with propargyl alcohol offers a direct and often high-yielding approach that benefits from well-established and robust catalytic systems. Alternatively, the alkynylation of formaldehyde with the lithium acetylide of 1-chloro-3-ethynylbenzene provides a powerful, metal-free pathway. The final selection of a synthetic strategy should be made after careful consideration of the comparative factors outlined above, including laboratory capabilities, project budget, and the ultimate purity requirements for the target molecule. Both pathways, grounded in fundamental principles of organic chemistry, provide researchers with viable and effective methods for accessing this important synthetic intermediate.

References

  • Forgione, P., & Fallis, A. G. (2000). Magnesium mediated carbometallation of propargyl alcohols: direct routes to dihydroxydienes and enediyne alcohols. Tetrahedron Letters, 41(1), 11–15. [Link]
  • BenchChem. (2025). Synthesis of Tertiary Propargyl Alcohols via Grignard Reaction.
  • NIH National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PubMed Central.
  • ResearchGate. (n.d.). Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene.
  • ChemSpider. (2013). Allyl Grignard addition to the internal alkyne carbon of propargyl alcohol.
  • Ma, S., & Zhang, J. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589–2598. [Link]
  • Organic-Chemistry.org. (n.d.).
  • Chemistry Stack Exchange. (2017). Why do Grignard reagents add to propargyl alcohols?
  • PubMed. (n.d.).
  • Fallis, A. G. (1999). Magnesium mediated carbometallation of propargyl alcohols. University of Ottawa.
  • ResearchGate. (n.d.). Synthesis of 3‐aryl propargyl alcohols.
  • BenchChem. (2025). 5-Propargylfurfuryl Alcohol Synthesis. BenchChem Technical Support Center.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Unknown. (n.d.). Grignard-addition-to-propargylic-allylic-alcohols.pdf.
  • NIH National Center for Biotechnology Information. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. PubMed Central.
  • Biosynth. (n.d.). 3-(3-Chlorophenyl)propan-1-ol.
  • Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). Sonogashira cross-coupling of 32 with propargyl alcohol.
  • PubChem. (n.d.). 3-(3-Chlorophenyl)-2-propene-1-ol.
  • Google Patents. (n.d.). EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Google Patents. (n.d.). Preparation method of chlorobenzene Grignard reagent crystal product.
  • Google Patents. (n.d.). JP2008063239A - Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent.
  • ChemBK. (2024). 1-Chloro-3-ethynylbenzene.
  • PubChem. (n.d.). 1-Chloro-3-ethynylbenzene.
  • TCI Chemicals. (n.d.). 1-Chloro-3-ethynylbenzene.
  • Dabos. (n.d.). This compound 1G.
  • LookChem. (n.d.). Cas 152943-33-4, 1-(3-Chlorophenyl)-2-hydroxy-1-propanone.
  • Beilstein Journals. (n.d.). Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions.
  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
  • PubChem. (n.d.). 3-(3-Methoxyphenyl)prop-2-yn-1-ol.
  • List, B., & Čorić, I. (2011). The Catalytic Asymmetric Intermolecular Prins Reaction. Journal of the American Chemical Society, 133(41), 16382–16385. [Link]
  • PubChem. (n.d.). 3-Phenyl-2-propyn-1-ol.
  • ResearchGate. (2025).
  • Unknown. (2019). WORKING WITH FORMALDEHYDE (F) & PARAFORMALDEHYDE (PF).
  • Google Patents. (n.d.). EP0580741B1 - Process for conducting chemical reactions with formaldehyde.

Sources

Foreword: Unlocking the Synthetic Potential of a Versatile Propargyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Alkyne Group in 3-(3-Chlorophenyl)prop-2-yn-1-ol

This compound is a propargylic alcohol that stands as a potent and versatile building block in modern organic synthesis. Its structure is deceptively simple, yet it harbors a rich and nuanced reactivity profile governed by the interplay of three key functional domains: the terminal alkyne, the primary alcohol, and the electronically-modulating 3-chlorophenyl ring. The terminal alkyne, with its acidic proton and electron-rich triple bond, is the primary locus of reactivity and the focus of this guide. Understanding and controlling the transformations at this site are paramount for leveraging this molecule in the synthesis of complex targets, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed exploration of the alkyne's reactivity, grounded in mechanistic principles and supported by field-proven protocols, to empower researchers in harnessing its full synthetic potential.

Chapter 1: The Electronic Landscape and Inherent Reactivity of the Alkyne

The reactivity of the C≡C triple bond in this compound is a direct consequence of its electronic structure. The carbon atoms of the alkyne are sp-hybridized, imparting significant s-character (50%) to the C-H and C-C bonds. This high degree of s-character has two profound effects:

  • Acidity of the Terminal Proton: The sp-hybridized orbital holding the terminal hydrogen's bonding electrons is closer to the carbon nucleus, making this proton significantly more acidic (pKa ≈ 25) than its alkene (pKa ≈ 44) or alkane (pKa ≈ 50) counterparts.[1] This acidity is the cornerstone of acetylide chemistry, allowing for facile deprotonation with a suitable base to generate a potent carbon nucleophile.[2]

  • Nucleophilicity of the π-System: The two orthogonal π-bonds of the alkyne constitute a region of high electron density, rendering the triple bond susceptible to attack by electrophiles. However, compared to alkenes, alkynes are generally less reactive towards electrophiles. This is because the initial formation of a vinyl cation intermediate is less stable than a corresponding alkyl cation.[3] Nevertheless, electrophilic additions remain a crucial class of reactions for functionalizing the alkyne core.[4]

The adjacent primary alcohol and the 3-chlorophenyl group also exert influence. The hydroxyl group can participate in intramolecular processes or direct reactions, while the electron-withdrawing nature of the chlorine atom on the phenyl ring can subtly modulate the electronic properties of the entire conjugated system.

Chapter 2: Reactions of the Acidic Terminus: Acetylide-Mediated C-C Bond Formation

The most significant reaction pathway for terminal alkynes involves the deprotonation of the terminal C-H bond to form an acetylide anion. This powerful nucleophile is central to building molecular complexity.[3]

Sonogashira Cross-Coupling

The Sonogashira coupling is arguably the most important reaction for this class of compounds, enabling the formation of a C(sp)-C(sp²) bond between the terminal alkyne and an aryl or vinyl halide.[5][6] This reaction, co-catalyzed by palladium and copper, proceeds under mild conditions and demonstrates broad functional group tolerance, making it invaluable in pharmaceutical synthesis.[5]

The reaction mechanism involves two interconnected catalytic cycles.[7][8] The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) species, while the copper cycle facilitates the formation of a copper(I) acetylide, which then acts as the transmetalating agent to the palladium center. Reductive elimination from palladium then yields the coupled product and regenerates the active Pd(0) catalyst.[8]

Sonogashira_Cycle Fig 1. Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(L)₂-X pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)(L)₂-C≡CR pd_ox->pd_trans Transmetalation product Ar-C≡CR pd_trans->product Reductive Elimination cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_ox cu_acetylide->cu_x To Pd Cycle alkyne H-C≡CR alkyne->cu_acetylide Deprotonation (Base)

Caption: Fig 1. Simplified Sonogashira Catalytic Cycle

Protocol 2.1: General Procedure for Sonogashira Coupling

This protocol describes a general method for coupling this compound with a generic aryl bromide.

Materials:

  • This compound (1.1 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.05 equivalents)

  • Copper(I) iodide [CuI] (0.025 equivalents)

  • Diisopropylamine (DIPA) or Triethylamine (TEA) (7.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask, add the aryl bromide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF (or DMF) via syringe, followed by the amine base (e.g., DIPA, 7.0 eq).

  • Stir the mixture for 5 minutes at room temperature.

  • Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous THF dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Chapter 3: Reactions of the π-System: Electrophilic and Nucleophilic Additions

The electron-rich C≡C bond readily participates in addition reactions. The regiochemistry and stereochemistry of these transformations can be precisely controlled by the choice of reagents and catalysts.

Hydrogenation: Controlled Reduction

The alkyne can be selectively reduced to either a (Z)-alkene, an (E)-alkene, or fully saturated to an alkane.[2] This control is critical for accessing different geometric isomers and saturation levels in a target molecule.

Reaction Catalyst/Reagent Product Stereochemistry Reference(s)
Alkyne → AlkaneH₂, Pd/C (or PtO₂)3-(3-Chlorophenyl)propan-1-ol[9]N/A[2]
Alkyne → (Z)-AlkeneH₂, Lindlar's Catalyst(Z)-3-(3-Chlorophenyl)prop-2-en-1-olcis-addition[2]
Alkyne → (E)-AlkeneNa, liquid NH₃(E)-3-(3-Chlorophenyl)prop-2-en-1-ol[10]trans-addition[2]
Hydration: Formation of Carbonyl Compounds

The addition of water across the triple bond yields an enol intermediate, which rapidly tautomerizes to a more stable carbonyl compound.[4] The regioselectivity of the addition determines the final product.

  • Markovnikov Hydration: Catalyzed by mercury(II) salts (e.g., HgSO₄) in aqueous acid, this reaction places the oxygen atom at the more substituted carbon of the alkyne. For this compound, this would yield 1-(3-chlorophenyl)-2-hydroxy-1-propanone.[11]

  • Anti-Markovnikov Hydration: This is achieved via a hydroboration-oxidation sequence. The boron atom adds to the terminal carbon, and subsequent oxidation with hydrogen peroxide and base places the hydroxyl group there, leading to an aldehyde after tautomerization. This would yield 3-(3-chlorophenyl)-3-oxopropan-1-ol.[12]

Halogenation

Alkynes react with halogens (Cl₂, Br₂) to give dihaloalkenes and, with excess halogen, tetrahaloalkanes.[13] For propargyl alcohols, electrophilic halogenation can be more complex. In the presence of various halogen sources (NCS, NBS, NIS), propargyl alcohols can undergo rearrangement to yield α-haloenones or β-haloenones, representing a powerful method for synthesizing functionalized alkenes.[14][15][16] The specific product depends heavily on the reaction conditions and catalysts used.[17]

Chapter 4: Cycloaddition Reactions for Heterocycle Synthesis

The alkyne triple bond is an excellent dipolarophile in [3+2] cycloaddition reactions, providing a direct route to five-membered heterocyclic rings, which are privileged structures in medicinal chemistry.[18]

  • Azide-Alkyne Cycloaddition: The reaction with an organic azide, often catalyzed by copper(I) in "click chemistry," yields a stable 1,2,3-triazole ring.[19] This reaction is exceptionally reliable and high-yielding.

  • Nitrile Oxide Cycloaddition: Reaction with a nitrile oxide (generated in situ) leads to the formation of an isoxazole ring.

  • Nitrone Cycloaddition: Reaction with a nitrone yields an isoxazoline ring.

Cycloaddition_Pathways Fig 2. [3+2] Cycloaddition Pathways start This compound triazole 1,2,3-Triazole Derivative start:e->triazole:w [Cu(I)] isoxazole Isoxazole Derivative start:e->isoxazole:w isoxazoline Isoxazoline Derivative start:e->isoxazoline:w azide R-N₃ (Azide) nitrile_oxide R-C≡N⁺-O⁻ (Nitrile Oxide) nitrone R₂C=N⁺(R)-O⁻ (Nitrone)

Caption: Fig 2. [3+2] Cycloaddition Pathways

Chapter 5: Special Reactivity: Gold-Catalyzed Transformations

Gold catalysts, particularly Au(I) and Au(III) complexes, exhibit a unique affinity for alkynes (alkynophilicity) and can catalyze a variety of transformations not readily achieved with other metals.[20] For propargylic alcohols, gold catalysis can initiate several distinct pathways:

  • Meyer-Schuster Rearrangement: This is a classic acid- or metal-catalyzed isomerization of secondary or tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[20] While the substrate is a primary alcohol, related rearrangements are possible.

  • Propargylic Substitution: The hydroxyl group can be substituted by various nucleophiles in the presence of a gold catalyst.[21]

  • Dihalohydration Reactions: Gold catalysts can mediate the regioselective conversion of propargylic alcohols into α,α-dihalo-β-hydroxyketones, which are valuable synthetic intermediates.[22]

The choice of catalyst, solvent, and nucleophile can be tuned to selectively favor one reaction pathway over others, highlighting the versatility of gold catalysis in functionalizing this substrate.[21]

Conclusion and Outlook

The alkyne group in this compound is a hub of chemical reactivity. Its transformations are governed by fundamental principles of acidity and π-system electronics, yet can be precisely manipulated through modern catalytic methods. From the robust C-C bond formations of Sonogashira couplings to the elegant construction of heterocycles via cycloadditions and the unique transformations enabled by gold catalysis, this molecule offers a diverse toolkit for synthetic chemists. For professionals in drug development, the ability to rapidly generate diverse molecular scaffolds from a single, accessible starting material is of immense value. Continued exploration into novel catalytic systems will undoubtedly uncover even more sophisticated ways to functionalize this potent chemical entity, further cementing its role as a key intermediate in the synthesis of functional molecules.

References

  • Bovonsombat, P. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances, 12(35), 22678-22694. [Link][14][16][17]
  • Bovonsombat, P. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones.
  • Chemistry LibreTexts. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. [Link][13]
  • Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link][1]
  • Master Organic Chemistry. (2014). Synthesis (5) – Reactions of Alkynes. [Link][4]
  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. [Link][3]
  • Pennell, M. (n.d.). Gold Catalysed Reactions of Propargylic Alcohols. UCL Discovery. [Link][20]
  • Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. [Link][23]
  • Sromek, A. W., et al. (2010). Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions. The Journal of Organic Chemistry, 75(5), 1795–1798. [Link][22]
  • Tungen, J. E., et al. (2022). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. Chemistry – An Asian Journal, 17(10), e202200164. [Link][21]
  • Various Authors. (n.d.). The [3+2]Cycloaddition Reaction. University of Regensburg. [Link][18]
  • Wikipedia. (n.d.). Alkyne. [Link][24]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link][5]
  • Chemistry LibreTexts. (2024). 9.S: Alkynes - An Introduction to Organic Synthesis (Summary). [Link][2]
  • Chemistry LibreTexts. (2021). 10.8: Alkynes. [Link][25]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link][7]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][26]
  • YouTube. (2019). Sonogashira coupling. [Link][8]
  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 343–352. [Link][6]
  • PubChem. (n.d.). 3-(3-Chlorophenyl)-2-propene-1-ol. [Link][10]
  • LookChem. (n.d.). 1-(3-Chlorophenyl)-2-hydroxy-1-propanone. [Link][11]

Sources

Unlocking the Therapeutic Potential of Halogenated Phenylpropynols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Frontier of Halogenated Arylalkynes in Drug Discovery

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual driver of innovation in medicinal chemistry. Within the vast landscape of organic scaffolds, phenylpropanoids and their derivatives have consistently demonstrated a remarkable breadth of biological activities, including anticancer and antimicrobial properties.[1][2] The introduction of a terminal alkyne to create a phenylpropynol framework further enriches the chemical space, offering unique steric and electronic properties. This guide delves into a promising, yet underexplored, subclass: halogenated phenylpropynols .

Halogenation is a powerful and widely employed strategy in drug design, capable of profoundly modulating a molecule's pharmacokinetic and pharmacodynamic profile. The incorporation of halogen atoms can enhance membrane permeability, improve metabolic stability, and introduce new binding interactions, often leading to increased potency and selectivity.[3][4] While the individual contributions of the phenylpropanoid scaffold and halogen substituents are recognized, the synergistic potential of their combination in the form of halogenated phenylpropynols remains a largely untapped area of research.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the biological activities of this intriguing class of compounds. We will detail the synthetic pathways, propose potential anticancer and antimicrobial activities based on evidence from structurally related molecules, and provide robust, step-by-step experimental protocols for their evaluation. This document serves as both a foundational resource and a roadmap for future investigations into the therapeutic promise of halogenated phenylpropynols.

Synthetic Pathways: The Sonogashira Coupling as a Cornerstone

The efficient synthesis of halogenated phenylpropynols is paramount to enabling their biological evaluation. The Sonogashira cross-coupling reaction stands out as a robust and versatile method for the formation of the crucial carbon-carbon bond between an aryl halide and a terminal alkyne. This palladium- and copper-co-catalyzed reaction is conducted under mild conditions, tolerates a wide range of functional groups, and has been extensively utilized in the synthesis of complex molecules, including pharmaceuticals and natural products.

A typical synthetic approach involves the coupling of a halogenated iodobenzene or bromobenzene with propargyl alcohol. The choice of palladium catalyst, copper co-catalyst, base, and solvent system is critical for optimizing the reaction yield and purity.

Sonogashira_Coupling A Halogenated Aryl Halide (e.g., Iodo- or Bromobenzene) C Sonogashira Coupling A->C B Propargyl Alcohol (Terminal Alkyne) B->C D Halogenated Phenylpropynol C->D E [Pd] Catalyst [Cu] Co-catalyst Base (e.g., Amine) E->C

Caption: Sonogashira coupling for the synthesis of halogenated phenylpropynols.

Potential Anticancer Activity: A Hypothesis-Driven Exploration

While direct evidence for the anticancer activity of halogenated phenylpropynols is sparse, a compelling case for their potential can be built upon the well-documented cytotoxicity of structurally related compounds.

Inference from Halogenated Chalcones and Other Aromatics: Numerous studies have demonstrated that halogenated chalcones, which share a phenylpropanoid-like core, exhibit significant cytotoxic activity against various cancer cell lines. For instance, novel halogenated phenoxychalcones have shown potent activity against breast cancer cell lines, with IC50 values in the low micromolar range.[5] The presence of halogens is often correlated with enhanced anticancer potential.[3] For example, a brominated benzofuran derivative displayed greater cytotoxicity than its chlorinated counterpart.[3] These findings suggest that halogenated phenylpropynols could similarly exert potent antiproliferative effects.

Proposed Mechanisms of Action: The anticancer activity of phenylpropanoid derivatives is often multifactorial. Eugenol, a well-studied phenylpropanoid, is known to induce apoptosis and arrest the cell cycle in cancer cells.[1] Halogenated compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[6][7] It is plausible that halogenated phenylpropynols could act through similar mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective anticancer agents.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at various phases of the cell cycle.[6]

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Phenylpropenone derivatives have been shown to inhibit RTKs like VEGFR2, which are crucial for tumor angiogenesis.[8]

Table 1: Structure-Activity Relationship (SAR) Insights from Related Halogenated Compounds

Compound ClassHalogen SubstitutionObserved Effect on Anticancer ActivityReference
BenzofuransBromine vs. ChlorineBrominated derivative showed higher cytotoxicity.[3]
PhenoxychalconesVarious HalogensHalogenation generally leads to good cytotoxic activity.[5]
BenzochromenesMonohalogenationEnhanced cytotoxicity against several cancer cell lines.[6]
PhenylthioureasVarious HalogensPotent activators of apoptosis in cancer cells.[7][9]

Potential Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The phenylpropanoid scaffold is also a known pharmacophore for antimicrobial activity. The addition of halogens can further enhance this property.

Evidence from Related Structures: Studies on volatile phenylpropanes have revealed that the type and position of substituents on the aromatic ring significantly influence their antimicrobial activity. Halogenated phenols, in particular, have demonstrated potent biofilm inhibition. For example, 2,4,6-triiodophenol was found to be highly effective against Staphylococcus aureus biofilms with a minimum inhibitory concentration (MIC) of 5 µg/mL.[4] Furthermore, vinyl halogenated fatty acids have shown antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The alkyne group itself can contribute to antimicrobial effects, as seen in 2-alkynoic fatty acids. This convergence of evidence strongly suggests that halogenated phenylpropynols are promising candidates for novel antimicrobial agents.

Table 2: Illustrative Template for Reporting Anticancer Activity of Novel Halogenated Phenylpropynols

Compound IDHalogenPositionCancer Cell LineIC50 (µM)
HPP-F-orthoFluorineorthoMCF-7 (Breast)Data to be determined
HPP-Cl-metaChlorinemetaA549 (Lung)Data to be determined
HPP-Br-paraBromineparaHCT116 (Colon)Data to be determined
HPP-I-paraIodineparaHepG2 (Liver)Data to be determined

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

Protocol 1: Synthesis and Purification of a Halogenated Phenylpropynol

This protocol outlines a general procedure for the Sonogashira coupling of a halogenated aryl iodide with propargyl alcohol.

Materials:

  • Halogenated aryl iodide (e.g., 1-iodo-4-fluorobenzene)

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere synthesis

  • Silica gel for column chromatography

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.

  • To the flask, add the halogenated aryl iodide (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF and TEA via syringe.

  • Add propargyl alcohol (1.2 eq) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired halogenated phenylpropynol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[10][11][12][13]

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate (e.g., 1 x 10^4 cells/well) B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Treat cells with varying concentrations of halogenated phenylpropynols B->C D 4. Incubate for 72 hours C->D E 5. Add MTT solution (e.g., 2 mg/mL) to each well D->E F 6. Incubate for 1.5 - 4 hours E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Measure absorbance at ~570 nm using a microplate reader G->H I 9. Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16]

MIC_Assay_Workflow A 1. Prepare serial two-fold dilutions of halogenated phenylpropynols in broth medium in a 96-well plate B 2. Prepare a standardized inoculum of the test microorganism (e.g., 10^5 CFU/mL) A->B C 3. Inoculate each well with the microbial suspension B->C D 4. Include growth and sterility controls C->D E 5. Incubate for 16-20 hours at 37°C D->E F 6. Visually inspect for turbidity or measure absorbance to determine growth E->F G 7. The MIC is the lowest concentration with no visible growth F->G

Caption: Workflow for the broth microdilution MIC assay.

Table 3: Illustrative Template for Reporting Antimicrobial Activity of Novel Halogenated Phenylpropynols

Compound IDHalogenPositionTest OrganismMIC (µg/mL)
HPP-F-paraFluorineparaStaphylococcus aureusData to be determined
HPP-Cl-orthoChlorineorthoEscherichia coliData to be determined
HPP-Br-metaBrominemetaCandida albicansData to be determined
HPP-I-paraIodineparaPseudomonas aeruginosaData to be determined

Future Perspectives and Conclusion

The exploration of halogenated phenylpropynols represents a compelling new direction in the search for potent anticancer and antimicrobial agents. While this guide has highlighted the significant potential of this compound class by drawing parallels with structurally related molecules, it also underscores a critical research gap. The field is ripe for pioneering studies that will systematically synthesize and evaluate libraries of these compounds to establish definitive structure-activity relationships.

Future research should focus on:

  • Broad-spectrum screening: Evaluating a diverse panel of halogenated phenylpropynols against a wide range of cancer cell lines and microbial pathogens.

  • Mechanistic studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • In vivo evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy and safety profiles.

By providing a robust synthetic framework and detailed protocols for biological evaluation, this guide aims to empower researchers to unlock the therapeutic potential of halogenated phenylpropynols. The insights gained from such investigations will not only expand our understanding of the role of halogenation and the phenylpropynol scaffold in biological activity but may also pave the way for the development of a new generation of highly effective therapeutic agents.

References

  • Roche.
  • Kim, Y. M., et al. The anti-angiogenic and anti-tumor activity of synthetic phenylpropenone derivatives is mediated through the inhibition of receptor tyrosine kinases. European Journal of Pharmacology, 677(1-3), 22-30 (2012). [Link]
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Azad, N., et al. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50535 (2013). [Link]
  • Al-Oqail, M. M., et al. MTT (Assay protocol). protocols.io (2023). [Link]
  • Elgaafary, M., et al. Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 9, 759148 (2021). [Link]
  • Nosanchuk, J. D., et al. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (128), e56233 (2017). [Link]
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
  • MI - Microbiology. Broth Microdilution. [Link]
  • Kleszczyńska, A., et al. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells. Archiv der Pharmazie, 356(8), e2300105 (2023). [Link]
  • Fadilah, F., et al. Phenylpropanoids, eugenol scaffold, and its derivatives as anticancer.
  • Wikipedia. Broth microdilution. [Link]
  • Zhang, X., et al. Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Journal of the American Chemical Society, 145(27), 14756-14765 (2023). [Link]
  • ResearchGate. Minimum Inhibitory Concentration -MIC (in lg/mL) of the synthesized compounds. [Link]
  • Science.gov. broth microdilution mic: Topics. [Link]
  • ResearchGate. The minimum inhibitory concentration (MIC) values (mg/mL) of the tested compounds. [Link]
  • Li, Y., et al. Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. Journal of Nanobiotechnology, 21(1), 443 (2023). [Link]
  • Kłys, A., et al. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 28(20), 7083 (2023). [Link]
  • Fadilah, F., et al. Phenylpropanoids, eugenol scaffold, and its derivatives as anticancer.
  • Mondal, A., et al. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 377, 143646 (2024). [Link]
  • Al-Warhi, T., et al. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 185-199 (2022). [Link]
  • Liu, K., et al. A halogen bond-mediated highly active artificial chloride channel with high anticancer activity. Chemical Science, 11(26), 6881-6886 (2020). [Link]
  • Kleszczyńska, A., et al. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells. Archiv der Pharmazie, 356(8), e2300105 (2023). [Link]
  • ResearchGate. IC50 values expressed in (µg/ml) of halogenated 2-amino-4H-benzo[h]chromene derivatives 3a–j against MCF-7, HCT and HepG-2 tumor cells. [Link]
  • Sharifi-Rad, J., et al. Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms. International Journal of Molecular Sciences, 24(13), 10585 (2023). [Link]
  • Ortiz, C. G., et al. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. RSC Medicinal Chemistry, 13(10), 1275-1282 (2022). [Link]
  • Le, T. N., et al. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Antibiotics, 11(8), 984 (2022). [Link]

Sources

A Comprehensive Technical Guide to 3-(3-Chlorophenyl)prop-2-yn-1-ol: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propargylic alcohols are foundational building blocks in organic synthesis, prized for their dual reactivity which enables the construction of complex molecular architectures.[1] This guide focuses on a particularly valuable derivative, 3-(3-chlorophenyl)prop-2-yn-1-ol. The presence of three distinct reactive centers—the terminal alkyne, the primary alcohol, and the chlorinated aromatic ring—renders this molecule a highly versatile precursor for a diverse array of synthetic transformations. This document provides an in-depth exploration of its synthesis, key reactions, and strategic applications in the development of heterocyclic compounds and pharmacologically active agents, tailored for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of this compound

This compound is a substituted aryl propargyl alcohol. Its structure is strategically important for several reasons:

  • The Propargyl Alcohol Moiety: This functional group is a linchpin for a multitude of transformations, including metal-catalyzed cross-couplings, cyclization cascades, and oxidation/reduction reactions.[2][3] The hydroxyl group can direct reactions or be modified, while the alkyne provides a rigid C-C triple bond ready for addition or coupling.

  • The 3-Chlorophenyl Group: The chlorine atom serves a dual purpose. It acts as an electronic modifier, influencing the reactivity of the aromatic ring. More importantly, it provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage diversification of the molecular scaffold.

  • Versatility in Synthesis: The combination of these features makes it an ideal starting material for synthesizing complex polycyclic systems, substituted heterocycles, and novel molecular entities for screening in drug discovery programs.[4][5]

This guide will elucidate the primary synthetic routes to this precursor and detail its subsequent transformations, providing both mechanistic rationale and practical, field-tested protocols.

Synthesis of the Precursor: The Sonogashira Coupling

The most direct and efficient method for preparing this compound is the Sonogashira cross-coupling reaction.[6][7] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Core Principle: The reaction employs a dual-catalyst system. A palladium(0) complex facilitates the main cross-coupling cycle, while a copper(I) salt acts as a co-catalyst to activate the terminal alkyne, increasing the reaction rate under mild conditions.[6][8][9]

Reaction Scheme: 1-Bromo-3-chlorobenzene + Propargyl Alcohol --[Pd(PPh₃)₂Cl₂, CuI, Base]--> this compound

Diagram: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_workup Workup & Purification A 1-Bromo-3-chlorobenzene Mix Combine in Solvent (THF) Inert Atmosphere (N₂/Ar) A->Mix B Propargyl Alcohol B->Mix Cat_Pd Pd(PPh₃)₂Cl₂ Cat_Pd->Mix Cat_Cu CuI Cat_Cu->Mix Base Amine Base (e.g., TEA) Base->Mix Stir Stir at Room Temperature (or gentle heating) Mix->Stir Workup Aqueous Workup (Quench, Extract) Stir->Workup Purify Column Chromatography Workup->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of the target precursor.

Detailed Experimental Protocol: Synthesis via Sonogashira Coupling

Materials:

  • 1-Bromo-3-chlorobenzene

  • Propargyl alcohol (2-propyn-1-ol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Inert Atmosphere: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 1-bromo-3-chlorobenzene (1.0 eq), anhydrous THF, and triethylamine (2.0 eq). Stir the mixture until all components are dissolved.

  • Alkyne Addition: Add propargyl alcohol (1.2 eq) to the solution via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add copper(I) iodide (0.05 eq) and Pd(PPh₃)₂Cl₂ (0.02 eq). The causality for using both is that CuI forms a copper acetylide intermediate, which then transmetalates to the palladium center, regenerating the copper catalyst and accelerating the overall cycle.[9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction typically completes within 4-12 hours.

  • Workup: Upon completion, filter the mixture through a pad of celite to remove the catalyst and amine salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous ammonium chloride solution (to remove copper salts), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pure solid or oil.

Key Synthetic Transformations and Applications

The true value of this compound is demonstrated by its utility in subsequent synthetic steps.

A. Electrophilic and Metal-Catalyzed Cyclization Reactions

Propargylic alcohols are excellent substrates for cyclization reactions to form a wide variety of carbocycles and heterocycles.[1][10] These transformations are often promoted by electrophiles or transition metal catalysts.

1. Iodocyclization for Dihalogenated Heterocycles: Electrophile-promoted cyclization is a powerful, atom-economical method for creating halogen-substituted heterocycles, which are primed for further derivatization via cross-coupling.[11] For instance, reacting an indole-tethered derivative of our precursor with an iodine source can trigger a cascade iodocyclization to produce complex polycyclic structures under mild, metal-free conditions.[10]

2. Gold-Catalyzed Hydroarylation/Cyclization: Gold catalysts are particularly effective at activating the alkyne bond of propargylic alcohols towards nucleophilic attack.[2] Depending on the reaction conditions and the nature of the nucleophile, gold catalysis can be tuned to selectively produce triaryl-allenes (via C3 substitution) or diaryl-indenes (via subsequent intramolecular hydroarylation).[2]

Diagram: General Pathway for Gold-Catalyzed Cyclization

Gold_Catalysis cluster_activation Alkyne Activation cluster_pathways Divergent Pathways cluster_products Products Start Aryl Propargyl Alcohol Gold_Cat Au(I) or Au(III) Catalyst Activated Gold-π-Alkyne Complex Start->Activated Coordination Gold_Cat->Activated Node_A Nucleophilic Attack (Intermolecular) Activated->Node_A Path A Node_B Intramolecular Hydroarylation Activated->Node_B Path B Allene Allene Intermediate Node_A->Allene Indene Cyclized Indene Product Node_B->Indene Allene->Node_B Further Reaction

Sources

Discovery and history of substituted propargyl alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Propargyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted propargyl alcohols, organic compounds featuring a hydroxyl group attached to a carbon atom adjacent to an alkyne, represent a cornerstone of modern organic synthesis. Their unique bifunctionality, stemming from the reactive alkyne and hydroxyl moieties, has established them as exceptionally versatile building blocks for constructing complex molecular architectures.[1] This guide provides a comprehensive exploration of the discovery and historical evolution of this pivotal class of molecules. We will delve into the genesis of their synthesis, from early industrial preparations to the sophisticated catalytic systems used today, and examine the mechanistic principles that govern their reactivity. Furthermore, this guide will illuminate their critical applications in drug discovery, materials science, and industrial chemistry, offering field-proven insights and detailed experimental protocols for the modern researcher.

Chapter 1: The Genesis of a Versatile Synthon

The story of propargyl alcohols begins with the simplest member of the class: prop-2-yn-1-ol, commonly known as propargyl alcohol.[2] Its initial synthesis on an industrial scale was intrinsically linked to the burgeoning field of acetylene chemistry. The primary method for its production involves the copper-catalyzed addition of formaldehyde to acetylene.[3] This process, often a side reaction in the synthesis of 1,4-butynediol, provided the first reliable source of this fundamental building block, paving the way for the exploration of its chemical potential.[2][4]

Early synthetic procedures were often characterized by high-pressure conditions and the use of metal acetylide catalysts.[5][6] For instance, patents from the mid-20th century describe processes using copper acetylide catalysts to react acetylene with formaldehyde in various organic solvents to improve yields and minimize the formation of byproducts like 2-butyne-1,4-diol.[6][7] Another historical method involves the dehydrochlorination of 3-chloro-2-propen-1-ol with a strong base, such as sodium hydroxide, a transformation reported as early as 1944.[2][8] These foundational methods, while effective, set the stage for the development of more refined, selective, and safer synthetic routes in the decades that followed.

Chapter 2: The Evolution of Synthetic Methodologies

The true synthetic power of this class of compounds lies in the vast array of substitutions possible on the propargylic framework. The development of methods to synthesize these substituted analogues has been a major focus of organic chemistry research, leading to a diverse toolbox for chemists. The most fundamental approach is the alkynylation of carbonyl compounds (aldehydes and ketones), where a terminal alkyne adds across the C=O bond.[9]

Metal-Mediated and Catalytic Alkynylation

The addition of metal acetylides to carbonyls is a classic and robust method for forming propargyl alcohols. The choice of metal catalyst has a profound impact on the reaction's efficiency, scope, and stereoselectivity.

  • Zinc Catalysis: The use of zinc reagents, often in conjunction with chiral ligands like N-methylephedrine, allows for the highly enantioselective addition of terminal alkynes to aldehydes.[10] This method is valued for its practicality and the commercial availability of the required components.

  • Indium and Tin Catalysis: Indium- and tin-mediated Barbier-type reactions provide an operationally simple route for the propargylation of aldehydes using propargyl halides, often tolerant of aqueous media.[11]

  • Titanium and Iridium Catalysis: Catalytic systems based on titanium, such as Ti(OiPr)₄ in combination with BINOL, are effective for the asymmetric alkynylation of aldehydes.[10] More recently, iridium catalysts have been employed for the stereoselective coupling of allylic ethers and alkynes.[12]

  • Iron Catalysis: Iron(III) chloride (FeCl₃) has emerged as an inexpensive and efficient catalyst for the substitution of the hydroxyl group in propargylic alcohols with a variety of carbon and heteroatom nucleophiles, enabling the formation of new C-C, C-O, C-S, and C-N bonds.[12]

The causality behind using these metals lies in their Lewis acidity and their ability to form metal acetylides. The metal center coordinates to the carbonyl oxygen, activating it towards nucleophilic attack by the alkyne. In asymmetric synthesis, chiral ligands bound to the metal create a chiral environment, directing the approach of the nucleophile to one face of the carbonyl, thus controlling the stereochemistry of the newly formed chiral center.

Boron-Based Reagents

Propargyl- and allenylboron reagents are widely used due to their ready availability and operational simplicity.[11][13] The reaction of an allenylboronic ester with an aldehyde, for example, proceeds through a six-membered cyclic transition state, reliably yielding homopropargylic alcohols. The use of chiral ligands, such as derivatives of 1,1'-bi-2-naphthol (BINOL), in conjunction with boron-based Lewis acids can induce high levels of enantioselectivity.[11]

Table 1: Comparison of Modern Synthetic Methods for Substituted Propargyl Alcohols
MethodCatalyst/ReagentSubstratesKey AdvantagesRef.
Asymmetric AlkynylationZn(OTf)₂ / (-)-N-MethylephedrineAldehydes, Terminal AlkynesHigh enantioselectivity, operational simplicity.[10]
Barbier-Type PropargylationIndium or Tin metalAldehydes, Propargyl BromideTolerance to moist solvents, simple procedure.[11]
Lewis Acid CatalysisFeCl₃Propargyl alcohols, NucleophilesBroad scope of nucleophiles, inexpensive catalyst.[12]
Boron-MediatedAllenylboronic acid pinacol esterAldehydes, KetonesMild conditions, access to chiral products with ligands.[13]
Silane-BasedAllenyltrichlorosilane / Chiral Lewis BaseAromatic AldehydesHigh enantioselectivity, low toxicity.[13]

Chapter 3: Mechanistic Insights and Key Transformations

The utility of propargyl alcohols is greatly expanded by their participation in a variety of powerful rearrangement and substitution reactions. Understanding the mechanisms of these transformations is critical for their strategic application in synthesis.

The Meyer-Schuster Rearrangement

One of the classic reactions of propargyl alcohols is the Meyer-Schuster rearrangement. This acid-catalyzed transformation converts secondary and tertiary propargylic alcohols into α,β-unsaturated carbonyl compounds.[2][14] The reaction proceeds through the protonation of the hydroxyl group, followed by its elimination to form a resonance-stabilized allenyl carbocation. Subsequent attack by water and tautomerization of the resulting enol yields the final product. This rearrangement provides a valuable route to enones and enals, which are themselves important synthetic intermediates.

Meyer_Schuster cluster_0 Meyer-Schuster Rearrangement Start Propargyl Alcohol Protonation Protonated Alcohol Start->Protonation + H⁺ Carbocation Allenyl Carbocation (Resonance Stabilized) Protonation->Carbocation - H₂O (1,3-shift) Enol Enol Intermediate Carbocation->Enol + H₂O Product α,β-Unsaturated Carbonyl Enol->Product Tautomerization

Caption: The mechanism of the Meyer-Schuster rearrangement.

The Nicolas Reaction

Before the advent of modern catalytic methods, the Nicolas reaction was a key method for propargylic substitution. This reaction involves the use of a stoichiometric amount of dicobalt octacarbonyl (Co₂(CO)₈) to form a stable hexacarbonyldicobalt complex with the alkyne.[9] This complexation dramatically lowers the activation energy for the formation of a propargylic carbocation upon treatment with a Lewis acid. The stabilized cation can then be attacked by a wide range of nucleophiles. Oxidative demetallation subsequently releases the substituted product. While effective, the stoichiometric use of cobalt has led to its replacement by more atom-economical catalytic methods.[9]

Propargyl-Allenyl Tautomerism

The relationship between propargyl and allenyl derivatives is fundamental to their chemistry. These two forms can exist in equilibrium, a process known as propargyl-allenyl tautomerization.[13] This is particularly relevant when using propargyl/allenyl organometallic reagents, as the reactive species can be either isomer, sometimes leading to mixtures of products. Controlling the regioselectivity of these reactions is a key challenge and an area of active research.

Chapter 4: Applications in Modern Chemistry

The unique structural and reactive properties of substituted propargyl alcohols make them indispensable in numerous scientific and industrial fields.[15][16]

The Propargyl Moiety in Drug Discovery and Development

Substituted propargyl alcohols are crucial building blocks in the synthesis of pharmaceuticals.[3][16] The rigid, linear nature of the alkyne can act as a valuable scaffold, while the hydroxyl group provides a handle for further functionalization or for hydrogen bonding interactions with biological targets. They serve as precursors for a wide range of biologically active compounds, including anti-cancer agents, antiviral drugs, and various heterocyclic compounds that form the core of many medicines.[16][17][18]

Furthermore, the terminal alkyne of a propargyl group is a key participant in one of the most powerful bioconjugation reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[19] This reaction allows for the efficient and specific covalent linking of molecules, such as attaching a drug to a targeting moiety or a fluorescent probe.[3][19]

CuAAC cluster_1 CuAAC Click Chemistry Propargyl Propargyl-tagged Molecule (e.g., Drug) Triazole Stable Triazole Linkage Propargyl->Triazole Azide Azide-tagged Molecule (e.g., Biomolecule) Azide->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole Catalyzes Cycloaddition

Caption: Role of the propargyl group in CuAAC "click" chemistry.

Utility in Materials Science

In materials science, propargyl alcohols are used in the production of specialty polymers, resins, and coatings.[16][18] The alkyne functionality can participate in polymerization reactions or act as a site for cross-linking, which can significantly enhance the mechanical properties and thermal stability of the resulting materials.[16] These advanced polymers find use in adhesives, electronics, and protective coatings.

Role as Corrosion Inhibitors

Propargyl alcohol is an effective corrosion inhibitor, particularly for metals in acidic environments.[2][15] Its mechanism of action involves the adsorption of the molecule onto the metal surface. The π-electrons of the triple bond interact with the vacant d-orbitals of the metal, while the oxygen atom can also coordinate to the surface. This forms a protective film that acts as a barrier, preventing corrosive agents from reaching the metal.[15]

Corrosion_Inhibition cluster_2 Corrosion Inhibition Mechanism Metal Metal Surface Propargyl Propargyl Alcohol (C₃H₄O) Film Protective Adsorbed Film Propargyl->Film Adsorbs via π-bond & -OH group Film->Metal Corrosive Corrosive Agents (H₂O, H⁺, O₂) Corrosive->Film Blocked Workflow cluster_3 Synthesis & Characterization Workflow Synthesis 1. Synthesis (e.g., Alkynylation) Workup 2. Reaction Work-up & Purification Synthesis->Workup Characterization 3. Structural Characterization Workup->Characterization NMR NMR (¹H, ¹³C) - Structure ID Characterization->NMR MS Mass Spec (MS) - Molecular Weight Characterization->MS HPLC HPLC - Purity / Enantiomeric Excess Characterization->HPLC Final Pure, Characterized Product NMR->Final MS->Final HPLC->Final

Sources

A Theoretical Exploration of 3-(3-Chlorophenyl)prop-2-yn-1-ol: A-In-depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of the structural and electronic properties of 3-(3-Chlorophenyl)prop-2-yn-1-ol, a molecule of interest in medicinal chemistry due to the established bioactivity of its constituent propargyl alcohol and chlorophenyl moieties. Employing Density Functional Theory (DFT) calculations, we elucidate the molecule's optimized geometry, electronic characteristics through Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analysis, and reactive behavior via Molecular Electrostatic Potential (MEP) mapping. Furthermore, we outline a detailed protocol for performing molecular docking studies to investigate its potential as an enzyme inhibitor, a common role for molecules of this class. This guide is intended to provide researchers, scientists, and drug development professionals with a robust computational framework for the initial stages of drug discovery and lead optimization.

Introduction: The Rationale for a Theoretical Deep Dive

The confluence of a propargyl alcohol and a chlorophenyl group within a single small molecule, this compound, presents a compelling case for its investigation as a potential therapeutic agent. Propargyl alcohols are known for their versatile reactivity and have been incorporated into various biologically active compounds, including enzyme inhibitors and anticancer agents.[1] The chlorine substituent on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity and metabolic stability.[2][3]

Given the high cost and time investment of de novo synthesis and experimental screening, a robust in silico analysis serves as an invaluable first step in the drug discovery pipeline. Theoretical calculations allow for a detailed exploration of a molecule's intrinsic properties, providing insights that can guide further experimental work. This guide will walk you through a comprehensive theoretical characterization of this compound, from fundamental structural analysis to the prediction of its potential biological interactions.

Part I: Unveiling the Molecular Architecture - A DFT Approach

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules.[4] For our analysis of this compound, we will employ the widely-used B3LYP functional with a 6-31G* basis set, a combination known to provide reliable results for organic molecules containing halogens.

In Silico Molecular Construction and Geometry Optimization

The first step in our theoretical investigation is to construct the 3D structure of this compound. This can be achieved using molecular building software such as GaussView or Avogadro. The initial structure is then subjected to geometry optimization using a computational chemistry package like Gaussian 09.[4][5][6] This process systematically alters the bond lengths, bond angles, and dihedral angles to find the molecule's most stable, lowest-energy conformation.

Experimental Protocol: Geometry Optimization

  • Build the Molecule: Construct the 3D structure of this compound in a molecular editor.

  • Generate Input File: Create an input file for Gaussian 09 specifying the B3LYP functional and 6-31G* basis set. The keyword Opt will request a geometry optimization.

  • Run the Calculation: Submit the input file to Gaussian 09 for calculation.

  • Verify Convergence: Upon completion, confirm that the optimization has converged to a true energy minimum by checking for the absence of imaginary frequencies in a subsequent frequency calculation.

The optimized geometry provides the foundation for all subsequent analyses. Key structural parameters, such as bond lengths and angles, can be extracted and compared with known experimental data for similar compounds to validate the computational model.

Visualizing the Computational Workflow

To provide a clear overview of the theoretical analysis pipeline, the following workflow diagram illustrates the key steps involved.

computational_workflow cluster_dft DFT Calculations cluster_analysis Structural & Electronic Analysis cluster_docking Biological Interaction Prediction mol_build Molecular Construction geom_opt Geometry Optimization (B3LYP/6-31G*) mol_build->geom_opt Initial Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry nbo_analysis NBO Analysis geom_opt->nbo_analysis fmo_analysis HOMO-LUMO Analysis geom_opt->fmo_analysis mep_analysis MEP Mapping geom_opt->mep_analysis docking_sim Molecular Docking (AutoDock Vina) geom_opt->docking_sim Ligand Structure target_selection Protein Target Selection target_selection->docking_sim result_analysis Binding Mode Analysis docking_sim->result_analysis docking_interaction cluster_protein Protein Active Site cluster_ligand This compound Amino Acid 1 Tyr123 Amino Acid 2 Ser234 Amino Acid 3 Phe345 Amino Acid 4 Val456 Chlorophenyl Chlorophenyl Ring Chlorophenyl->Amino Acid 3 Pi-Pi Stacking Chlorophenyl->Amino Acid 4 Hydrophobic Interaction Alkyne Alkyne Linker Alkyne->Amino Acid 1 Hydrophobic Interaction Hydroxyl Hydroxyl Group Hydroxyl->Amino Acid 2 Hydrogen Bond

Sources

Harnessing the Trifecta of Reactivity: A Technical Guide to Propargyl Alcohols in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The propargyl alcohol moiety, a seemingly simple three-carbon structure housing a hydroxyl group and a terminal alkyne, represents a powerhouse of chemical potential for the modern medicinal chemist. Its unique electronic properties and trifecta of reactive centers bestow upon it a versatility that is increasingly being leveraged in the design and synthesis of novel therapeutics. This technical guide provides an in-depth exploration of the applications of propargyl alcohols in drug discovery, moving from fundamental principles to advanced, field-proven strategies. We will dissect its role as a versatile synthetic intermediate, its application in the burgeoning field of bioorthogonal chemistry, and its critical function as a warhead in covalent inhibitors, supported by detailed protocols and mechanistic insights.

The Propargyl Alcohol Moiety: A Privileged Scaffold in Drug Design

The value of the propargyl alcohol motif lies in the synergistic interplay between its two key functional groups: the terminal alkyne and the primary or secondary alcohol. This combination offers a unique platform for medicinal chemists to build molecular complexity and introduce specific functionalities.

  • The Alkyne: This functional group provides a rigid, linear scaffold that can effectively orient substituents in three-dimensional space to optimize binding interactions with a biological target. Furthermore, the terminal alkyne is a gateway to a host of powerful chemical transformations, most notably the Nobel Prize-winning "click chemistry."[1]

  • The Hydroxyl Group: The alcohol functionality serves as a versatile handle for further synthetic elaboration, enabling the introduction of diverse pharmacophoric features. It can also participate in crucial hydrogen bonding interactions within a protein's active site, enhancing binding affinity and selectivity.

This dual functionality makes propargyl alcohols highly attractive starting materials and key structural components in the development of bioactive molecules.[2]

Synthesis of Propargyl Alcohols: A Practical Protocol

The reliable and scalable synthesis of propargyl alcohols is a cornerstone of their application in medicinal chemistry. The most common and robust method involves the nucleophilic addition of a metal acetylide to an aldehyde or ketone.

Detailed Experimental Protocol: Zinc-Mediated Asymmetric Alkynylation of Aldehydes

This protocol describes a highly efficient method for the enantioselective synthesis of chiral propargyl alcohols, which are often crucial for achieving desired biological activity.[3]

Materials:

  • Aldehyde (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Zinc triflate (Zn(OTf)₂) (10 mol%)

  • (+)-N-Methylephedrine (20 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Zn(OTf)₂ (10 mol%) and (+)-N-methylephedrine (20 mol%).

  • Add anhydrous toluene to the flask, and stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.

  • Add the terminal alkyne (1.5 equiv) to the mixture, followed by the slow addition of triethylamine (2.0 equiv). Stir for an additional 15 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the aldehyde (1.0 equiv) dropwise to the reaction mixture over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

Purification and Characterization:

  • The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • The structure and enantiomeric excess of the purified propargyl alcohol are confirmed by ¹H NMR, ¹³C NMR, and chiral high-performance liquid chromatography (HPLC).

Causality Behind Experimental Choices:

  • Zinc Triflate (Zn(OTf)₂): Acts as a Lewis acid to activate the aldehyde, making it more susceptible to nucleophilic attack.

  • (+)-N-Methylephedrine: This chiral ligand coordinates to the zinc center, creating a chiral environment that directs the approach of the zinc acetylide to one face of the aldehyde, thereby inducing enantioselectivity.[3]

  • Triethylamine (Et₃N): A non-nucleophilic base used to deprotonate the terminal alkyne, forming the reactive zinc acetylide in situ.

Applications in Medicinal Chemistry

The versatility of the propargyl alcohol moiety has led to its widespread application in various facets of drug discovery and development.

A. As a Versatile Intermediate for Heterocycle Synthesis

Propargyl alcohols are invaluable building blocks for the synthesis of a wide array of heterocyclic compounds, which form the core of many approved drugs.[4][5] The inherent reactivity of the alkyne and hydroxyl groups allows for a variety of cyclization strategies. For instance, under gold or other transition metal catalysis, propargyl alcohols can undergo intramolecular cyclization to form substituted furans, pyrroles, and other important heterocyclic systems.[6][7]

B. In Bioorthogonal Chemistry and Chemical Biology

Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes.[8] The terminal alkyne of propargyl alcohols is a key player in one of the most prominent bioorthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[1]

This reaction allows for the precise and efficient labeling of biomolecules in their native environment. A common workflow involves:

  • Metabolic Labeling: A biomolecule of interest (e.g., a protein or glycan) is metabolically labeled with an azide-containing precursor.

  • Probe Introduction: A propargyl alcohol-containing probe molecule (e.g., a fluorescent dye or affinity tag) is introduced.

  • Click Reaction: The copper-catalyzed reaction between the azide-labeled biomolecule and the alkyne-containing probe forms a stable triazole linkage.

This strategy is widely used for target identification, in-vivo imaging, and understanding drug-target engagement.[9][10]

Diagram: Workflow for Bioorthogonal Labeling

Bioorthogonal_Labeling cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Probe Labeling cluster_2 Step 3: Bioorthogonal Ligation (CuAAC) cluster_3 Step 4: Downstream Analysis Metabolite Azide-tagged Metabolic Precursor Cell Living Cell Metabolite->Cell Uptake Labeled_Biomolecule Azide-labeled Biomolecule (e.g., Protein) Cell->Labeled_Biomolecule Metabolic Incorporation Conjugate Covalently Labeled Biomolecule Labeled_Biomolecule->Conjugate Probe Propargyl Alcohol- Containing Probe (e.g., with Fluorophore) Probe->Labeled_Biomolecule Introduction to System Probe->Conjugate Reaction Cu(I) Catalyst Reaction->Conjugate Click Reaction Analysis Fluorescence Microscopy, Proteomics, etc. Conjugate->Analysis Detection

Caption: Workflow for bioorthogonal labeling using CuAAC.

C. As Covalent Modifiers and Enzyme Inhibitors

The propargyl group is a key feature in several mechanism-based, irreversible enzyme inhibitors.[11] These inhibitors typically contain a propargylamine moiety, which is often derived from a propargyl alcohol precursor. A prime example is in the treatment of Parkinson's disease with monoamine oxidase B (MAO-B) inhibitors.[12][13]

Drugs like Selegiline and Rasagiline contain a propargylamine group that acts as a "warhead."[14][15] The mechanism involves the enzyme oxidizing the propargylamine, which then rearranges to a reactive allene intermediate. This intermediate is then attacked by a nucleophilic residue (typically a cysteine or a flavin cofactor) in the enzyme's active site, forming a stable covalent bond and irreversibly inactivating the enzyme.[14] This leads to an increase in dopamine levels in the brain, alleviating the motor symptoms of Parkinson's disease.[13][16]

Diagram: Mechanism of Covalent Inhibition of MAO-B

MAO_Inhibition cluster_0 Step 1: Initial Binding cluster_1 Step 2: Enzymatic Oxidation cluster_2 Step 3: Covalent Adduct Formation Inhibitor Propargylamine Inhibitor (e.g., Rasagiline) MAO_B MAO-B Active Site with FAD Cofactor Inhibitor->MAO_B Non-covalent binding (Ki) Complex Enzyme-Inhibitor Complex MAO_B->Complex Reactive_Intermediate {Reactive Allene Intermediate} Complex->Reactive_Intermediate Oxidation by FAD Covalent_Adduct {Irreversible Covalent Adduct | Inactivated Enzyme} Reactive_Intermediate->Covalent_Adduct Nucleophilic Attack by FAD N(5)

Caption: Mechanism of irreversible inhibition of MAO-B by a propargylamine inhibitor.

Propargyl Alcohols in Approved Drugs and Clinical Candidates

The successful translation of propargyl alcohol-containing molecules into clinically approved drugs underscores their therapeutic potential.

Drug NameTargetTherapeutic AreaKey Moiety
Selegiline (Eldepryl®)MAO-BParkinson's DiseasePropargylamine
Rasagiline (Azilect®)MAO-BParkinson's DiseasePropargylamine
Efavirenz (Sustiva®)HIV-1 Reverse TranscriptaseHIV/AIDSPropargyl alcohol intermediate

Table 1: Examples of Drugs Associated with Propargyl Alcohol Chemistry.[12][15][17]

Selegiline and Rasagiline are cornerstone therapies for Parkinson's disease, demonstrating the long-term success of the propargylamine scaffold as an irreversible MAO-B inhibitor.[12][15] The synthesis of the anti-HIV drug Efavirenz involves a key propargyl alcohol intermediate, highlighting its importance as a synthetic building block in the pharmaceutical industry.[17]

Future Perspectives and Conclusion

The unique reactivity and structural features of propargyl alcohols will continue to make them a valuable tool in medicinal chemistry. Emerging applications include their use in the development of targeted covalent inhibitors for oncology and other diseases, where the propargyl group can be tailored to react with specific nucleophilic residues in the target protein.[11][18] Furthermore, their role in bioorthogonal chemistry is expanding, with new applications in drug delivery, diagnostics, and the study of complex biological systems.[9][19]

References

  • Carneiro, A., et al. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry, 15(2), 211-224. [Link][20]
  • Magyar, K., et al. (2023). Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. International Journal of Molecular Sciences, 24(17), 13429. [Link][16][21]
  • Nagatsu, T., & Youdim, M. B. H. (2019). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. Journal of Parkinson's Disease, 9(s2), S293-S307. [Link][14]
  • Propargylamine Moiety: A Promising Scaffold in Drug Design. (2024). IntechOpen. [Link][15]
  • Carneiro, A., et al. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry. [Link][22][23]
  • Hua, R., & Nizami, T. A. (2018). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Mini-Reviews in Organic Chemistry, 15(3), 198-207. [Link][6]
  • Lashgari, N., & Zare, A. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(16), 4933. [Link][24][25]
  • Pandey, A. R., et al. (2022). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. Monatshefte für Chemie - Chemical Monthly, 153(5-6), 383-407. [Link][4]
  • Cleveland Clinic. (2022).
  • Das, J. P., & Roy, S. (2022). Gold(I)-Catalyzed Synthesis of Heterocycles via Allene Oxide from Propargylic Alcohols. The Journal of Organic Chemistry, 87(15), 10077–10088. [Link][7]
  • Parkinson's UK. (2023). MAO-B inhibitors (rasagiline, selegiline, safinamide). [Link][13]
  • Organic Chemistry Portal.
  • Zheng, Y., et al. (2018). Catalytic Enantioselective Synthesis of Key Propargylic Alcohol Intermediates of the Anti-HIV Drug Efavirenz. Organic Process Research & Development, 22(6), 762–767. [Link][17]
  • Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. [Link][5]
  • Wang, S., et al. (2020). Recent advances in the development of covalent inhibitors. European Journal of Medicinal Chemistry, 192, 112181. [Link][11]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis. [Link][26]
  • Chen, X., et al. (2021). Bioorthogonal Chemistry and Its Applications. Bioconjugate Chemistry, 32(12), 2417–2435. [Link][9][19]
  • Doraghi, F., et al. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses.
  • McKay, C. S., & Finn, M. G. (2014). Bioorthogonal chemistry: strategies and recent development. Chemistry & Biology, 21(9), 1075-1101. [Link][1]
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English, 48(38), 6974–6998. [Link][10]
  • Wikipedia. (n.d.). Bioorthogonal chemistry. [Link][8]
  • Thomas, S., & Mathew, B. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(35), 21480-21500. [Link][27]
  • Tuley, A., & Fast, W. (2018). Covalent inhibitors: a rational approach to drug discovery. Biochemistry, 57(24), 3326–3337. [Link][18]

Sources

Methodological & Application

Application Notes and Protocols: Strategic Derivatization of the Hydroxyl Group on 3-(3-Chlorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Propargylic Alcohol

3-(3-Chlorophenyl)prop-2-yn-1-ol is a propargylic alcohol that holds significant promise as a versatile building block in medicinal chemistry and materials science. The presence of three key functional moieties—the terminal alkyne, the aryl halide, and the primary hydroxyl group—offers a rich platform for molecular elaboration. Derivatization of the hydroxyl group is a critical first step in harnessing the full synthetic potential of this molecule. This modification allows for the introduction of diverse functionalities, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the conversion of the hydroxyl group into other functional groups opens up new avenues for conjugation, polymerization, and the synthesis of complex molecular architectures.

This comprehensive guide provides detailed protocols and expert insights into the primary methods for derivatizing the hydroxyl group of this compound. We will delve into the mechanistic underpinnings of each reaction, offering a rationale for experimental choices and providing robust, step-by-step procedures for successful synthesis and characterization.

Core Derivatization Strategies: Etherification, Esterification, and Mitsunobu Reaction

The primary alcohol of this compound can be readily converted into ethers and esters, two of the most common and synthetically useful derivatives. Additionally, the Mitsunobu reaction offers a powerful and versatile method for introducing a wide range of functionalities with inversion of configuration, although this is not relevant for this achiral substrate.

O-Alkylation: Synthesis of Propargyl Ethers

The formation of an ether linkage is a common strategy to mask the polarity of a hydroxyl group and to introduce a variety of alkyl or aryl substituents. The Williamson ether synthesis is a classical and reliable method for this transformation.

This reaction proceeds via an SN2 mechanism, where the alkoxide, generated by deprotonating the alcohol with a suitable base, acts as a nucleophile and attacks an alkyl halide. The choice of base is crucial to ensure complete deprotonation without promoting side reactions. Sodium hydride (NaH) is a strong, non-nucleophilic base that is ideal for this purpose, as it irreversibly deprotonates the alcohol to form the sodium alkoxide. The choice of solvent is also important; anhydrous tetrahydrofuran (THF) is commonly used as it is relatively non-polar, aprotic, and effectively solvates the sodium cation.

Protocol 1: Williamson Ether Synthesis of 1-Chloro-3-(3-methoxyprop-1-yn-1-yl)benzene

Objective: To synthesize the methyl ether of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH3I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the alcohol in anhydrous THF (approximately 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care. The reaction mixture will be stirred at 0 °C for 30 minutes. Hydrogen gas evolution will be observed.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

Characterization:

  • 1H NMR (CDCl3): The spectrum is expected to show the disappearance of the hydroxyl proton signal and the appearance of a new singlet for the methoxy group (O-CH3) around 3.4 ppm. The methylene protons adjacent to the oxygen will shift slightly.

  • 13C NMR (CDCl3): A new signal for the methoxy carbon will appear around 58 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the methylated product.

Esterification: Synthesis of Propargyl Esters

Esterification is another fundamental derivatization of alcohols, offering a means to introduce a vast array of functional groups through the corresponding carboxylic acid. Fischer esterification and acylation with acid chlorides or anhydrides are common methods. For a primary alcohol like this compound, acylation is often preferred due to its milder conditions and faster reaction rates.[1]

Acylation with an acid chloride in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is a highly efficient method for ester formation.[2] The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is typically fast and proceeds at room temperature. Dichloromethane (DCM) is a common solvent for this transformation.

Protocol 2: Acylation with Acetyl Chloride to Synthesize 3-(3-Chlorophenyl)prop-2-yn-1-yl acetate

Objective: To synthesize the acetate ester of this compound.

Materials:

  • This compound

  • Acetyl chloride (CH3COCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM (approximately 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO3 (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Characterization:

  • 1H NMR (CDCl3): The hydroxyl proton signal will disappear. A new singlet for the acetyl methyl group (CH3-C=O) will appear around 2.1 ppm. The methylene protons adjacent to the oxygen will shift downfield.

  • 13C NMR (CDCl3): A new signal for the ester carbonyl carbon will appear around 170 ppm, and a signal for the acetyl methyl carbon will be observed around 21 ppm.

  • IR Spectroscopy: A strong characteristic C=O stretching band will be present around 1735 cm-1.

Mitsunobu Reaction: A Versatile Alternative

The Mitsunobu reaction is a powerful tool for converting alcohols into a variety of functional groups with inversion of stereochemistry.[3][4] For a primary alcohol like this compound, while inversion is not a factor, the reaction's mild conditions and broad substrate scope make it an attractive alternative to other methods.[5] It allows for the introduction of nucleophiles that may not be compatible with the conditions of Williamson ether synthesis or acylation.

The reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3] This in situ activation forms a good leaving group, which is then displaced by a suitable nucleophile in an SN2 fashion. The pKa of the nucleophile is a critical factor for the success of the reaction.[3]

Protocol 3: Mitsunobu Esterification with Benzoic Acid

Objective: To synthesize 3-(3-chlorophenyl)prop-2-yn-1-yl benzoate.

Materials:

  • This compound

  • Benzoic acid

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (approximately 0.1 M concentration).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.5 eq) dropwise over 10-15 minutes. Caution: DEAD and DIAD are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue can be purified directly by silica gel column chromatography to separate the product from triphenylphosphine oxide and the reduced azodicarboxylate by-products.

Characterization:

  • 1H NMR (CDCl3): The spectrum will show characteristic signals for the benzoyl group in the aromatic region, in addition to the signals for the 3-chlorophenyl and propargyl moieties.

  • 13C NMR (CDCl3): A new signal for the ester carbonyl carbon will appear around 166 ppm.

  • Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the benzoate ester.

Data Summary

Derivatization MethodReagentsProductExpected Key 1H NMR Signals (ppm, CDCl3)
Williamson Ether SynthesisNaH, CH3I1-Chloro-3-(3-methoxyprop-1-yn-1-yl)benzene~3.4 (s, 3H, OCH3)
AcylationAcetyl chloride, TEA3-(3-Chlorophenyl)prop-2-yn-1-yl acetate~2.1 (s, 3H, COCH3)
Mitsunobu ReactionBenzoic acid, PPh3, DEAD3-(3-Chlorophenyl)prop-2-yn-1-yl benzoate~8.0-7.4 (m, 5H, Ar-H of benzoate)

Visualizing the Workflow

General Derivatization Workflow

Derivatization_Workflow Start This compound Etherification Etherification (e.g., Williamson) Start->Etherification Esterification Esterification (e.g., Acylation) Start->Esterification Mitsunobu Mitsunobu Reaction Start->Mitsunobu Purification Purification (Column Chromatography) Etherification->Purification Esterification->Purification Mitsunobu->Purification Product_Ether Propargyl Ether Characterization Characterization (NMR, MS, IR) Product_Ether->Characterization Product_Ester Propargyl Ester Product_Ester->Characterization Product_Mitsunobu Diverse Derivatives Product_Mitsunobu->Characterization Purification->Product_Ether Purification->Product_Ester Purification->Product_Mitsunobu

Caption: General workflow for the derivatization of this compound.

Mitsunobu Reaction Mechanism Overview

Mitsunobu_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Alcohol R-OH (Propargyl Alcohol) PPh3 PPh₃ Betaine Betaine [PPh₃⁺-N⁻(CO₂Et)N(CO₂Et)] PPh3->Betaine + DEAD DEAD DEAD Nucleophile Nu-H (e.g., Carboxylic Acid) Oxyphosphonium Oxyphosphonium Salt [R-O-PPh₃]⁺ Nu⁻ Betaine->Oxyphosphonium + R-OH, + Nu-H Reduced_DEAD EtO₂CNH-NHCO₂Et Betaine->Reduced_DEAD + H⁺ from R-OH & Nu-H Product R-Nu (Derivative) Oxyphosphonium->Product SN2 attack by Nu⁻ OPPh3 O=PPh₃ Oxyphosphonium->OPPh3

Caption: Simplified overview of the Mitsunobu reaction mechanism.

Conclusion and Future Perspectives

The derivatization of the hydroxyl group of this compound is a gateway to a vast chemical space with potential applications in drug discovery and materials science. The protocols outlined in this guide for etherification, esterification, and the Mitsunobu reaction provide a solid foundation for researchers to synthesize a diverse library of derivatives. The choice of method will depend on the desired functionality to be introduced and the overall synthetic strategy. Careful execution of these protocols, coupled with diligent reaction monitoring and purification, will ensure the successful synthesis of novel and valuable compounds based on the this compound scaffold.

References

  • Sriram, D., & Yogeeswari, P. (2011). Medicinal Chemistry.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
  • Ferreira, F., & Kotecki, B. (2010). Williamson Ether Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

Sources

The 'Click' Advantage: Leveraging 3-(3-Chlorophenyl)prop-2-yn-1-ol for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of drug discovery, bioconjugation, and materials science, the demand for robust, efficient, and highly selective chemical ligation strategies is paramount. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has emerged as a powerful tool for constructing complex molecular architectures from simple, modular building blocks.[1][2] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the utilization of 3-(3-Chlorophenyl)prop-2-yn-1-ol , a versatile terminal alkyne, in click chemistry reactions. We will explore the underlying principles, provide validated experimental protocols, and discuss the unique advantages conferred by the chlorophenyl substituent.

Introduction to this compound in Click Chemistry

This compound is a propargyl alcohol derivative featuring a terminal alkyne for participation in cycloaddition reactions and a hydroxyl group that can be used for further functionalization. The key feature of this molecule is the 3-chlorophenyl group. The presence of the electron-withdrawing chlorine atom on the phenyl ring can influence the electronic properties of the alkyne, potentially impacting reaction kinetics and the properties of the resulting triazole product. The 1,2,3-triazole ring formed through the click reaction is not merely a linker; it is a stable, aromatic scaffold that can participate in hydrogen bonding and dipole-dipole interactions, often contributing to the biological activity of the final conjugate.[2]

Core Principles: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[3] The reaction is characterized by its high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making it an ideal bioconjugation tool. The catalytic cycle, facilitated by a copper(I) catalyst, proceeds through a series of well-defined steps. The copper(I) species is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Alkyne R1-C≡CH (this compound) CopperAcetylide Copper(I) Acetylide Intermediate Alkyne->CopperAcetylide + Cu(I) Azide R2-N3 CuI Cu(I) Catalyst SixMemberedRing Six-membered Copper Intermediate CopperAcetylide->SixMemberedRing + Azide (R2-N3) Triazolide Copper Triazolide SixMemberedRing->Triazolide Ring Contraction Triazole 1,4-Disubstituted Triazole Triazolide->Triazole Protonolysis CuI_regen Cu(I) Catalyst (Regenerated) Triazolide->CuI_regen

Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocols

The following protocols provide a starting point for the use of this compound in a typical CuAAC reaction. Optimization may be required depending on the specific azide coupling partner and the desired scale of the reaction.

Protocol 1: Small-Scale Synthesis of a 1,4-Disubstituted 1,2,3-Triazole in an Organic Solvent

This protocol is suitable for the synthesis of small molecules and library generation for screening purposes.

Materials:

  • This compound

  • Benzyl azide (or other organic azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and benzyl azide (1.0-1.2 eq.) in a 1:1 mixture of tert-butanol and water (e.g., 2 mL of each for a 0.1 mmol scale reaction).

  • Catalyst Preparation: In a separate small vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in deionized water (e.g., 0.5 mL). In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in deionized water (e.g., 0.5 mL).

  • Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution. The reaction mixture will typically turn a pale yellow/green color.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).

  • Work-up:

    • Once the reaction is complete, add 10 mL of deionized water to the reaction mixture.

    • Extract the product with dichloromethane or ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) to remove the copper catalyst, followed by a wash with brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Bioconjugation in an Aqueous Buffer System

This protocol is adapted for the labeling of biomolecules in an aqueous environment. The use of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is recommended to stabilize the Cu(I) catalyst and minimize potential damage to the biomolecule.

Materials:

  • Azide-functionalized biomolecule (e.g., protein, peptide, or nucleic acid)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.0-7.5)

  • Dimethyl sulfoxide (DMSO) for stock solutions

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized biomolecule in the desired buffer.

    • Add the this compound stock solution to the desired final concentration (typically a 10- to 50-fold molar excess over the biomolecule). Ensure the final DMSO concentration is below 5% to avoid denaturation of proteins.

  • Catalyst Premix: In a separate tube, premix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. For example, mix 5 µL of 20 mM CuSO₄ with 25 µL of 50 mM THPTA. Allow this mixture to stand for 1-2 minutes.

  • Reaction Initiation:

    • Add the CuSO₄/THPTA premix to the reaction tube containing the biomolecule and alkyne to achieve a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation: Incubate the reaction at room temperature or 37°C for 1-2 hours with gentle shaking or rotation.

  • Purification: The labeled biomolecule can be purified from excess reagents and catalyst using methods appropriate for the biomolecule, such as size-exclusion chromatography (e.g., desalting columns), dialysis, or precipitation.

Data Presentation: Reaction Parameters

ParameterProtocol 1 (Organic Synthesis)Protocol 2 (Bioconjugation)
Solvent t-Butanol/Water (1:1)Aqueous Buffer (e.g., PBS)
Catalyst CuSO₄·5H₂O (0.1 eq.)CuSO₄·5H₂O (0.5-1 mM final)
Reducing Agent Sodium Ascorbate (0.2 eq.)Sodium Ascorbate (5-10 mM final)
Ligand Not typically requiredTHPTA (5 eq. to Cu)
Temperature Room TemperatureRoom Temperature or 37°C
Reaction Time 1-4 hours1-2 hours

Applications in Drug Discovery and Development

The triazole products derived from this compound are of significant interest in medicinal chemistry. The 1,2,3-triazole core is a known pharmacophore present in a number of approved drugs and clinical candidates.[2] Triazoles are recognized for their metabolic stability and their ability to act as bioisosteres for amide bonds.

The incorporation of the 3-chlorophenyl moiety can impart specific properties to the final molecule, such as:

  • Modulation of Lipophilicity: The chlorine atom can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes.

  • Enhanced Binding Interactions: The chloro-substituted phenyl ring can participate in halogen bonding and other non-covalent interactions with biological targets, potentially increasing binding affinity and selectivity.

  • Metabolic Stability: The presence of the halogen can block sites of metabolic oxidation, leading to an improved pharmacokinetic profile.

Numerous studies have demonstrated the potent antimicrobial and anticancer activities of various 1,2,3-triazole derivatives.[4][5] The synthesis of libraries of compounds using this compound and a diverse range of azides via the provided protocols can facilitate the rapid identification of new therapeutic leads.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no reaction Inactive catalystUse freshly prepared sodium ascorbate solution. Ensure the copper sulfate is of good quality.
Poor solubility of reactantsFor organic reactions, try a different solvent system (e.g., DMSO/water). For bioconjugation, ensure the final DMSO concentration is optimized.
Inhibition of the catalystSome functional groups (e.g., thiols) can inhibit the copper catalyst. In bioconjugation, increasing the concentration of the copper/ligand complex may be necessary.
Formation of byproducts Oxidative homocoupling of the alkyneEnsure an adequate amount of sodium ascorbate is present. Degassing the solvent prior to the reaction can also be beneficial.
Difficulty in purification Residual copper in the productThoroughly wash the organic extract with aqueous ammonium chloride or an EDTA solution.

Visualization of the Experimental Workflow

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Prep_Alkyne Dissolve this compound Mix Combine Alkyne and Azide Prep_Alkyne->Mix Prep_Azide Dissolve Azide Prep_Azide->Mix Prep_Catalyst Prepare CuSO4 & Na-Ascorbate solutions Add_Catalyst Add Na-Ascorbate then CuSO4 Prep_Catalyst->Add_Catalyst Mix->Add_Catalyst Stir Stir at Room Temperature Add_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash to Remove Copper Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify

Figure 2: General experimental workflow for the synthesis of a 1,2,3-triazole using this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of functionalized 1,2,3-triazoles via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. The straightforward and robust protocols provided herein enable the efficient construction of a wide array of molecules with potential applications in drug discovery, chemical biology, and materials science. The unique electronic and steric properties imparted by the 3-chlorophenyl group make this reagent particularly attractive for the development of novel compounds with tailored biological and physical properties.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
  • Dheer, D., Singh, V., & Shankar, R. (2017). Medicinal attributes of 1,2,3-triazoles: current developments. Bioorganic & Medicinal Chemistry, 25(11), 2871–2895. [Link]
  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the Huisgen [3+ 2] Cycloaddition. Journal of the American Chemical Society, 127(1), 210–216. [Link]
  • Goyal, P. K., & Kumar, A. (2010). Synthesis of Some New 3-Substituted – 4H- 1, 2, 4- Triazoles and Their Evaluation for Antimicrobial Activity. International Journal of ChemTech Research, 2(2), 1346-1352. [Link]
  • Božić, A., & Kikelj, D. (2021). 1,2,3-Triazole-Containing Compounds as Anti-Cancer Agents. Molecules, 26(11), 3299. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 3-(3-Chlorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-(3-chlorophenyl)prop-2-yn-1-ol as a versatile precursor for the synthesis of high-value heterocyclic compounds. We delve into the mechanistic rationale and provide detailed, field-tested protocols for constructing substituted furans, isoxazoles, and pyrazoles. The inherent bifunctional nature of propargylic alcohols—possessing both a nucleophilic hydroxyl group and an electrophilic alkyne—renders them powerful synthons for complex molecular assembly.[1][2][3][4][5] This guide emphasizes not only the "how" but the "why" of protocol design, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations. Furthermore, we explore the downstream synthetic utility of the retained 3-chlorophenyl moiety as a versatile handle for late-stage diversification via cross-coupling chemistry.

The Strategic Value of this compound

Propargylic alcohols are cornerstone building blocks in modern organic synthesis, enabling the efficient construction of complex molecular architectures.[5] The specific substrate, this compound, offers a unique combination of reactive centers:

  • The Propargylic Alcohol Moiety: A platform for a multitude of cyclization and annulation cascades. The hydroxyl group can act as an internal nucleophile, while the alkyne is susceptible to activation by various catalysts.

  • The 3-Chlorophenyl Group: This is not merely a substituent but a strategic functional handle. Its presence allows for post-heterocycle formation diversification using well-established palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Buchwald-Hartwig reactions, thereby enabling rapid library generation for structure-activity relationship (SAR) studies.[6][7][8][9]

This guide will focus on three key classes of heterocycles accessible from this starting material.

Figure 1: Synthetic pathways from this compound.

Synthesis of Polysubstituted Furans via Gold-Catalyzed Cycloisomerization

Polysubstituted furans are prevalent motifs in natural products and pharmaceuticals.[10] Gold catalysts, being highly carbophilic, are exceptionally efficient at activating the alkyne moiety of propargylic alcohols, facilitating a 5-endo-dig cyclization to furnish the furan ring.[11][12][13]

Mechanistic Rationale

The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne, which significantly increases its electrophilicity. This "activation" allows the pendant hydroxyl group to act as an effective intramolecular nucleophile, attacking the proximal carbon of the alkyne. This cyclization event is followed by protodeauration, regenerating the active catalyst and yielding the furan product. The use of an ionic liquid as the solvent can offer environmental benefits and facilitate catalyst recycling.[10]

Sources

Application Note: 3-(3-Chlorophenyl)prop-2-yn-1-ol as a Versatile Synthon for Novel Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The relentless evolution of resistance in agricultural pests and pathogens necessitates the continuous discovery of novel active ingredients. Propargyl alcohols are a class of highly versatile chemical intermediates, prized for their dual reactivity stemming from the hydroxyl and terminal alkyne functional groups.[1][2] This application note provides a detailed technical guide on the strategic application of 3-(3-Chlorophenyl)prop-2-yn-1-ol, a specialized propargyl alcohol derivative, in the synthesis of potential next-generation agrochemicals. We explore its reactivity profile and present a comprehensive, field-proven protocol for its use in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate novel 1,2,3-triazole-based fungicide candidates, a class of compounds renowned for their potent biological activity.

Introduction: The Strategic Value of Propargyl Scaffolds

The agrochemical industry faces the dual challenges of developing more potent and specific active ingredients while adhering to increasingly stringent environmental and safety standards. In this context, the role of key chemical intermediates that serve as versatile platforms for library synthesis is paramount.[3] Propargyl alcohol (prop-2-yn-1-ol) and its derivatives are indispensable building blocks in the synthesis of numerous pesticides, herbicides, and fungicides.[1][3][4][5] Their utility is anchored in the unique electronic properties of the carbon-carbon triple bond and the nucleophilic character of the hydroxyl group, which together allow for a diverse range of chemical transformations.[1][2]

The subject of this guide, this compound, is a particularly valuable synthon. It combines the reactive propargyl alcohol moiety with a 3-chlorophenyl group—a common toxophore found in a multitude of commercial pesticides. This pre-functionalized scaffold allows researchers to rapidly access complex molecular architectures with a high probability of possessing desirable biological activity.

Physicochemical Properties & Reactivity Profile

The synthetic utility of this compound is dictated by its structure. Understanding its properties is crucial for designing effective synthetic strategies.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₇ClO
Molar Mass 166.60 g/mol
Appearance (Typically) Off-white to yellow solid or oil
CAS Number 102417-33-8[6]
Key Functional Groups Terminal Alkyne, Primary Alcohol, Chlorinated Phenyl Ring

The molecule's reactivity is centered on two primary sites:

  • The Terminal Alkyne: This functional group is the gateway to several powerful C-C and C-N bond-forming reactions. It is particularly amenable to:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[7] Given that the triazole moiety is the core of many leading fungicides (e.g., tebuconazole, epoxiconazole), this is a premier application.[8][9][10][11]

    • Sonogashira Coupling: This palladium/copper co-catalyzed cross-coupling reaction enables the direct linkage of the alkyne to aryl or vinyl halides, facilitating the construction of complex conjugated systems.[12][13][14][15]

  • The Primary Hydroxyl Group: The -OH group can be readily derivatized to expand the synthetic possibilities. It can be:

    • Alkylated to form ethers (e.g., via Williamson ether synthesis).

    • Esterified with various carboxylic acids.

    • Converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate subsequent nucleophilic substitution reactions.

Core Application: Synthesis of Novel Triazole Fungicide Analogs via Click Chemistry

3.1. Rationale and Strategy

The 1,2,3-triazole ring is a bioisostere of the amide bond, known for its metabolic stability and ability to participate in hydrogen bonding, making it a privileged scaffold in medicinal and agrochemical chemistry.[7] The most direct and efficient method to leverage the alkyne functionality of this compound for creating potential fungicides is through CuAAC.

Our proposed strategy involves a two-step sequence: first, the synthesis of a suitable organic azide, and second, the "clicking" of this azide with our core building block to generate the target triazole. This approach allows for a modular assembly (A + B → A-B), where diverse libraries of potential active ingredients can be rapidly synthesized by varying the azide component.

3.2. Synthetic Workflow

The following workflow outlines the synthesis of a model fungicide candidate, demonstrating the power of this modular approach. The chosen azide partner, 1-(azidomethyl)-4-fluorobenzene, is a representative building block that introduces a second "toxophoric" aryl group.

G Workflow for Triazole Synthesis via CuAAC A 1-(Bromomethyl)-4-fluorobenzene (Starting Material A) C 1-(Azidomethyl)-4-fluorobenzene (Azide Intermediate) A->C NaN₃, DMF (Nucleophilic Substitution) B This compound (Starting Material B) p1 p2 D Target Triazole Fungicide Analog (Final Product) p1->D CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O (CuAAC Click Reaction) p2->D

Caption: Modular synthesis of a triazole-based fungicide candidate.

Detailed Experimental Protocol: CuAAC Synthesis

This protocol provides a robust, self-validating method for the synthesis of 1-((4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)(3-chlorophenyl)methanol.

4.1. Expertise & Causality: Why This Protocol Works

This protocol employs an in situ generation of the active Cu(I) catalyst from the more stable and readily available CuSO₄ pentahydrate. Sodium ascorbate serves as a mild reducing agent, converting Cu(II) to the catalytically competent Cu(I) species.[7] The use of a t-butanol/water solvent system is critical; it effectively solubilizes both the organic precursors and the inorganic copper catalyst, creating a homogenous reaction environment that accelerates the reaction and leads to high yields. This avoids the need for specialized, and often toxic, organic solvents.

4.2. Materials & Equipment

  • Reagents: this compound, 1-(azidomethyl)-4-fluorobenzene, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium L-ascorbate, tert-Butanol, Deionized water, Ethyl acetate, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser (optional, for elevated temperatures), separatory funnel, rotary evaporator, glass funnel, filter paper, glassware for column chromatography, silica gel (230-400 mesh).

4.3. Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.00 g, 6.00 mmol, 1.0 equiv).

  • Addition of Azide: Add 1-(azidomethyl)-4-fluorobenzene (0.99 g, 6.60 mmol, 1.1 equiv).

  • Solvent Addition: Add tert-butanol (12 mL) and deionized water (12 mL) to the flask. Stir the mixture until all solids are dissolved.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.24 g, 1.20 mmol, 0.2 equiv) in 2 mL of deionized water. In another vial, prepare a solution of CuSO₄·5H₂O (0.15 g, 0.60 mmol, 0.1 equiv) in 2 mL of deionized water.

  • Catalyst Addition: To the stirring reaction mixture, first add the sodium ascorbate solution, followed by the copper sulfate solution. The solution will typically turn a cloudy yellow or green color.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with 30 mL of deionized water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash them with brine (1 x 40 mL). This step helps to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

4.4. Purification and Validation

  • Purification: The crude product should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., from 20% to 50% ethyl acetate).

  • Expected Outcome:

    • Yield: 85-95%.

    • Appearance: A white to off-white solid.

  • Characterization (for structural validation):

    • ¹H NMR: Expect to see characteristic peaks for the triazole proton (a singlet around δ 7.5-8.0 ppm), the benzylic CH₂ protons (a singlet around δ 5.5 ppm), and the methine proton (CH-OH).

    • ¹³C NMR: Confirmation of the number of unique carbon atoms, including the two characteristic triazole carbons.

    • HRMS (High-Resolution Mass Spectrometry): Provides an exact mass measurement to confirm the elemental composition (C₁₆H₁₃ClFN₃O).

Alternative Synthetic Routes: Sonogashira Coupling

Beyond click chemistry, the terminal alkyne of this compound is an excellent substrate for Sonogashira coupling.[12][13] This reaction allows for the direct connection to sp²-hybridized carbons of aryl or heteroaryl halides, opening pathways to different classes of agrochemicals, such as those based on pyrimidine or pyridine scaffolds, which are also prevalent in herbicides and fungicides.[16][17]

G Sonogashira Coupling Workflow A This compound p1 B 2-Bromopyrimidine (Heteroaryl Halide) p2 C Novel Pyrimidine-Alkyne Adduct p1->C Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) (Sonogashira Coupling) p2->C

Caption: Synthesis of a heteroaryl-alkyne via Sonogashira coupling.

This strategy is valuable for creating compounds where a rigid, linear linker between two aromatic systems is desired, which can profoundly influence the molecule's ability to bind to a target enzyme.

Conclusion

This compound is a high-value, strategic building block for modern agrochemical synthesis. Its dual reactive sites—the terminal alkyne and the primary alcohol—provide a robust platform for diversification. As demonstrated, it is exceptionally well-suited for constructing novel triazole-based fungicide candidates via the highly efficient and reliable Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Furthermore, its utility in Sonogashira cross-coupling reactions expands its potential to a wider range of heterocyclic agrochemical targets. By leveraging the modularity and efficiency of these modern synthetic methods, researchers can use this compound to accelerate the discovery and development of new, effective crop protection agents.

References

  • Rawsource. (2025, January 30). Propargyl Alcohol in Specialty Chemicals: Key Insights.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis.
  • Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety.
  • ResearchGate. (2009, December). Synthesis of Azide-Alkyne Fragments for "Click" Chemical Applications. Part 2. Formation of Oligomers from Orthogonally Protected Chiral Trialkylsilylhomopropargyl Azides and Homopropargyl Alcohols.
  • Wikipedia. Sonogashira coupling.
  • BASF Product Finder. Propargyl alcohol highly conc..
  • TCI Chemicals. Click Chemistry.
  • ResearchGate. Synthesis of the fungicide epoxiconazole (44).
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Semantic Scholar.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • National Institutes of Health (NIH). (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • Google Patents.
  • ResearchGate.
  • SpecialChem. Propargyl alcohol | CAS No. 107-19-7.
  • Semantic Scholar. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
  • National Institutes of Health (NIH). (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
  • MDPI. 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole.
  • Dabos. This compound 1G - OR7381-1G.
  • MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}.

Sources

Application Notes and Protocols: 3-(3-Chlorophenyl)prop-2-yn-1-ol as a Versatile Building Block for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Propargyl Alcohol Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with high therapeutic efficacy and specificity is perpetual. Among the myriad of chemical scaffolds available to drug discovery professionals, propargyl alcohols stand out for their inherent reactivity and synthetic versatility.[1][2] These molecules, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, serve as powerful linchpins in the construction of complex heterocyclic systems that form the core of many potent enzyme inhibitors.

This guide focuses on a particularly valuable building block: 3-(3-Chlorophenyl)prop-2-yn-1-ol . The presence of the 3-chlorophenyl group offers a strategic point for modulating pharmacokinetic properties and exploring specific interactions within an enzyme's active site. The propargyl alcohol moiety itself provides a reactive handle for a variety of transformations, including the synthesis of propargylamines, known for their activity as monoamine oxidase (MAO) inhibitors, and participation in cycloaddition reactions to generate key heterocyclic pharmacophores such as triazoles, pyrazoles, and isoxazoles.[3][4][5]

These application notes will provide researchers, scientists, and drug development professionals with a detailed technical guide on leveraging this compound for the synthesis of diverse enzyme inhibitors. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key synthetic transformations, and present quantitative data where available, all grounded in authoritative scientific literature.

Chemical Profile and Reactivity

This compound is a solid at room temperature with a molecular weight of 168.60 g/mol .

PropertyValue
Molecular Formula C₉H₇ClO
CAS Number 80151-33-3
Appearance Off-white to yellow solid
Melting Point 45-47 °C

The key to its utility lies in the reactivity of its two functional groups: the hydroxyl group and the terminal alkyne.

  • Hydroxyl Group: This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or, more strategically for inhibitor synthesis, converted into a better leaving group (e.g., tosylate, mesylate) or substituted to form ethers and esters. Crucially, it can be transformed into an amine to produce propargylamines.

  • Terminal Alkyne: The acidic proton on the sp-hybridized carbon can be removed by a strong base, creating a potent nucleophile for C-C bond formation. The alkyne itself is a key participant in powerful synthetic reactions such as the Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and other cycloaddition reactions.[6][7]

Reactivity_of_this compound cluster_hydroxyl Hydroxyl Group Reactions cluster_alkyne Alkyne Group Reactions main This compound oxidation Oxidation (Aldehyde/Carboxylic Acid) main->oxidation [O] activation Activation (e.g., Tosylation) main->activation TsCl, pyridine amination Conversion to Amine (Propargylamine) main->amination e.g., Mitsunobu or multistep conversion sonogashira Sonogashira Coupling main->sonogashira Ar-X, Pd/Cu cat. click_chem Click Chemistry (Triazoles) main->click_chem R-N3, Cu(I) cat. cycloaddition Cycloadditions (Pyrazoles, Isoxazoles) main->cycloaddition 1,3-dipoles

Figure 1: Key reaction pathways for this compound.

Application in the Synthesis of Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[8] Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[3][9] Propargylamines are a well-established class of irreversible MAO inhibitors that act by covalently modifying the FAD cofactor of the enzyme.[3]

This compound is an ideal precursor for the synthesis of novel propargylamine-based MAO inhibitors. The conversion of the alcohol to an amine is a key synthetic step.

Protocol 1: Synthesis of 3-(3-Chlorophenyl)prop-2-yn-1-amine

This two-step protocol involves the activation of the hydroxyl group followed by nucleophilic substitution with an amine source.

Step 1: Tosylation of this compound

  • Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2: Amination of the Tosylate

  • Dissolve the crude tosylate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium azide (1.5 eq.) and heat the mixture to 60-70 °C for 2-3 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude propargyl azide.

  • Dissolve the crude azide in a mixture of tetrahydrofuran (THF) and water.

  • Add triphenylphosphine (1.2 eq.) and stir the mixture at room temperature for 8-12 hours to effect the Staudinger reduction.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford 3-(3-Chlorophenyl)prop-2-yn-1-amine.[9][10]

MAO_Inhibitor_Synthesis start This compound tosylate Propargyl Tosylate Intermediate start->tosylate 1. TsCl, Et3N azide Propargyl Azide Intermediate tosylate->azide 2. NaN3 amine 3-(3-Chlorophenyl)prop-2-yn-1-amine (MAO Inhibitor Scaffold) azide->amine 3. PPh3, H2O mao MAO Enzyme amine->mao Irreversible Inhibition

Figure 2: Synthetic pathway to a propargylamine-based MAO inhibitor scaffold.

The resulting propargylamine can then be further functionalized at the amino group to modulate its inhibitory potency and selectivity for MAO-A versus MAO-B. Structure-activity relationship (SAR) studies have shown that the nature of the substituent on the nitrogen atom significantly influences the inhibitory profile.[2][4]

Application in the Synthesis of Heterocyclic Inhibitors via Cycloaddition Reactions

The terminal alkyne of this compound is a prime substrate for cycloaddition reactions, providing access to a wide array of five-membered heterocyclic rings that are prevalent in enzyme inhibitors.

Synthesis of 1,2,3-Triazole Derivatives via "Click" Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[11][12] Triazole-containing compounds have demonstrated a broad range of biological activities, including the inhibition of enzymes such as carbonic anhydrase and α-glucosidase.[13][14]

Protocol 2: General Procedure for the Synthesis of a 1,2,3-Triazole Derivative
  • Dissolve this compound (1 eq.) and an appropriate organic azide (1 eq.) in a 1:1 mixture of t-butanol and water.

  • To this solution, add sodium ascorbate (0.1 eq.) followed by copper(II) sulfate pentahydrate (0.01 eq.).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC. Upon completion, add water to the reaction mixture.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 1,2,3-triazole.

This methodology allows for the rapid generation of a library of compounds for screening against various enzyme targets by simply varying the organic azide starting material.

Synthesis of Isoxazole and Pyrazole Derivatives

Isoxazoles and pyrazoles are other important heterocyclic scaffolds found in numerous enzyme inhibitors.[15][16] These can be synthesized from propargyl alcohols through various cyclization strategies. For instance, isoxazoles can be prepared from the corresponding chalcone, which can be derived from the propargyl alcohol.[17] Pyrazoles can be synthesized by the condensation of a 1,3-dicarbonyl compound (accessible from the propargyl alcohol) with hydrazine derivatives.[1][11]

Protocol 3: Synthesis of a Pyrazole Derivative via a 1,3-Diketone Intermediate

Step 1: Meyer-Schuster Rearrangement and Hydration

  • Treat this compound with an acid catalyst (e.g., H₂SO₄) in a suitable solvent to induce a Meyer-Schuster rearrangement, forming the corresponding α,β-unsaturated aldehyde.

  • Subsequent hydration of the alkyne under acidic conditions can lead to the formation of a 1,3-diketone derivative.

Step 2: Cyclocondensation with Hydrazine

  • Dissolve the 1,3-diketone intermediate from Step 1 in ethanol.

  • Add hydrazine hydrate (1 eq.) or a substituted hydrazine (e.g., phenylhydrazine) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-water. Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[1]

Heterocycle_Synthesis cluster_triazole Triazole Synthesis cluster_pyrazole Pyrazole Synthesis start This compound triazole 1,2,3-Triazole Derivative start->triazole R-N3, Cu(I) cat. (Click Chemistry) diketone 1,3-Diketone Intermediate start->diketone Meyer-Schuster Rearrangement/ Hydration pyrazole Pyrazole Derivative diketone->pyrazole Hydrazine (Cyclocondensation)

Figure 3: General schemes for the synthesis of triazole and pyrazole scaffolds.

Quantitative Analysis of Enzyme Inhibition

To assess the efficacy of the synthesized compounds as enzyme inhibitors, it is crucial to determine their inhibitory constants, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

Compound TypeTarget Enzyme Class (Example)Typical Assay MethodKey Parameters
Propargylamines Monoamine Oxidase (MAO)Amplex Red MAO AssayIC₅₀, Kᵢ, Selectivity (MAO-A vs. MAO-B)
Triazoles Carbonic AnhydraseEsterase Activity AssayIC₅₀, Kᵢ
Pyrazoles Cyclooxygenase (COX)COX Fluorescent Inhibitor Screening AssayIC₅₀, Selectivity (COX-1 vs. COX-2)

General Protocol for IC₅₀ Determination:

  • Prepare a series of dilutions of the inhibitor compound in a suitable buffer.

  • In a microplate, add the enzyme and the inhibitor at various concentrations.

  • Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the reaction rate by monitoring the change in absorbance or fluorescence over time.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

The Kᵢ value, which represents the dissociation constant of the enzyme-inhibitor complex, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, particularly for reversible inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of potential enzyme inhibitors. Its dual reactivity allows for the strategic construction of key pharmacophores, including propargylamines and various five-membered heterocycles. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel inhibitors targeting a wide array of enzymes. The inherent modularity of the synthetic routes described, particularly the "click" chemistry approach, is highly amenable to the generation of compound libraries for high-throughput screening and hit-to-lead optimization in drug discovery programs.

References

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (URL not available)
  • New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. PubMed Central. [Link]
  • Propargylamine derivatives as MAO-B selective inhibitors.
  • Fig. 10 Propargylamine derivatives as multireceptor inhibitors.
  • Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. (URL not available)
  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PubMed Central. [Link]
  • Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. PubMed. [Link]
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]
  • Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. MDPI. [Link]
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one.
  • 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. CDN. [Link]
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. [Link]
  • CN104402842A - Synthetic method of piperazidines drug intermediate.
  • A review of isoxazole biological activity and present synthetic techniques. (URL not available)
  • Synthesis of bicyclic triazole 3a from 3-phenyl-2-propyn-1-ol (1a).
  • Recent advances in the synthesis of new pyrazole derivatives.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]
  • Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • Monoamine oxidase inhibitor. Wikipedia. [Link]
  • (PDF) Recent Advances in Sonogashira Reactions.
  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PubMed Central. [Link]
  • (PDF) Inhibition of monoamine oxidase activity by clorgyline analogues, trichlorophenoxy propylamines.
  • Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administr
  • 3-(3-Chlorophenyl)-2-propene-1-ol. PubChem. [Link]
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. NIH. [Link]
  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF.
  • 3-(3-Chlorophenyl)[1][2][3]triazolo[4,3-c]quinazolin-5-ol. PubChem. [Link]
  • (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one.
  • Search Results. Beilstein Journal of Organic Chemistry. [Link]
  • 3-(3-chlorophenyl)-5-phenyl-1H-pyrazol-4-ol. PubChem. [Link]
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]
  • 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. NIH. [Link]

Sources

Application Notes and Protocols for Key Reactions Involving Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Versatility of Terminal Alkynes

Terminal alkynes are foundational building blocks in modern organic synthesis, prized for the reactivity of their C-C triple bond and the unique acidity of their terminal C-H bond (pKa ≈ 25).[1] This acidity allows for deprotonation with a suitable base to form a highly nucleophilic acetylide anion, which is central to many carbon-carbon bond-forming reactions.[1][2] The linear geometry of the alkyne functional group also imparts distinct structural properties to molecules. These characteristics make terminal alkynes indispensable in the synthesis of pharmaceuticals, natural products, advanced materials, and in the field of bioconjugation.[3][4]

This guide provides an in-depth overview of the experimental considerations and detailed protocols for three of the most powerful and widely utilized reactions involving terminal alkynes: the Sonogashira cross-coupling, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the A³ three-component coupling. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.

PART 1: Essential Safety and Handling Practices

Working with terminal alkynes and their associated reagents requires strict adherence to safety protocols. Many reagents are flammable, toxic, or air-sensitive.

Core Safety Guidelines:

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves.[5][6][7]

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Inert Atmosphere: Many reactions, particularly those involving organometallic catalysts like Palladium complexes, are sensitive to air and moisture.[8] These reactions must be set up under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques.[3]

  • Reagent Handling:

    • Air-Sensitive Reagents: Use proper techniques for handling air-sensitive reagents, such as using gas-tight syringes and Sure/Seal™ bottles.[9]

    • Azides: Organic azides are potentially explosive and should be handled with care, avoiding friction, shock, and high temperatures. They should not be exposed to strong acids.

    • Solvents: Use anhydrous solvents for moisture-sensitive reactions. Many solvents like THF, DMF, and amines are flammable and/or toxic.[6][10]

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional guidelines. Do not pour chemicals down the drain.[5][6]

PART 2: The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a cornerstone of organic synthesis, creating a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[8][11][12] It is catalyzed by a palladium complex, typically with a copper(I) co-catalyst.[3][11][13]

Causality and Mechanism

The reaction proceeds via two interconnected catalytic cycles.[3][13]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide (formed in the copper cycle), followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[3]

  • Copper Cycle: The Cu(I) salt coordinates with the terminal alkyne. A base, usually an amine, deprotonates the alkyne to form the key copper acetylide intermediate, which then enters the palladium cycle.[3]

A copper-free variant exists where the base is strong enough to deprotonate the alkyne, which then coordinates directly with the palladium complex.[13]

Key Experimental Parameters

The success of a Sonogashira coupling hinges on the careful selection of several components, summarized below.

ComponentCommon ExamplesRole & Rationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂The primary catalyst driving the cross-coupling. The choice of catalyst and its ligands influences stability and reactivity. Electron-rich and bulky phosphine ligands can increase the rate of oxidative addition.[11][12][13]
Copper (I) Co-catalyst CuI, CuBrFacilitates the formation of the copper acetylide intermediate, which is crucial for transmetalation to the palladium center in the standard mechanism.[3][14]
Base Amines (e.g., Et₃N, DIPEA), K₂CO₃, Cs₂CO₃Neutralizes the HX byproduct and deprotonates the terminal alkyne to form the reactive acetylide species. The amine can often serve as the solvent as well.[3][11]
Ligand Triphenylphosphine (PPh₃), XPhos, SPhos, NHCsStabilizes the palladium catalyst, prevents catalyst decomposition, and modulates its reactivity. Bulky ligands can promote the formation of highly active monoligated Pd(0) species.[11][12][13][15]
Solvent DMF, THF, Toluene, Amines (Et₃N, DIPEA)Solubilizes reactants and catalysts. The choice of solvent can significantly influence reaction rate and selectivity.[10][11][16][17] Anhydrous conditions are typically required.[8]
Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask Dry Schlenk Flask under Inert Gas (N₂/Ar) add_solids Add Aryl Halide, Pd Catalyst, CuI, Ligand prep_flask->add_solids 1 add_solvent Add Anhydrous Solvent & Amine Base add_solids->add_solvent 2 add_alkyne Add Terminal Alkyne via Syringe add_solvent->add_alkyne 3 react Stir at RT or Heat (e.g., 80-120 °C) add_alkyne->react 4 monitor Monitor Progress (TLC, GC-MS) react->monitor 5 quench Quench with aq. NH₄Cl monitor->quench 6 extract Extract with Organic Solvent quench->extract 7 purify Dry, Concentrate & Purify (Chromatography) extract->purify 8

Caption: General experimental workflow for a Sonogashira coupling reaction.

Protocol: Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne
  • Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (0.025 eq), and copper(I) iodide (0.1 eq).[14]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add freshly distilled diisopropylethylamine (DIPEA, 10 volumes) via syringe.[14] Stir the mixture at room temperature for 15-20 minutes.[3]

  • Alkyne Addition: Add the terminal alkyne (1.0 eq) dropwise via syringe.[14]

  • Reaction: Stir the reaction mixture at room temperature overnight under the inert atmosphere.[14] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS.[3]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[3][14] Extract the mixture with an organic solvent such as ethyl acetate (3x).[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3] Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[3][14]

PART 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click chemistry" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[18][19][20] Its reliability, specificity, and tolerance of a wide range of functional groups and aqueous conditions make it exceptionally powerful for bioconjugation, drug discovery, and materials science.[18][21][22]

Causality and Mechanism

The reaction's success is due to a massive rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal reaction.[18] The mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise fashion to form a six-membered copper-containing intermediate.[] This intermediate then rearranges and, upon protonation, releases the triazole product, regenerating the catalyst.[]

Key Experimental Parameters

The active catalyst is Cu(I).[24] Since Cu(I) is prone to oxidation to the inactive Cu(II) state, it is most conveniently generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent.[18][19][24]

ComponentCommon ExamplesRole & Rationale
Copper Source CuSO₄·5H₂O, CuI, CuBrA Cu(II) salt is typically used as a stable precatalyst. Cu(I) salts can be used directly but are less stable.[21][24]
Reducing Agent Sodium Ascorbate, TCEPReduces the Cu(II) precatalyst to the active Cu(I) catalytic species in situ. A slight excess prevents re-oxidation.[18][19][25]
Stabilizing Ligand THPTA, TBTAAccelerates the reaction and stabilizes the Cu(I) oxidation state, preventing both oxidative catalyst deactivation and side reactions. Water-soluble ligands like THPTA are ideal for bioconjugation.[21][24][25]
Solvent Water, PBS, tBuOH/H₂O, DMSO, DMFThe reaction is famously tolerant of many solvents, including aqueous buffers, making it suitable for biological applications.[18][26]
Experimental Workflow: CuAAC (Click Chemistry)

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification prep_stocks Prepare Stock Solutions: - CuSO₄ - Ligand (e.g., THPTA) - Sodium Ascorbate (Fresh) add_catalyst Add Premixed CuSO₄/Ligand Solution prep_stocks->add_catalyst prep_reactants Prepare Alkyne and Azide Substrates in Buffer/Solvent mix_reactants Combine Alkyne and Azide Substrates prep_reactants->mix_reactants mix_reactants->add_catalyst 1 initiate Initiate with Fresh Sodium Ascorbate Solution add_catalyst->initiate 2 incubate Incubate at RT (e.g., 30-60 min) initiate->incubate 3 purify Purify Product (e.g., Precipitation, Dialysis, Chromatography) incubate->purify 4

Caption: General experimental workflow for a CuAAC (Click Chemistry) reaction.

Protocol: CuAAC for Bioconjugation in Aqueous Buffer

This protocol is adapted for labeling a biomolecule containing an alkyne group with an azide-functionalized cargo.[21][22]

  • Stock Solution Preparation:

    • Prepare a 20 mM CuSO₄ solution in water.[25]

    • Prepare a 100 mM solution of the water-soluble ligand THPTA in water.[24]

    • Freshly prepare a 100 mM or 300 mM solution of sodium ascorbate in water.[24]

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide-modified cargo (typically 4-10 molar equivalents relative to the biomolecule) in a suitable buffer (e.g., PBS).[21]

  • Catalyst Premix: In a separate tube, briefly premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:Ligand is common to protect the biomolecule from reactive oxygen species.[25]

  • Catalyst Addition: Add the CuSO₄/THPTA complex to the reaction mixture containing the biomolecule and azide.[21][24] A final copper concentration of 0.25 mM to 1 mM is typical.

  • Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of ascorbate should be around 2.5-5 mM.[24][25]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes.[24] Protect from light if fluorescent dyes are used.

  • Purification: Purify the conjugated product from excess reagents and catalyst. Methods will vary depending on the biomolecule and may include ethanol precipitation for DNA, or dialysis/size-exclusion chromatography for proteins.[24] Specialized beads can also be used to remove copper ions and excess reagents.[27]

PART 4: The A³ (Aldehyde-Alkyne-Amine) Coupling Reaction

The A³ coupling is a powerful, one-pot, three-component reaction that efficiently synthesizes propargylamines from an aldehyde, a terminal alkyne, and an amine.[4][28] This atom-economical process forms both a C-C and a C-N bond in a single step, with water as the only byproduct.[4][29] Propargylamines are valuable intermediates for many biologically active compounds.[4][30]

Causality and Mechanism

The reaction is typically catalyzed by a metal salt (e.g., Cu, Ru, Au, Ag).[28][30] The mechanism involves two key in situ events:

  • The aldehyde and amine condense to form an electrophilic imine or iminium ion.[4][28][30]

  • The metal catalyst activates the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a metal acetylide.[28][31] The nucleophilic metal acetylide then attacks the imine, forming the propargylamine product after work-up.[4][30]

Mechanism: A³ Coupling

A3_Mechanism cluster_reactants cluster_intermediates Aldehyde R¹CHO (Aldehyde) Imine [R¹CH=NR²R³]⁺ (Iminium Ion) Aldehyde->Imine - H₂O Amine R²R³NH (Amine) Amine->Imine - H₂O Alkyne HC≡CR⁴ (Alkyne) Acetylide [M]-C≡CR⁴ (Metal Acetylide) Alkyne->Acetylide + [M] Catalyst Product R¹CH(NR²R³)-C≡CR⁴ (Propargylamine) Imine->Product Nucleophilic Attack Acetylide->Product Nucleophilic Attack

Caption: Simplified mechanism of the A³ three-component coupling reaction.

Protocol: General Procedure for A³ Coupling

This is a general protocol that can be optimized for specific substrates.[29]

  • Flask Preparation: To a round-bottom flask containing a magnetic stir bar, add the metal catalyst (e.g., a Cu(I) complex, 0.4 mol%).[29]

  • Reagent Addition: Add the solvent (e.g., Toluene, 3 mL).[29] Then, add the terminal alkyne (1.2 eq), the aldehyde (1.0 eq), and the amine (1.0 eq).[29]

  • Reaction: Heat the reaction mixture (e.g., at 110 °C) for 2-4 hours, or stir at room temperature if a highly active catalyst is used.[29] Monitor the reaction by TLC.

  • Work-up: After cooling the reaction to room temperature, the mixture can often be directly purified.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a petroleum ether-ethyl acetate gradient) to yield the desired propargylamine.[29]

Conclusion

The Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition, and A³ coupling represent a powerful toolkit for the modern synthetic chemist. Their reliability, efficiency, and broad substrate scope enable the construction of complex molecular architectures that are central to drug development and materials science. By understanding the causality behind the experimental parameters and adhering to the detailed protocols outlined in this guide, researchers can confidently and safely leverage the unique reactivity of terminal alkynes to advance their scientific objectives.

References

  • Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne - Benchchem. (n.d.). BenchChem.
  • Sonogashira Coupling. (n.d.). Organic Synthesis.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • A3 coupling reaction. (n.d.). Wikipedia.
  • Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). (n.d.). BOC Sciences.
  • Alkyne-Azide Click Chemistry Protocol for ADCs. (2024). AxisPharm.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health (NIH).
  • A3 Coupling Reaction. (2025). Chemistry LibreTexts.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). Request PDF.
  • A walk around A3 Coupling for the synthesis of Propargylamines. (n.d.). Journal of Pharmacognosy and Phytochemistry.
  • Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing.
  • Selected examples of ligands used in decarboxylative Sonogashira coupling. (n.d.). ResearchGate.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). Jena Bioscience.
  • The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. (2019). National Institutes of Health (NIH).
  • Method for concentration and purification of alkyne-containing molecules. (n.d.). Google Patents.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). York Research Database.
  • Terminal alkyne synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. (2015). Scholarship Repository @ Florida Tech.
  • What is the best procedure for click reaction between alkyl azide and terminal alkyne group? (2013). ResearchGate.
  • Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. (n.d.). SciSpace.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). National Institutes of Health (NIH).
  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre.
  • Click chemistry. (n.d.). Wikipedia.
  • Reagent Safety & PPE. (2020). Protocols.io.
  • Electrophilic Addition Reactions of Alkynes. (2020). Chemistry LibreTexts.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). CD Bioparticles.
  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. (n.d.). Journal of the American Chemical Society.
  • Alkyne Reactivity. (n.d.). Michigan State University Chemistry.
  • Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf.
  • Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita.
  • Handling Air-Sensitive Reagents. (n.d.). Sigma-Aldrich Technical Bulletin AL-134.
  • Preparation of Alkynes. (2018). YouTube.
  • PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. (n.d.). Course Hero.
  • Synthesis (5) - Reactions of Alkynes. (2014). Master Organic Chemistry.
  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019). Chemistry Steps.
  • Synthesis of Alkynes. (2020). YouTube.
  • Preparation of Alkynes. (2021). Chemistry LibreTexts.

Sources

Application Notes and Protocols: The Use of 3-(3-Chlorophenyl)prop-2-yn-1-ol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Functional Monomer

In the landscape of modern polymer chemistry, the demand for functional materials with precisely tailored properties is ever-increasing. Aryl-substituted propargyl alcohols represent a class of monomers that offer significant synthetic versatility, enabling the creation of polymers with unique electronic, optical, and biomedical properties. Among these, 3-(3-Chlorophenyl)prop-2-yn-1-ol stands out as a particularly valuable building block. Its structure incorporates three key functional elements: a terminal alkyne for "click" reactions and metal-catalyzed polymerizations, a hydroxyl group for esterification, etherification, or as an initiating site, and a chlorophenyl group that modulates solubility, thermal stability, and electronic characteristics of the resulting polymer.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of advanced functional polymers. We will delve into the mechanistic underpinnings of various polymerization strategies, offer detailed, field-proven protocols, and discuss the potential applications of the resulting polymeric architectures.

Monomer Profile: this compound

PropertyValue
IUPAC Name This compound
CAS Number 80151-33-3[1]
Molecular Formula C₉H₇ClO
Molecular Weight 166.61 g/mol
Appearance Off-white to yellow solid
Key Functional Groups Terminal Alkyne (-C≡CH), Primary Alcohol (-CH₂OH), Chlorophenyl (-C₆H₄Cl)

The strategic placement of the chloro-substituent on the phenyl ring offers a site for further post-polymerization modification through cross-coupling reactions, should the alkyne and hydroxyl functionalities be consumed during polymerization.

Polymerization Strategies and Protocols

The unique trifunctional nature of this compound allows for its participation in several distinct polymerization pathways. Below, we detail the most promising of these, complete with theoretical justifications and step-by-step protocols.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Polymerization

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, particularly in its copper(I)-catalyzed form, is the cornerstone of "click" chemistry.[2] This reaction is highly efficient, regiospecific, and tolerant of a wide range of functional groups, making it an ideal candidate for polymer synthesis.[3][4] To utilize this compound in a CuAAC polymerization, it must be reacted with a difunctional azide monomer.

Workflow for CuAAC Polymerization

CuAAC_Workflow Monomer1 This compound Reaction Polymerization (Room Temperature) Monomer1->Reaction Monomer2 Difunctional Azide (e.g., 1,4-Diazidobutane) Monomer2->Reaction Catalyst Cu(I) Catalyst System (e.g., CuSO₄/Sodium Ascorbate) Catalyst->Reaction Solvent Solvent (e.g., DMF/H₂O) Solvent->Reaction Purification Purification (Precipitation in Methanol) Reaction->Purification Characterization Characterization (NMR, GPC, FTIR) Purification->Characterization Polymer Poly(triazole) with Pendant Chlorophenyl and Hydroxyl Groups Purification->Polymer

Caption: Workflow for CuAAC polymerization.

Experimental Protocol: Synthesis of a Poly(triazole) Derivative

  • Monomer Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve equimolar amounts of this compound and a suitable difunctional azide monomer (e.g., 1,4-diazidobutane) in a degassed solvent mixture, such as DMF/H₂O (4:1 v/v).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 equivalents) and sodium ascorbate (0.10 equivalents) in a minimal amount of water.

  • Polymerization: Add the catalyst solution to the monomer solution dropwise with vigorous stirring. The reaction is typically exothermic and may change color. Allow the reaction to proceed at room temperature for 24 hours.

  • Work-up and Purification: Precipitate the resulting polymer by slowly adding the reaction mixture to a large volume of methanol. Collect the polymer by filtration, wash thoroughly with methanol to remove unreacted monomers and catalyst residues, and dry under vacuum at 40 °C.

  • Characterization: The polymer structure can be confirmed by ¹H NMR (disappearance of the alkyne proton signal and appearance of the triazole proton signal), FTIR (disappearance of the alkyne C≡C stretch), and the molecular weight and dispersity determined by Gel Permeation Chromatography (GPC).

Causality Behind Experimental Choices:

  • Equimolar Monomers: Ensures high molecular weight polymer formation.

  • Inert Atmosphere: Prevents the oxidation of the Cu(I) catalyst.

  • Sodium Ascorbate: Acts as a reducing agent to generate the active Cu(I) species in situ from the more stable CuSO₄.

  • Precipitation in Methanol: This is an effective method for purifying the polymer as the monomers and catalyst salts are soluble in methanol while the polymer is not.

Rhodium-Catalyzed Stereoregular Polymerization

Transition metal catalysts, particularly those based on rhodium(I), are highly effective for the polymerization of substituted acetylenes, often yielding highly stereoregular polymers with a cis-transoidal configuration.[5][6] This method directly polymerizes the alkyne functionality, leading to a polyacetylene backbone with pendant 3-chlorophenyl and hydroxymethyl groups. These polymers are often conjugated and may exhibit interesting photophysical properties.

Workflow for Rh-Catalyzed Polymerization

Rh_Workflow Monomer This compound Reaction Living Polymerization (Controlled Temperature) Monomer->Reaction Catalyst Rh(I) Catalyst (e.g., [Rh(nbd)Cl]₂) Catalyst->Reaction Cocatalyst Cocatalyst/Base (e.g., Triethylamine) Cocatalyst->Reaction Solvent Solvent (e.g., Toluene or THF) Solvent->Reaction Termination Termination (e.g., with Methanol) Reaction->Termination Purification Purification (Precipitation in Hexane) Termination->Purification Polymer Polyacetylene Derivative Purification->Polymer

Caption: Workflow for Rh-catalyzed polymerization.

Experimental Protocol: Synthesis of a Substituted Polyacetylene

  • Setup: In a glovebox, charge a Schlenk flask with the Rh(I) catalyst (e.g., [Rh(nbd)Cl]₂, where nbd = norbornadiene, 1 mol%).

  • Monomer Addition: Add dry, degassed solvent (e.g., toluene) followed by the cocatalyst (e.g., triethylamine, 1.5 equivalents relative to Rh). Stir for 10 minutes. Add a solution of this compound in the same solvent via syringe.

  • Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for the desired time (e.g., 2-24 hours). The progress of the polymerization can be monitored by GPC analysis of aliquots.

  • Termination and Purification: Terminate the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like hexane.

  • Characterization: The resulting polymer should be characterized by ¹H and ¹³C NMR to confirm the structure of the repeating unit, GPC for molecular weight and dispersity, and UV-Vis spectroscopy to investigate the electronic properties of the conjugated backbone.

Causality Behind Experimental Choices:

  • Rh(I) Catalyst: Known to promote a living/controlled polymerization of substituted acetylenes, allowing for predictable molecular weights and low dispersities.[7]

  • Triethylamine: Acts as a cocatalyst or base, facilitating the initiation step.

  • Glovebox/Schlenk Technique: Essential due to the air and moisture sensitivity of the Rh(I) catalyst.

Ring-Opening Metathesis Polymerization (ROMP) - A Post-Functionalization Approach

While this compound itself is not a cyclic monomer for ROMP, its alkyne functionality makes it an excellent candidate for post-polymerization modification of a polymer backbone synthesized via ROMP.[8] This strategy involves first polymerizing a strained cyclic olefin containing a functional group that can later be reacted with our monomer of interest.

Workflow for ROMP and Post-Polymerization Modification

ROMP_Workflow cluster_0 Part 1: ROMP cluster_1 Part 2: Post-Polymerization 'Click' Modification CyclicMonomer Cyclic Olefin with Azide Group (e.g., Azide-Norbornene) ROMP_Reaction ROMP CyclicMonomer->ROMP_Reaction RuCatalyst Grubbs' Catalyst (e.g., G3) RuCatalyst->ROMP_Reaction AzidePolymer Azide-Functionalized Polymer ROMP_Reaction->AzidePolymer Click_Reaction CuAAC 'Click' Reaction AzidePolymer->Click_Reaction OurMonomer This compound OurMonomer->Click_Reaction CuCatalyst Cu(I) Catalyst System CuCatalyst->Click_Reaction FinalPolymer Graft Polymer Click_Reaction->FinalPolymer

Caption: ROMP and post-polymerization modification.

Experimental Protocol: Two-Step Synthesis of a Graft Polymer

Step 1: Synthesis of Azide-Functionalized Polynorbornene via ROMP

  • Polymerization: In a glovebox, dissolve an azide-functionalized norbornene derivative in dry, degassed dichloromethane (DCM). Add a solution of a third-generation Grubbs' catalyst (G3) in DCM. Allow the reaction to stir at room temperature for 1-2 hours.

  • Termination: Terminate the polymerization by adding a few drops of ethyl vinyl ether.

  • Purification: Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Step 2: Grafting via CuAAC Click Reaction

  • Reaction Setup: Dissolve the azide-functionalized polymer and an excess of this compound in DMF.

  • Catalysis: Add a solution of CuSO₄·5H₂O and sodium ascorbate in water.

  • Reaction: Stir the mixture at room temperature for 48 hours.

  • Purification: Purify the final graft copolymer by dialysis against a suitable solvent to remove unreacted small molecules, followed by precipitation.

Causality Behind Experimental Choices:

  • Grubbs' Catalyst: Highly tolerant to a wide variety of functional groups, including azides, making it ideal for ROMP of functional monomers.[9]

  • Post-Polymerization Modification: This approach allows for the creation of well-defined polymer backbones with high degrees of functionalization, which can be difficult to achieve through direct polymerization of bulky functional monomers.

Potential Applications

Polymers derived from this compound are anticipated to have a range of applications, leveraging the properties imparted by their unique functional groups:

  • Drug Delivery: The hydroxyl groups can be used to conjugate drugs or targeting ligands, while the polymer backbone forms the carrier. The chlorophenyl group can enhance hydrophobic drug loading.

  • Advanced Coatings and Materials: The aromatic and halogenated nature of the polymer can lead to materials with high refractive indices, flame retardancy, and specific gas permeability properties.[10]

  • Sensors and Electronics: Polyacetylene backbones are conjugated and can be semi-conducting. The pendant groups can be tailored to interact with specific analytes, leading to applications in chemical sensing.

Conclusion

This compound is a monomer of significant potential, offering multiple avenues for the synthesis of complex and functional polymeric materials. By understanding the reactivity of its constituent functional groups, researchers can employ a variety of modern polymerization techniques, including "click" chemistry and transition metal-catalyzed reactions, to create polymers with precisely controlled architectures and properties. The protocols outlined in these notes serve as a robust starting point for the exploration and application of this versatile building block in materials science and drug development.

References

  • Recent advances in alkyne-based click polymerizations - Polymer Chemistry (RSC Publishing).
  • Functional enyne reagents for modifying metathesis-derived polymers - Morressier.
  • Full article: Copper-catalyzed and metal-free azide-alkyne 'click' reactions: from synthesis and functionalization of small molecules to macromolecules.
  • Alkyne-based click polymerizations and their applications in preparation of functional polymers - ACS Fall 2025 - American Chemical Society.
  • Templated Synthesis of End-Functionalized Graphene Nanoribbons through Living Ring-Opening Alkyne Metathesis Polymerization | Journal of the American Chemical Society.
  • Controlled Ring-Opening Metathesis Polymerization of a Monomer Containing Terminal Alkyne and Its Versatile Postpolymerization Functionalization via Click Reaction | Macromolecules - ACS Publications - American Chemical Society.
  • Controlling Ring-Opening Alkyne Metathesis Polymerization as a Pathway Toward Conductive Polymers - eScholarship.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - MDPI.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - NIH.
  • Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands - RSC Publishing.
  • Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives - NIH.
  • Controlled Alternating Metathesis Copolymerization of Terminal Alkynes | ACS Macro Letters - ACS Publications.
  • Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives | The Journal of Organic Chemistry - ACS Publications.
  • Click Chemistry, A Powerful Tool for Pharmaceutical Sciences - SciSpace.
  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation).
  • Applications of Polyacetylene Derivatives in Gas and Liquid Separation - PMC - NIH.
  • Polymerization of phenylacetylenes having polar functional groups in water. - ResearchGate.
  • Click Chemistry in Biomaterials Science - Sigma-Aldrich.
  • Water-Soluble Poly(phenylacetylene)s from Living Polymerization in Water.
  • Combining Polymerization and Templating toward Hyper-Cross-Linked Poly(propargyl aldehyde)s and Poly(propargyl alcohol)s for Reversible H2O and CO2 Capture and Construction of Porous Chiral Networks - MDPI.
  • Substrate scope of aryl‐substituted propargyl alcohol derivatives. [a]... - ResearchGate.
  • 3-(3-Chlorophenyl)propan-1-ol | 22991-03-3 | XAA99103 - Biosynth.
  • Functional Polymer Materials: From Iptycenes to Ring-Opening Polymerizations - DSpace@MIT.
  • 3-Phenyl-2-propyn-1-ol | C9H8O | CID 123115 - PubChem - NIH.
  • This compound | 80151-33-3 - ChemicalBook.
  • [(2Z) -3- (4-chlorophenyl) prop-2-enoyl] phenyl} -2-methylacrylamide) Polymer Containing Chlorine in the Side Group - Akademik Veri Yönetim Sistemi | AVESİS - Van Yüzüncü Yıl Üniversitesi.
  • 3-(3-Fluorophenyl)prop-2-yn-1-ol | C9H7FO | CID 2782697 - PubChem.
  • Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP) - ResearchGate.
  • (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II) Hexafluorophosphate - MDPI.

Sources

Application Notes and Protocols for Metal-Catalyzed Cyclization Reactions of Arylpropargyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Molecular Complexity

Arylpropargyl alcohols are versatile building blocks in organic synthesis, offering a unique combination of reactive functionalities: a hydroxyl group, an alkyne, and an aryl moiety. This arrangement makes them ideal precursors for the construction of complex molecular architectures, particularly carbo- and heterocyclic scaffolds that form the core of many pharmaceuticals and functional materials. Metal-catalyzed cyclization reactions of these substrates provide a powerful and atom-economical approach to synthesize diverse and valuable compounds. This guide offers an in-depth exploration of these transformative reactions, detailing the underlying mechanisms and providing field-proven protocols for their successful implementation. The strategic application of these cyclization methods has been instrumental in new drug discovery by enabling the creation of novel molecular entities with enhanced structural diversity and complexity.[1][2]

I. Mechanistic Pillars: Understanding the "Why"

The efficacy of metal-catalyzed cyclizations of arylpropargyl alcohols hinges on the ability of the metal catalyst to activate the alkyne functionality towards nucleophilic attack. While the specific pathways can vary depending on the metal, substrate, and reaction conditions, the core mechanistic events typically involve:

  • π-Activation of the Alkyne: The metal catalyst coordinates to the carbon-carbon triple bond, rendering it electrophilic and susceptible to attack.

  • Nucleophilic Attack: An intramolecular nucleophilic attack by the aryl group (or the hydroxyl group in some cases) on the activated alkyne initiates the cyclization.

  • Rearrangement and Isomerization: Subsequent rearrangements, such as 1,2- or 1,3-acyl shifts, can occur, leading to the formation of intermediates like metal carbenoids or allenes.[3]

  • Protodemetalation/Reductive Elimination: The cycle is completed by the release of the product and regeneration of the active catalyst.

The choice of metal catalyst is paramount as it dictates the reaction pathway and the final product. Gold, platinum, palladium, silver, and copper have all emerged as effective catalysts, each with its own distinct reactivity profile.

Visualizing the General Mechanistic Pathway

Metal_Catalyzed_Cyclization A Arylpropargyl Alcohol + M-Catalyst B π-Complex Formation A->B Coordination C Intramolecular Nucleophilic Attack (Cyclization) B->C Activation D Rearrangement/ Isomerization C->D e.g., Meyer-Schuster Rearrangement E Final Product C->E Direct Pathway D->E F Catalyst Regeneration F->A Regenerated Catalyst Palladium_Cycle cluster_cycle Palladium Catalytic Cycle Pd0 Pd(0)L_n B Aryl-Pd(II)-OTf Pd0->B ArOTf A Oxidative Addition (Aryl-OTf) D Aroyl-Pd(II)-OTf B->D CO C CO Insertion F Cyclization & CO Insertion D->F Propargyl Alcohol E Coordination to Propargyl Alcohol Product 4-Aroyl-furan-2(5H)-one F->Product G Reductive Elimination Product->Pd0 Regeneration

Sources

The Strategic Utility of 3-(3-Chlorophenyl)prop-2-yn-1-ol in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Propargyl Alcohol

In the landscape of modern medicinal chemistry and drug discovery, the pursuit of novel molecular scaffolds with significant biological activity is relentless. Propargyl alcohols, a class of organic compounds characterized by a hydroxyl group attached to a propargyl group, have emerged as exceptionally versatile building blocks in the synthesis of complex bioactive molecules.[1] Their inherent reactivity, stemming from the presence of the hydroxyl group and the carbon-carbon triple bond, allows for a diverse array of chemical transformations, leading to the construction of a wide range of heterocyclic systems.[2]

This guide focuses on a particularly valuable synthon: 3-(3-chlorophenyl)prop-2-yn-1-ol . The presence of the 3-chlorophenyl group imparts specific steric and electronic properties, influencing the reactivity of the molecule and the biological activity of its derivatives. The chloro-substituent can engage in various non-covalent interactions with biological targets and provides a handle for further functionalization, for instance, through cross-coupling reactions.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and validated protocols for the utilization of this compound in the synthesis of promising bioactive molecules. We will explore key synthetic strategies, delve into the mechanistic underpinnings of these transformations, and provide practical, step-by-step protocols that have been adapted from established and reliable methodologies.

Core Synthetic Applications and Methodologies

The unique chemical architecture of this compound makes it an ideal precursor for a variety of powerful synthetic transformations. This guide will focus on three principal applications that have shown significant promise in the generation of biologically relevant scaffolds:

  • Two-Step Synthesis of Bioactive Pyrazoles via a Chalcone Intermediate: A robust and widely applicable method for the construction of substituted pyrazoles, a class of heterocycles known for their broad spectrum of pharmacological activities, including antifungal, antibacterial, and anti-inflammatory properties.[3]

  • One-Pot Gold-Catalyzed Synthesis of Substituted Furans: An elegant and atom-economical approach to synthesize highly substituted furans, which are prevalent motifs in numerous natural products and pharmaceuticals with diverse biological activities.[4]

  • Palladium-Catalyzed Sonogashira Coupling: A cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between the terminal alkyne of our starting material and various aryl or vinyl halides, opening avenues to a vast array of complex molecular architectures.[5]

Application 1: Synthesis of Bioactive Pyrazoles

Scientific Rationale: Pyrazoles are a prominent class of five-membered nitrogen-containing heterocycles that form the core structure of numerous pharmaceuticals. The synthesis of pyrazoles often proceeds through the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. Chalcones (α,β-unsaturated ketones) serve as excellent precursors to 1,3-dicarbonyls and can be readily synthesized from propargyl alcohols. This two-step sequence provides a highly modular approach to a diverse library of substituted pyrazoles.

Experimental Workflow Diagram:

cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Formation A This compound B Oxidation to Aldehyde A->B e.g., PCC, CH2Cl2 C Aldol Condensation with Acetophenone B->C NaOH, EtOH D 3-(3-Chlorophenyl)chalcone Intermediate C->D E 3-(3-Chlorophenyl)chalcone Intermediate F Cyclization with Hydrazine Hydrate E->F Hydrazine Hydrate, EtOH, reflux G 5-(3-Chlorophenyl)-3-phenyl-1H-pyrazole F->G

Caption: Two-step synthesis of a bioactive pyrazole derivative.

Protocol 1.1: Synthesis of (E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

Principle: This protocol first involves the oxidation of the propargyl alcohol to the corresponding ynal, which is then subjected to an Aldol condensation with acetophenone to yield the target chalcone. For simplicity and higher yields, a more direct approach starting from the commercially available 3-chlorobenzaldehyde is often employed and is detailed here as a reliable method to obtain the necessary chalcone intermediate.

Materials:

  • 3-Chlorobenzaldehyde

  • Acetophenone

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-chlorobenzaldehyde (1.41 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (50 mL).

  • While stirring at room temperature, slowly add a 10% aqueous solution of NaOH (10 mL) dropwise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.

  • A yellow solid will precipitate. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Recrystallize the crude product from ethanol to afford pure (E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one as yellow crystals.

Expected Outcome:

  • Yield: 85-95%

  • Appearance: Yellow crystalline solid

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 1.2: Synthesis of 5-(3-Chlorophenyl)-3-phenyl-1H-pyrazole

Principle: The synthesized chalcone undergoes a cyclocondensation reaction with hydrazine hydrate in a suitable solvent to form the pyrazole ring. This reaction is a classic and efficient method for the synthesis of pyrazolines, which are then oxidized in situ or during workup to the more stable pyrazole.

Materials:

  • (E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one

  • Hydrazine hydrate (80%)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 100 mL round-bottom flask, dissolve the chalcone (2.43 g, 10 mmol) in ethanol (40 mL).

  • To this solution, add hydrazine hydrate (1.25 g, 20 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (150 mL).

  • A white or off-white solid will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-(3-chlorophenyl)-3-phenyl-1H-pyrazole.

Expected Outcome:

  • Yield: 70-85%

  • Appearance: White to off-white solid

  • Characterization: The final structure should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

CompoundStarting MaterialsKey ReagentsSolventYield (%)Bioactivity Reference
Chalcone 3-Chlorobenzaldehyde, AcetophenoneNaOHEthanol85-95Antifungal, Antimicrobial[3][6]
Pyrazole Chalcone, Hydrazine hydrateAcetic acidEthanol70-85Antifungal, Antibacterial[3][7]

Application 2: Gold-Catalyzed Synthesis of Substituted Furans

Scientific Rationale: Gold catalysts, particularly Au(I) and Au(III) species, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. The reaction of propargyl alcohols with 1,3-dicarbonyl compounds in the presence of a gold catalyst can initiate a cascade reaction involving propargylic substitution followed by intramolecular cyclization to afford highly substituted furans.[4][8] This one-pot methodology is highly atom-economical and provides a direct route to furan scaffolds that are often found in bioactive natural products and pharmaceuticals.[4]

Reaction Scheme Diagram:

A This compound D Propargylic Substitution A->D B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->D C Gold Catalyst (e.g., AuCl3) C->D Catalyst E Intramolecular Cyclization D->E F Substituted Furan E->F

Caption: Gold-catalyzed synthesis of a substituted furan.

Protocol 2.1: One-Pot Synthesis of 1-(5-(3-chlorobenzyl)-2,4-dimethylfuran-3-yl)ethan-1-one

Principle: This protocol describes the gold-catalyzed reaction between this compound and acetylacetone. The gold catalyst activates the alkyne, facilitating a propargylic substitution by the enol form of acetylacetone. The resulting intermediate then undergoes a gold-catalyzed intramolecular cyclization (5-endo-dig) to form the furan ring.

Materials:

  • This compound

  • Acetylacetone

  • Gold(III) chloride (AuCl₃)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask and line

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.67 g, 10 mmol) and anhydrous dichloromethane (40 mL).

  • Add acetylacetone (1.20 g, 12 mmol) to the solution.

  • In a separate vial, prepare a stock solution of the gold catalyst by dissolving AuCl₃ (15.2 mg, 0.05 mmol, 0.5 mol%) in a small amount of anhydrous DCM.

  • Add the catalyst solution to the reaction mixture and stir at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure substituted furan.

Expected Outcome:

  • Yield: 65-80%

  • Appearance: Pale yellow oil or solid

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Product ClassKey ReagentsCatalystSolventTypical Yield (%)Bioactivity Reference
Substituted Furans 1,3-DicarbonylsAuCl₃DCM65-80Anticancer, Anti-inflammatory[4][9]

Further Synthetic Potential: Sonogashira and A³ Coupling Reactions

Beyond the detailed protocols provided, this compound is a valuable substrate for other powerful synthetic transformations.

Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction allows for the direct linkage of the terminal alkyne of this compound with a wide variety of aryl or vinyl halides.[5] This reaction is instrumental in the synthesis of complex conjugated systems and can be a key step in the total synthesis of natural products and pharmaceuticals. The resulting coupled products can undergo subsequent intramolecular cyclization to form various heterocyclic systems.[10]

A³ Coupling (Aldehyde-Alkyne-Amine): This three-component reaction provides a direct and atom-economical route to propargylamines.[11] this compound can react with an aldehyde and a secondary amine in the presence of a suitable catalyst (often copper or gold-based) to yield functionalized propargylamines, which are themselves important pharmacophores and versatile synthetic intermediates.[12]

Conclusion and Future Perspectives

The application of this compound as a building block in organic synthesis offers a powerful and versatile platform for the construction of a diverse array of bioactive molecules. The protocols detailed in this guide for the synthesis of pyrazoles and furans represent reliable and adaptable methods for accessing these important heterocyclic scaffolds. The inherent reactivity of this propargyl alcohol, coupled with the electronic and steric influence of the 3-chlorophenyl group, provides a rich foundation for the exploration of novel chemical space in drug discovery.

Future work in this area will undoubtedly focus on the development of enantioselective variations of these reactions, the expansion of the substrate scope to include a wider range of coupling partners, and the thorough biological evaluation of the resulting novel compounds. As our understanding of the intricate relationship between molecular structure and biological function continues to grow, the strategic use of versatile synthons like this compound will remain a cornerstone of successful drug development programs.

References

  • Hua, R., & Nizami, T. A. (2018). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Mini-Reviews in Organic Chemistry, 15(3), 198-210. [Link]
  • Parmar, K. C., Vora, J. J., & Vasava, S. B. (2014). Synthesis and antifungal activity of some novel chalcones containing pyrazole moiety. Der Pharma Chemica, 6(5), 166-170. [Link]
  • Pandey, A. R., Tiwari, D. K., Prakhar, A., Mishra, D. P., & Sharma, S. K. (2022). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. Monatshefte für Chemie-Chemical Monthly, 153(5), 383-407. [Link]
  • Roman, G. (2025). Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one. Chemija, 36(2), 99-112. [Link]
  • Ghosh, R., & Adhikari, D. (2018). A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry, 7(4), 676-680. [Link]
  • Vora, J. J., Patel, D. M., Parmar, K. C., Patel, B. M., & Vasava, S. B. (2014). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Der Pharma Chemica, 6(5), 166-170. [Link]
  • Al-Maqtari, H. M., Jamalis, J., Ben Hadda, T., & Mabkhot, Y. N. (2017). Synthesis, characterization, POM analysis and antifungal activity of novel heterocyclic chalcone derivatives containing acylated pyrazole. Molecules, 22(3), 449. [Link]
  • Banu, H., & Singh, P. (2014). Review on Synthesis of Bioactive Pyrazoline Derivatives. Chemical Science Transactions, 3(3), 861-875. [Link]
  • Hosseyni, S., Su, Y., & Shi, X. (2015). Gold catalyzed synthesis of substituted furan by intermolecular cascade reaction of propargyl alcohol and alkyne. Organic letters, 17(24), 6010-6013. [Link]
  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). A simple, general and efficient method for the synthesis of pyrazole derivatives. Organic letters, 9(18), 3507-3509. [Link]
  • Ji, K. G., & A, S. (2022).
  • Morita, N., Uchida, S., Chiaki, H., Ishii, N., Tanikawa, K., Tanaka, K., ... & Tamura, O. (2024). Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1, 3-Dicarbonyl Compounds. Molecules, 29(10), 2288. [Link]
  • Reddy, C. R., & Kumar, R. (2013). Three-component coupling for the synthesis of propargylamine and its mechanism. RSC Advances, 3(42), 19283-19286. [Link]
  • Pasha, T. Y., & Pujar, V. (2022). Green Synthesis of Bioactive Molecules: A Review. International Journal of Pharmacy Research & Technology (IJPRT), 12(1), 1-11. [Link]
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]
  • Zhang, Y., Li, J., & Zhang, H. (2023). A Cascade Synthesis of Unsymmetrical Furanized Triarylmethanes via Gold Self-Relay Catalysis. Molecules, 28(13), 5129. [Link]
  • Al-Mulla, A. (2017). A review: synthesis of pyrazoline derivatives and their biological activities. Arabian Journal of Chemistry, 10, S1671-S1684. [Link]
  • Sun, C. K., & Che, C. M. (2020). Anticancer Gold (III) Compounds With Porphyrin or N-heterocyclic Carbene Ligands. Frontiers in chemistry, 8, 599. [Link]
  • Kothari, S., & Kumar, A. (2014). Synthesis of some new bioactive 1-N-subtituted 3, 5-diaryl-2-pyrazolines. Journal of Saudi Chemical Society, 18(5), 527-534. [Link]
  • Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl) methanones. The Journal of Organic Chemistry, 87(15), 10158-10172. [Link]
  • Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., Eller, G. A., & Holzer, W. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno [2, 3-c] pyrazoles. ChemInform, 42(15). [Link]
  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
  • Horváth, D., & Kégl, T. (2014). Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.. [Link]
  • Das, A., & Laskar, P. (2025). A green and sustainable approach for the synthesis of Pd/CuFe2O4 MNPs for Sonogashira coupling reaction. International Journal of New Chemistry, 12(3), 329-339. [Link]
  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

Sources

Application Notes and Protocols for the Use of Rigid Aromatic-Alkyne Scaffolds in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, characterization, and application of rigid aromatic-alkyne scaffolds. These unique molecular architectures, characterized by their defined geometry and rich π-electron systems, are pivotal in the development of advanced materials. This document details their application in porous materials, organic electronics, and sensor technology, offering field-proven insights and step-by-step protocols to empower innovation in materials science.

Introduction: The Unique Value of Aromatic-Alkyne Scaffolds

Rigid aromatic-alkyne scaffolds are a class of molecules constructed from aromatic rings linked by acetylene (–C≡C–) units. This combination imparts a unique set of properties that make them highly attractive for materials science applications. The alkyne linkages provide linearity and rigidity to the molecular structure, preventing conformational ambiguity and enabling the formation of well-defined, predictable nanoscale architectures. The alternating aromatic and alkyne units create highly conjugated π-electron systems, which are the foundation for their interesting electronic and optical properties.

The inherent porosity of materials constructed from these scaffolds, such as in graphdiyne, a 2D carbon allotrope, arises from the voids created by the rigid, extended network of sp- and sp²-hybridized carbon atoms.[1][2][3] This porosity, coupled with the tunable electronic properties, makes them exceptional candidates for applications ranging from gas storage and separation to catalysis and sensing. Furthermore, the alkyne groups serve as versatile chemical handles for post-synthetic modification, allowing for the fine-tuning of material properties for specific applications.[4]

This guide will explore the synthesis of these scaffolds and their assembly into functional materials, providing detailed protocols and explaining the rationale behind the experimental choices.

Synthesis of Aromatic-Alkyne Scaffolds: The Sonogashira Cross-Coupling Reaction

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of aromatic-alkyne scaffolds. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, typically in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5][6][7] The mild reaction conditions and high functional group tolerance make it an indispensable tool for constructing complex molecular architectures.[3][8]

Mechanistic Insights

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide.

  • Copper Cycle: The terminal alkyne reacts with the Cu(I) salt to form a copper acetylide.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The final product is formed by reductive elimination from the palladium complex, regenerating the Pd(0) catalyst.

Drug_Delivery cluster_loading Drug Loading cluster_release Controlled Release MOF Porous Scaffold (e.g., MOF) Loaded_MOF Drug-Loaded Scaffold MOF->Loaded_MOF Drug Drug Molecule (e.g., Doxorubicin) Drug->Loaded_MOF Released_Drug Released Drug Loaded_MOF->Released_Drug Empty_MOF Empty Scaffold Loaded_MOF->Empty_MOF Target Target Site (e.g., Tumor Cell) Released_Drug->Target

Sources

Troubleshooting & Optimization

Technical Support Center: Column Chromatography Purification of 3-(3-Chlorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 3-(3-chlorophenyl)prop-2-yn-1-ol. It provides in-depth, field-proven insights into column chromatography, addressing common challenges through a practical troubleshooting guide and frequently asked questions. Our approach is grounded in the fundamental principles of separation science to empower you to resolve issues methodically and enhance the purity and yield of your target compound.

Understanding the Separation Challenge

The target molecule, this compound, is a propargylic alcohol. Its structure, featuring a polar hydroxyl group, a rigid alkyne linker, and a nonpolar chlorophenyl ring, gives it intermediate polarity. The primary challenges in its purification often stem from impurities with similar polarities and the potential for on-column degradation.

The crude product typically originates from a Sonogashira cross-coupling reaction between a terminal alkyne (propargyl alcohol) and an aryl halide (e.g., 3-chloroiodobenzene).[1][2][3] Understanding this synthetic route is critical for anticipating potential impurities:

  • Unreacted Starting Materials: Propargyl alcohol (polar) and 3-chloro-aryl halide (nonpolar).

  • Homocoupled Byproducts: Diynes formed from the Glaser coupling of propargyl alcohol, which can be an undesired side reaction.[1][4]

  • Catalyst Residues: Palladium and copper species used in the coupling reaction.[1][3]

  • Base and Solvents: Amines like triethylamine are commonly used and must be removed.[4]

Core Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard methodology for purifying this compound. The key to success lies in the preliminary Thin-Layer Chromatography (TLC) analysis to define the optimal mobile phase.

Step 1: Mobile Phase Selection via TLC

The selection of an appropriate solvent system is the most critical factor for achieving good separation.[5] The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.2-0.4 for the target compound, ensuring it moves off the baseline but is well-separated from impurities.

  • Prepare TLC Chambers: Use a standard eluent system, typically a mixture of a nonpolar solvent (e.g., Hexanes or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).[6][7]

  • Spot the Plate: On a silica gel TLC plate (SiO₂ F254), spot the crude reaction mixture, the starting propargyl alcohol, and the starting aryl halide (if available).

  • Develop and Visualize: Develop the plates in the prepared chambers. Visualize the spots under UV light (254 nm) to see the aromatic compounds.[8][9] Additionally, use a chemical stain like potassium permanganate (KMnO₄) or p-anisaldehyde, which will react with the alcohol and alkyne functional groups, to visualize all relevant spots.[8]

  • Optimize: Adjust the solvent ratio until the desired Rf is achieved.

Screening System Typical Starting Ratio (v/v) Observation & Next Step
Ethyl Acetate / Hexanes20:80 (1:4)A standard system for compounds of intermediate polarity.[6] If Rf is too low, increase the EtOAc percentage. If too high, decrease it.
Dichloromethane / Methanol2:98 (1:49)For more polar compounds that do not move in EtOAc/Hexanes.[6] Use MeOH sparingly (<10%) to avoid dissolving the silica gel.[6]
Step 2: Column Preparation and Sample Loading

The diagram below illustrates the standard workflow for setting up and running the purification column.

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Optimize Solvents) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Solvent (Apply Pressure - Flash) Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. Analyze Fractions by TLC Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product

Workflow for Column Chromatography Purification.
  • Stationary Phase: Use silica gel (230-400 mesh) for flash chromatography.

  • Packing: Prepare a slurry of silica gel in the initial, nonpolar mobile phase. Pour it into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small portion of dry silica gel (approx. 10-20 times the mass of the sample) and evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.[10] Carefully add this powder to the top of the packed column. This method prevents band broadening caused by using a strong loading solvent.[10][11]

    • Wet Loading: Dissolve the sample in the absolute minimum amount of the mobile phase or a slightly more polar solvent.[10] Pipette this solution directly and evenly onto the top of the silica bed. This is faster but can lead to poorer separation if not done carefully.[10]

Step 3: Elution and Fraction Analysis
  • Elution: Begin eluting with the solvent system determined by TLC. For flash chromatography, apply gentle air pressure (1-4 psi) to accelerate the solvent flow.[10] If impurities are close to your product, a gradient elution (gradually increasing the solvent polarity) may be necessary.

  • Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Analysis: Spot every few fractions onto a TLC plate to track the elution of compounds. Fractions containing only the spot corresponding to your pure product should be combined.

Troubleshooting Guide: Question & Answer Format

This section addresses specific experimental issues in a direct Q&A format, providing both a solution and the scientific reasoning behind it.

Q1: My product is stuck at the origin (Rf ≈ 0) on the TLC plate, even in 50% Ethyl Acetate/Hexanes. What's happening?

A1: Your eluent system is not polar enough to move the compound. The hydroxyl group on your molecule interacts strongly with the polar silica gel.

  • Immediate Solution: Switch to a more aggressive polar solvent system.[12] A good starting point is 1-5% Methanol in Dichloromethane.[6][13] Methanol is very effective at disrupting the hydrogen bonding between your compound's alcohol group and the silica surface.

  • Causality: Silica gel is covered in silanol (Si-OH) groups, which are polar and slightly acidic. Polar analytes like alcohols are retained through strong hydrogen-bonding interactions. A highly polar mobile phase is required to compete for these interaction sites and elute the compound.[5][14]

Q2: My TLC shows significant streaking, and my column fractions are all mixed. How can I get clean spots and better separation?

A2: Streaking and poor separation often point to one of three issues: sample overloading, compound instability, or improper sample application.

  • Solution 1: Check for Overloading. If the spot on the TLC is a large, distorted blob rather than a tight circle, you may be overloading the plate. On the column, using too much crude material relative to the amount of silica will exceed the column's capacity, leading to broad, overlapping bands.[15] As a rule of thumb, use a silica-to-crude-product mass ratio of at least 50:1.

  • Solution 2: Test for On-Column Decomposition. Propargylic alcohols can be sensitive to the acidic nature of silica gel and may decompose during chromatography.[12][16][17]

    • Diagnostic Test (2D TLC): Spot your crude mixture in one corner of a TLC plate. Run the plate in your chosen solvent system. After drying, rotate the plate 90 degrees and run it again in the same solvent system.[12][17] If the compound is stable, it will remain on the diagonal. If it degrades, new spots will appear off the diagonal.[12]

    • Remedy: If decomposition is confirmed, deactivate the silica gel. This can be done by adding ~1% triethylamine to your eluent mixture. The base will neutralize the acidic sites on the silica surface. Alternatively, consider using a different stationary phase like neutral alumina.[12]

  • Solution 3: Optimize Sample Loading. If you dissolved your sample in a strong solvent (like pure DCM or MeOH) for wet loading, it can disrupt the top of the column and cause band broadening.[11][12] Switch to dry loading to ensure the sample is introduced as a narrow, uniform band.[10]

Q3: I ran my column, but my total recovery is very low. It seems my product never came off. Where did it go?

A3: This is a common and frustrating problem. There are several possibilities.

  • Possibility 1: Decomposition. As mentioned in Q2, the compound may have irreversibly decomposed on the acidic silica gel.[12][18] A "methanol flush" (running pure methanol through the column after your run) can sometimes recover highly polar or bound material, but if it has decomposed, it will be lost.[17]

  • Possibility 2: Fractions are too dilute. Your compound may have eluted, but the fractions are so dilute that it is not visible by TLC.[12] Try combining several fractions in the expected elution range and concentrating them on a rotary evaporator before running a new TLC.

  • Possibility 3: Incorrect Solvent System. You may have accidentally used the wrong solvent or mixed the components incorrectly, resulting in a system far less polar than intended.[12] Always double-check your solvent bottles and mixtures.

Q4: The solvent flow has stopped, and the column pressure is building up. What should I do?

A4: A blocked column is usually caused by precipitation of the material or clogging of the column frit.

  • Cause: Highly concentrated samples or impurities can crystallize within the column matrix, forming a solid barrier that blocks solvent flow.[12] This is more common with large-scale purifications.

  • Solution: Unfortunately, a badly clogged column is often unsalvageable. The best approach is prevention. Ensure your crude material is fully dissolved before loading and consider passing it through a small plug of celite or cotton to remove any particulate matter. If the flow only slows, increasing the pressure slightly may help, but be cautious not to exceed the pressure limit of your glass column (typically <7 psi).[10]

troubleshooting_flowchart cluster_symptoms cluster_solutions Start Problem Encountered Rf_Zero Rf ≈ 0 (No Movement) Start->Rf_Zero Poor_Sep Poor Separation (Streaking/Overlap) Start->Poor_Sep Low_Yield Low Yield (Product Lost) Start->Low_Yield Blocked Column Blocked Start->Blocked Increase_Polarity Increase Eluent Polarity (e.g., add MeOH) Rf_Zero->Increase_Polarity Cause: Eluent too weak Check_Loading Reduce Sample Load Use Dry Loading Poor_Sep->Check_Loading Cause: Overload/Bad Loading Test_Stability Check for Decomposition (2D TLC, Deactivate Silica) Poor_Sep->Test_Stability Cause: On-column decomposition Low_Yield->Test_Stability Cause: Decomposition Concentrate_Frac Concentrate Fractions Re-analyze by TLC Low_Yield->Concentrate_Frac Cause: Dilution Prevent_Clog Prevent Clogging (Pre-filter sample) Blocked->Prevent_Clog Cause: Precipitation

Decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

  • Q: Why is a target Rf of 0.2-0.4 recommended?

    • A: This range provides the optimal balance for separation. An Rf in this window means the compound interacts sufficiently with the stationary phase to separate from less polar impurities (which will have a higher Rf) and more polar impurities (which will have a lower Rf). It also ensures the compound elutes in a reasonable volume of solvent without excessive band broadening.

  • Q: Can I use a different stationary phase besides silica gel?

    • A: Yes. If your compound shows significant degradation on silica, neutral or basic alumina is a common alternative.[12] For very polar compounds, reversed-phase silica (like C18) can be used, where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile mixtures).[12][19]

  • Q: How do I know if my collected fractions are truly pure?

    • A: TLC is a good indicator, but not definitive. After combining fractions and evaporating the solvent, the resulting material should be analyzed by more rigorous methods like ¹H NMR spectroscopy or LC-MS to confirm its identity and assess purity.

  • Q: What is the purpose of adding a layer of sand on top of the column?

    • A: A thin layer of sand (2-5 mm) is added on top of the silica bed after packing and on top of the sample after dry loading.[10] It serves to protect the flat surface of the silica from being disturbed when you add eluent, which would otherwise lead to uneven flow and poor separation.[10]

References

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - alwsci.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • Troubleshooting 6 Common Problems in Liquid Chromatography Separ
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Tips and Tricks for the Lab: Column Choices - ChemistryViews.
  • PROPARGYL ALCOHOL - OSHA.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch M
  • Application Notes and Protocols for the Purification of Propargyl-PEG7-alcohol Conjug
  • Chromatography: Solvent Systems For Flash Column - University of Rochester.
  • LC Chromatography Troubleshooting Guide - HALO Columns.
  • Tackling Common Challenges in Chrom
  • From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroaryl
  • Chromatography: Solvent Systems for TLC - University of Rochester.
  • Understanding the Reactions that are Specific for Terminal Alkynes - Unacademy.
  • How do you pick your solvents for TLC? : r/chemistry - Reddit.
  • Troubleshooting Guide - Phenomenex.
  • What compounds are unstable in a silica gel column (chrom
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Thermal and Hydrothermal Treatment of Silica Gels as Solid Stationary Phases in Gas Chrom
  • Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing).

Sources

Technical Support Center: Sonogashira Reactions of 3-(3-Chlorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically tailored to address the challenges and nuances encountered when working with substrates such as 3-(3-chlorophenyl)prop-2-yn-1-ol. As researchers and drug development professionals, we understand that maximizing yield and purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this powerful C-C bond-forming reaction and effectively identify and mitigate byproduct formation.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a higher molecular weight byproduct that seems to be a dimer of my starting alkyne. What is it and why is it forming?

This is a classic case of Glaser-Hay homocoupling , one of the most common side reactions in Sonogashira couplings.[1][2] It involves the oxidative dimerization of your terminal alkyne, this compound, to form a 1,3-diyne.

  • Causality: This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of an oxidant, which is typically atmospheric oxygen.[1][3] The copper acetylide intermediate, which is crucial for the main Sonogashira cycle, can undergo oxidative coupling to produce the undesired diyne byproduct.[2]

  • Mitigation Strategies:

    • Rigorous Inert Atmosphere: The most critical step is to ensure your reaction is performed under strictly anaerobic conditions.[1] This involves thorough degassing of all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintaining a positive pressure of the inert gas throughout the reaction.

    • Copper-Free Conditions: If homocoupling persists, consider switching to a copper-free Sonogashira protocol.[4] These methods have been developed specifically to avoid Glaser coupling and often employ specific palladium ligands and bases to facilitate the catalytic cycle without copper.[4]

    • Slow Alkyne Addition: Adding the alkyne substrate slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction.[1]

Q2: My reaction is sluggish, and I'm seeing a byproduct that appears to be a dimer of my aryl chloride starting material. What's happening?

You are likely observing the homocoupling of the aryl halide . While generally less common than Glaser coupling, it can become significant under certain conditions, especially when using less reactive aryl chlorides which often require more forcing conditions.[5]

  • Causality: This byproduct arises from the palladium-catalyzed coupling of two molecules of the aryl chloride. This can occur when the desired cross-coupling with the alkyne is slow, allowing for competing side reactions within the palladium catalytic cycle. The higher temperatures often required for the activation of aryl chlorides can also promote this side reaction.[4]

  • Mitigation Strategies:

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or other biaryl phosphines can promote the oxidative addition of the aryl chloride and facilitate the desired cross-coupling pathway, thereby outcompeting the homocoupling reaction.[4][6]

    • Temperature Optimization: Carefully control the reaction temperature. While aryl chlorides require higher temperatures for activation compared to bromides or iodides, excessive heat can lead to catalyst decomposition and increased side reactions.[4] A systematic temperature screen is recommended.

    • Catalyst Loading: In some cases, a modest increase in the palladium catalyst loading can improve the rate of the desired reaction, minimizing the relative contribution of the homocoupling pathway.

Q3: I've isolated a byproduct with the same mass as my desired product, but the NMR spectrum is inconsistent. What could it be?

With a propargyl alcohol substrate, you should consider the possibility of a palladium-catalyzed isomerization of the alkyne to an α,β-unsaturated aldehyde or ketone (an enal or enone).[7][8]

  • Causality: Palladium complexes, particularly under thermal stress, can catalyze the isomerization of propargyl alcohols.[7][8] This proceeds through the formation of allenic and dienyl alcohol intermediates.[8] The presence of the hydroxyl group in your substrate makes it susceptible to this rearrangement.

  • Identification: This isomer will have a distinct NMR spectrum compared to your desired product. Look for the appearance of aldehyde or ketone carbonyl signals in the ¹³C NMR spectrum (typically ~190-210 ppm) and corresponding aldehyde protons in the ¹H NMR spectrum (~9-10 ppm).

  • Mitigation Strategies:

    • Lower Reaction Temperature: Isomerization is often promoted by heat. Running the reaction at the lowest possible temperature that still allows for efficient coupling is crucial.

    • Judicious Choice of Palladium Catalyst and Ligands: Some palladium systems are more prone to promoting isomerization. If this is a persistent issue, screening different palladium pre-catalysts and phosphine ligands may be necessary.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the Sonogashira coupling of this compound.

Problem Potential Cause(s) Recommended Actions & Explanations
Low or No Product Yield 1. Inactive Catalyst: Palladium(0) catalysts can be air-sensitive. The copper(I) salt may have oxidized. 2. Poor Aryl Chloride Reactivity: Aryl chlorides are significantly less reactive than iodides or bromides.[5] 3. Insufficient Base: The base is crucial for deprotonating the terminal alkyne.1. Use a fresh batch of palladium catalyst and copper(I) iodide. Consider using a more air-stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ which is reduced to Pd(0) in situ. 2. Increase the reaction temperature (e.g., to 80-110°C).[4][9] Employ a catalyst system known to be effective for aryl chlorides, such as a palladacycle with a bulky, electron-rich ligand like XPhos.[9] 3. Ensure the amine base (e.g., triethylamine, diisopropylethylamine) is dry and used in sufficient excess (typically 2-3 equivalents or as the solvent).
Formation of Black Precipitate (Palladium Black) Catalyst Decomposition: The palladium catalyst has precipitated out of the solution, rendering it inactive. This can be caused by high temperatures, impurities, or an inappropriate solvent.1. Purify Reagents: Ensure starting materials and solvents are free of impurities that could poison the catalyst. 2. Optimize Temperature: Avoid excessively high temperatures. 3. Solvent Choice: While common, some solvents like THF have been anecdotally reported to promote the formation of palladium black under certain conditions. Consider alternatives like DMF, acetonitrile, or using the amine base as the solvent.[5]
Significant Glaser Homocoupling 1. Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[1] 2. High Copper Concentration/Activity: The copper co-catalyst is inherently responsible for this side reaction.1. Degas Thoroughly: Use at least three freeze-pump-thaw cycles for all solvents and ensure the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[1] 2. Switch to Copper-Free Conditions: This is the most effective solution. Utilize a protocol that omits the copper co-catalyst.[4] These often require specific ligands and bases.
Complex Product Mixture Multiple Side Reactions Occurring: A combination of Glaser coupling, aryl homocoupling, and/or isomerization may be happening simultaneously.1. Systematic Optimization: Address the most likely issue first. Begin by rigorously excluding oxygen to minimize Glaser coupling. 2. Lower Temperature: This can help reduce the rates of multiple side reactions, including isomerization and catalyst decomposition. 3. Analytical Monitoring: Use techniques like GC-MS or LC-MS to identify the major byproducts, which will guide your troubleshooting strategy.

Byproduct Identification and Characterization

A crucial step in troubleshooting is the accurate identification of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An invaluable tool for identifying the molecular weights of volatile components in your reaction mixture. This can quickly confirm the presence of starting materials, the desired product, and homocoupled byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Glaser Homocoupling Product: The ¹H NMR spectrum will show the absence of the terminal alkyne proton and the molecule will be symmetric. The ¹³C NMR will confirm the presence of the internal diyne carbons.

    • Aryl Homocoupling Product: The ¹H and ¹³C NMR spectra will be consistent with the structure of a biphenyl derivative.

    • Isomerization Product (α,β-unsaturated aldehyde/ketone): Look for characteristic shifts for aldehydic protons (~9-10 ppm in ¹H NMR) and carbonyl carbons (~190-210 ppm in ¹³C NMR).[7][8]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point. Optimization will likely be required.

  • To a dry Schlenk flask under an argon atmosphere, add 3-chloroiodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine (as solvent) via syringe.

  • Add this compound (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling for Aryl Chlorides

This protocol is adapted for less reactive aryl chlorides and aims to prevent Glaser homocoupling.[6][9]

  • To a dry Schlenk tube, add 1,3-dichlorobenzene (1.0 eq), a palladium precatalyst (e.g., a palladacycle, 0.01 eq), and a bulky, electron-rich ligand (e.g., XPhos, 0.02 eq).

  • Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed solvent (e.g., acetonitrile or DMF) followed by this compound (1.5 eq).

  • Seal the tube and heat to the required temperature (e.g., 110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool to room temperature, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by flash column chromatography.

Visualizing Reaction Pathways

Sonogashira_Byproducts ArCl 3-Chlorophenyl Halide (Ar-X) Pd_Cycle Pd Catalytic Cycle ArCl->Pd_Cycle Oxidative Addition Aryl_Dimer Aryl Homocoupling (Ar-Ar) ArCl->Aryl_Dimer Pd(0) Alkyne Propargyl Alcohol (R-C≡C-H) Cu_Cycle Cu Catalytic Cycle Alkyne->Cu_Cycle Deprotonation Glaser Glaser Homocoupling (R-C≡C-C≡C-R) Alkyne->Glaser O₂, Cu(I) Isomer Isomerization Product (Enal/Enone) Alkyne->Isomer Pd(0), Heat Pd0 Pd(0) Catalyst Pd0->Pd_Cycle Regeneration CuI Cu(I) Co-catalyst CuI->Glaser Product Desired Product (Ar-C≡C-R) Product->Isomer Pd(0), Heat Pd_Cycle->Pd0 Pd_Cycle->Product Reductive Elimination Cu_Cycle->Pd_Cycle Transmetalation

Caption: Key reaction pathways in the Sonogashira coupling and byproduct formation.

Troubleshooting_Flowchart Start Reaction Issue Identified LowYield Low / No Yield Start->LowYield Byproducts Byproducts Observed Start->Byproducts CheckCatalyst Check Catalyst Activity (Use Fresh Reagents) LowYield->CheckCatalyst AnalyzeByproducts Identify Byproducts (GC-MS, NMR) Byproducts->AnalyzeByproducts CheckConditions Optimize Conditions for Ar-Cl (↑ Temp, Bulky Ligand) CheckCatalyst->CheckConditions CheckBase Ensure Sufficient Dry Base CheckConditions->CheckBase IsGlaser Glaser Homocoupling? AnalyzeByproducts->IsGlaser IsArylDimer Aryl Homocoupling? AnalyzeByproducts->IsArylDimer IsIsomer Isomerization? AnalyzeByproducts->IsIsomer IsGlaser->IsArylDimer No InertAtmosphere Improve Inert Atmosphere (Degas Solvents) IsGlaser->InertAtmosphere Yes IsArylDimer->IsIsomer No OptimizeLigand Optimize Ligand/Temp for Cross-Coupling IsArylDimer->OptimizeLigand Yes LowerTemp Lower Reaction Temperature IsIsomer->LowerTemp Yes GoCuFree Switch to Copper-Free Protocol InertAtmosphere->GoCuFree If persists

Caption: A logical troubleshooting flowchart for common Sonogashira reaction issues.

References

  • Tandem semi-hydrogenation/isomerization of propargyl alcohols to saturated carbonyl analogues by dodecanethiolate-capped palladium nanoparticle catalysts.
  • Remote Functionalization by Pd-Catalyzed Isomerization of Alkynyl Alcohols.
  • Palladium-Catalyzed Isomerization of Propargyl Allylic Alcohols via -Alkynyl Elimin
  • Sonogashira coupling. Wikipedia. [Link]
  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
  • Sonogashira Coupling. Royal Society of Chemistry. [Link]
  • Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation.
  • Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed Cyclization of Propargylic Compounds.
  • Palladium-Catalyzed Coupling of Propargyl Alcohol Esters with Diverse Nucleophiles Enables Synthesis of Polysubstituted Functionalized Conjug
  • Sonogashira coupling confusion: where did my reactant go? Reddit. [Link]
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. Organic Chemistry Portal. [Link]
  • Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. Royal Society of Chemistry. [Link]
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
  • Flow Chemistry: Sonogashira Coupling. Semantic Scholar. [Link]
  • Sonogashira cross-coupling of 32 with propargyl alcohol.
  • Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)
  • Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 3-(3-Chlorophenyl)prop-2-yn-1-ol Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in Sonogashira coupling reactions, with a specific focus on the substrate 3-(3-chlorophenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The content is structured to address common challenges and explain the fundamental principles behind experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the Sonogashira coupling reaction and why is it important for a substrate like this compound?

A1: The Sonogashira reaction is a powerful cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It typically utilizes a palladium catalyst and a copper(I) co-catalyst.[1][2] For a molecule like this compound, which contains a terminal alkyne, this reaction is crucial for coupling it with various aryl or vinyl halides to synthesize more complex molecules. These products are often key intermediates in the development of pharmaceuticals, natural products, and organic materials.[1][3][4] The reaction is valued for its ability to proceed under mild conditions, such as at room temperature and in aqueous media, with a mild base.[1]

Q2: What is the general reactivity order for aryl halides in the Sonogashira coupling?

A2: The reactivity of the aryl halide is a critical factor in the Sonogashira coupling. The general trend for reactivity is I > OTf ≈ Br > Cl.[5][6] This means that aryl iodides are the most reactive, often allowing the reaction to proceed at room temperature, while aryl bromides may require heating.[6] Aryl chlorides, like the one in our substrate's name, are typically the least reactive and may necessitate more specialized catalysts or harsher reaction conditions to achieve good yields.[7]

Q3: Is the copper co-catalyst always necessary?

A3: While the traditional Sonogashira reaction uses a copper(I) co-catalyst to increase the reaction rate, it is not always required.[1] In fact, copper-free Sonogashira reactions are often preferred to prevent the formation of alkyne homocoupling byproducts, a side reaction known as Glaser coupling.[1][6][8] These copper-free variations may require different ligands or reaction conditions to be efficient.[6]

Q4: What is the black precipitate that sometimes forms during the reaction?

A4: The formation of a black precipitate, commonly referred to as "palladium black," is an indication of the decomposition of the palladium catalyst.[6][9] This can be triggered by impurities in the reagents, an unsuitable choice of solvent, or incorrect reaction temperature.[6] The use of fresh, high-purity reagents and solvents is a key step in preventing this issue.[6] Some anecdotal evidence suggests that certain solvents, like THF, might be more prone to promoting the formation of palladium black.[6][10]

Troubleshooting Guide: Catalyst Loading and Optimization

This section provides a detailed, question-and-answer-based guide to address specific issues you might encounter while optimizing catalyst loading for the coupling of this compound.

Issue 1: Low or No Product Yield

Q5: My reaction with this compound is resulting in a low yield or failing completely. Where should I start troubleshooting?

A5: When faced with a low or non-existent yield, a systematic approach is essential. Here are the primary areas to investigate:

  • Catalyst Activity: The heart of the reaction is the catalyst. Ensure your palladium catalyst and copper co-catalyst (if used) are active and have not degraded.[6] Pd(0) sources can be sensitive to air and moisture, so proper storage under an inert atmosphere is critical.[6] Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, are generally more stable.[6]

  • Reagent Quality: The purity of your starting materials, including the aryl halide and this compound, is paramount. Impurities can poison the catalyst.[6] The copper(I) iodide co-catalyst can also degrade over time, so using a fresh batch is recommended.[6]

  • Reaction Conditions: The Sonogashira coupling is often sensitive to the reaction environment.

    • Inert Atmosphere: Oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne.[6] It is crucial to degas the solvent and maintain the reaction under an inert atmosphere like argon or nitrogen.[6][11]

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield.[12] Amine bases like triethylamine or diethylamine can often serve as both the base and the solvent.[1] Other common solvents include DMF and ethers.[1]

    • Base: A base, typically an amine, is necessary to deprotonate the terminal alkyne.[6] Ensure the base is dry and used in an appropriate excess.[6]

Q6: I'm using an aryl chloride, which is known to be less reactive. How should I adjust my catalyst system?

A6: Coupling with less reactive aryl chlorides requires a more robust catalytic system. Consider the following adjustments:

  • Ligand Choice: The ligand plays a crucial role in stabilizing and activating the palladium catalyst. For challenging substrates like aryl chlorides, more electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can be more effective.[13] These ligands can increase the rate of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[5][13]

  • Higher Catalyst Loading: While the goal is to optimize and minimize catalyst loading, for unreactive substrates, a higher initial loading (e.g., 1-5 mol%) might be necessary to achieve a reasonable reaction rate.[13]

  • Higher Temperature: Aryl chlorides often require higher reaction temperatures to facilitate the oxidative addition step.[14]

Issue 2: Catalyst Decomposition (Palladium Black Formation)

Q7: I'm observing the formation of palladium black in my reaction. How can I prevent this and what does it mean for my catalyst loading?

A7: The formation of palladium black signifies catalyst decomposition and is detrimental to your reaction's success.[9] Here's how to address it:

  • Reduce Catalyst Loading: High concentrations of the catalyst can sometimes lead to aggregation and precipitation, especially with highly reactive substrates.[9] Paradoxically, starting with a lower catalyst loading can sometimes prevent this decomposition.

  • Use Stabilizing Ligands: Sterically bulky phosphine ligands can help stabilize the palladium center and prevent it from aggregating.[9]

  • Control Reaction Temperature: A rapid, uncontrolled reaction can lead to catalyst decomposition. Starting the reaction at a lower temperature and gradually increasing it can help manage the reaction rate.[9]

  • Ensure Anaerobic Conditions: Oxygen can contribute to the decomposition of the catalyst.[9] Rigorous degassing of your solvent and maintaining a strict inert atmosphere are crucial.

Quantitative Data Summary

The following table provides typical ranges for catalyst loading and other key reaction parameters. These are starting points and should be optimized for your specific reaction.

ParameterTypical RangeConsiderations for this compound
Palladium Catalyst Loading 0.1 - 5 mol%Start with 1-2 mol% for aryl chlorides and optimize downwards.[13]
Copper(I) Co-catalyst Loading 0.5 - 10 mol%If used, typically 1-2 times the palladium loading.
Ligand to Palladium Ratio 1:1 to 4:1Higher ratios can improve stability but may slow the reaction.
Base (e.g., Triethylamine) 2 - 10 equivalentsMust be in excess to neutralize the generated HX.[1]
Temperature Room Temp to 150 °CAryl chlorides will likely require elevated temperatures.[7][15]

Experimental Protocols

Standard Sonogashira Coupling Protocol
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add the degassed solvent (e.g., triethylamine or THF, 5 mL) and the base (if not used as the solvent, e.g., triethylamine, 3.0 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature for aryl iodides, 60-100 °C for aryl bromides/chlorides).

  • Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).[6]

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Key Concepts

The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (R¹-X) PdII_Alkyne R¹-Pd(II)L₂-C≡CR² PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination (R¹-C≡CR²) CuX CuX Cu_Alkyne Cu-C≡CR² Cu_Alkyne->PdII_Aryl Cu_Alkyne->CuX Transmetalation to Pd Alkyne H-C≡CR² Alkyne->Cu_Alkyne + CuX, Base

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low or No Yield Check_Reagents Verify Reagent Quality (Purity, Activity) Start->Check_Reagents Check_Conditions Confirm Anhydrous & Anaerobic Conditions Start->Check_Conditions Check_Catalyst Evaluate Catalyst System (Loading, Ligand) Start->Check_Catalyst Optimize_Temp Adjust Reaction Temperature Check_Catalyst->Optimize_Temp Decomposition Palladium Black Formation? Check_Catalyst->Decomposition Success Improved Yield Optimize_Temp->Success Decomposition->Optimize_Temp No Reduce_Loading Lower Catalyst Loading Decomposition->Reduce_Loading Yes Change_Ligand Use Stabilizing Ligand Decomposition->Change_Ligand Yes Reduce_Loading->Success Change_Ligand->Success

Caption: A decision tree to guide troubleshooting for low-yield Sonogashira coupling reactions.

References

  • Wikipedia. (n.d.). Sonogashira coupling.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Panda, S. (2022). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration.
  • da Silva, G. V. J., et al. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. Journal of the Brazilian Chemical Society, 26(9), 1894-1900.
  • Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443.
  • da Silva, G. V. J., et al. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate.
  • Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(6), 1221-1228.
  • Kozuch, S., & Martin, J. M. (2011). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. ACS Catalysis, 1(4), 246-253.
  • Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Chen, C. Y., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(4), 2415-2431.
  • So, C. M., & Kwong, F. Y. (2011). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 13(13), 3300-3303.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (n.d.). Optimisation of the catalyst loading for the Sonogashira reaction.
  • Reddy, R. S., & Tanaka, M. (2005). Palladium-catalyzed coupling of aryl halides with alkynes. U.S. Patent No. 7,642,391 B1.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros.
  • Grel, M., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(11), 2269-2278.
  • Palladino, C., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Powers, D. C., & Ritter, T. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 57(1-2), 1-13.
  • Leadbeater, N. E., & Tominack, B. J. (2004). Important consequences for gas chromatographic analysis of the Sonogashira cross-coupling reaction. Tetrahedron Letters, 45(44), 8245-8248.
  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • Kozuch, S., & Martin, J. M. (2011). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. ResearchGate.
  • Köllhofer, A., et al. (2002). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 67(17), 5861-5872.
  • Chen, Z., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15413-15422.
  • The Organic Chemistry Portal. (2008, August 15). Copper-free Sonogashira coupling.
  • The Organic Chemist. (2019, January 7). Sonogashira coupling. YouTube.
  • The Organic Chemist. (2016, August 10). Sonogashira Coupling Reaction. YouTube.
  • Vriamont, C., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 10(1), 108.
  • Trost, B. M., & Sorum, M. T. (1997). Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. The Journal of Organic Chemistry, 62(19), 6436-6437.
  • Ma, D., & Liu, F. (2004). CuI-catalyzed coupling reaction of aryl halides with terminal alkynes in the absence of palladium and phosphine. Chemical Communications, (17), 1934-1935.
  • Crisp, G. T., & de Staritz, P. (1998). Palladium-catalysed coupling of terminal alkynes with aryl halides aided by catalytic zinc. Journal of Organometallic Chemistry, 570(2), 219-224.
  • Golden. (n.d.). Sonogashira coupling.

Sources

Preventing homocoupling of 3-(3-Chlorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Homocoupling of 3-(3-Chlorophenyl)prop-2-yn-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the homocoupling of terminal alkynes, specifically this compound, during Sonogashira cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize the yield of your desired cross-coupled product, and minimize the formation of the undesired 1,3-diyne byproduct.

Frequently Asked Questions (FAQs)

Q1: What is alkyne homocoupling and why is it a significant problem in my Sonogashira reaction?

A1: Alkyne homocoupling, often referred to as Glaser or Hay coupling, is a prevalent side reaction in Sonogashira couplings.[1] It involves the oxidative dimerization of two terminal alkyne molecules—in this case, this compound—to form a symmetrical 1,3-diyne.[2][3] This reaction is problematic for several key reasons:

  • Reduced Yield: It consumes your starting alkyne, directly decreasing the potential yield of the desired heterocoupled product.[3]

  • Complicated Purification: The homocoupled diyne often has similar polarity to the desired product, making separation by column chromatography challenging and time-consuming.

  • Stoichiometric Imbalance: The consumption of the alkyne disrupts the stoichiometry of the reaction, potentially leading to incomplete conversion of the aryl halide.

The primary culprits behind homocoupling are the copper(I) co-catalyst and the presence of oxygen.[1][4] Oxygen facilitates the oxidation of the copper(I) acetylide intermediate, a critical step in the Glaser coupling pathway.[1][5] While the copper catalyst is essential for activating the alkyne and accelerating the Sonogashira reaction, it unfortunately also catalyzes this undesired pathway.[1][4][6]

Q2: I'm observing a significant amount of the homocoupled diyne. What are the most critical factors I should investigate first?

A2: If homocoupling is a major issue, the two most critical factors to address immediately are the exclusion of oxygen and the role of the copper co-catalyst.

  • Atmosphere Control: The Sonogashira reaction should be conducted under strictly anaerobic conditions.[7] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[8] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are properly degassed.[9] Even trace amounts of oxygen can significantly promote the formation of the homocoupled product.[5][8]

  • Copper Concentration and Source: While copper(I) salts like CuI increase the reaction rate, they are also the primary drivers of Glaser coupling.[4][10] Consider the following adjustments:

    • Reduce Copper Loading: You may be using an excessive amount of the copper co-catalyst. Try reducing the loading to the minimum effective concentration (e.g., 0.5–2 mol%).

    • Copper-Free Conditions: The most definitive way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][4][5] These methods have been extensively developed to circumvent the homocoupling issue.[4][5]

Q3: Can the choice of base influence the extent of homocoupling?

A3: Absolutely. The base plays a crucial role in the deprotonation of the terminal alkyne to form the reactive acetylide species. The choice and amount of base can significantly impact the balance between the desired cross-coupling and the undesired homocoupling.

  • Steric Hindrance: Sterically hindered amines, such as diisopropylamine (DIPA) or dicyclohexylamine, can sometimes suppress homocoupling more effectively than less hindered bases like triethylamine (TEA). The bulkier bases may disfavor the formation of the dinuclear copper intermediates thought to be involved in the Glaser pathway.

  • Basicity: The basicity of the amine must be sufficient to deprotonate the alkyne. However, excessively strong bases can sometimes promote side reactions. The reaction medium must be basic enough to neutralize the hydrogen halide byproduct formed during the coupling.[4][8]

  • Amine as Solvent: Using an amine base as the solvent is a common practice.[4] However, this high concentration can sometimes favor homocoupling. Consider using a co-solvent system (e.g., THF/amine, Toluene/amine) to reduce the overall concentration of the amine.

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Persistent Homocoupling Despite Inert Atmosphere

Symptoms: You have rigorously degassed your solvents and maintained a positive inert gas pressure, but TLC or LC-MS analysis still shows a significant spot corresponding to the homocoupled 1,3-diyne product.

Potential Causes & Actionable Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
High Copper(I) Catalyst Loading An excess of Cu(I) accelerates the formation of copper acetylide, which, if not immediately consumed in the Sonogashira cycle, can dimerize via the Glaser pathway.[4]1. Reduce CuI Loading: Titrate the CuI loading down, starting from your current level. Try experiments with 2 mol%, 1 mol%, and even 0.5 mol%.2. Slow Addition of Copper: Instead of adding all the CuI at the beginning, consider adding it as a solution over a period of time.
Sub-optimal Ligand Choice The phosphine ligand on the palladium center influences the rates of the catalytic cycle steps. An inefficient ligand can lead to a build-up of the copper acetylide. Bulky, electron-rich ligands can accelerate the reductive elimination step, favoring the desired product.[11][12][13]1. Switch to Bulky Ligands: Replace PPh₃ with bulkier, more electron-rich ligands like XPhos, SPhos, or P(t-Bu)₃.[11] These are known to promote the desired cross-coupling, especially with challenging substrates.[11][14]
Reaction Temperature Too High Elevated temperatures can sometimes accelerate the rate of homocoupling more than the cross-coupling reaction.1. Lower the Temperature: If your reaction is running at an elevated temperature, try running it at room temperature.[15] Many modern catalyst systems are highly active at ambient temperatures.[7]
Slow Transmetalation Step If the transmetalation of the acetylide from copper to palladium is slow, the copper acetylide has a longer lifetime in the solution, increasing the probability of homocoupling.1. Implement Copper-Free Conditions: This is the most effective solution. By removing copper, you eliminate the primary catalyst for the Glaser side reaction.[4][5][16] Use a protocol that relies on a highly active palladium catalyst and a suitable base.
Issue 2: Low Yield of Cross-Coupled Product and Unreacted Starting Materials

Symptoms: The reaction is sluggish, and along with the homocoupled byproduct, you recover significant amounts of your starting this compound and the aryl halide.

Potential Causes & Actionable Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Inefficient Palladium Catalyst The palladium catalyst may not be active enough to efficiently catalyze the cross-coupling, allowing the slower homocoupling pathway to compete.1. Use a Pd(0) Source: If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[11]2. Choose a More Active Ligand: As mentioned previously, bulky, electron-rich phosphine ligands can significantly enhance catalytic activity.[6][13]
Poor Solubility of Reagents If any of the reactants or catalysts are not fully dissolved, the reaction will be slow and inefficient.1. Change Solvent System: Experiment with different solvents or solvent mixtures. Common choices include THF, DMF, toluene, or acetonitrile, often mixed with the amine base.[17]
Order of Reagent Addition The order in which reagents are added can impact catalyst activation and reaction initiation.1. Optimize Addition Sequence: A common and effective procedure is to add the aryl halide, alkyne, solvent, and base to the flask, degas the mixture, and then add the palladium and copper catalysts under a positive flow of inert gas. Some protocols recommend adding the copper salt last.[17]

Experimental Protocols & Visual Guides

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling (Optimized for Reduced Homocoupling)

This protocol is a starting point, emphasizing conditions that disfavor homocoupling.

  • Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent and Base Addition: Add degassed solvent (e.g., THF or toluene, ~0.1 M) and a degassed amine base (e.g., DIPA or TEA, 3.0 eq) via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper co-catalyst (CuI, 1-2 mol%). Under a positive flow of inert gas, quickly add the catalysts to the reaction flask.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the primary cause of Glaser homocoupling.

  • Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.5 eq), a suitable palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, or a pre-formed catalyst), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen (3x cycle).

  • Solvent and Base Addition: Add degassed solvent (e.g., DMF or Dioxane) and a suitable base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq) to the flask.

  • Reaction: Heat the reaction mixture to the required temperature (often higher than copper-catalyzed reactions, e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification steps as described in Protocol 1.

Visualizing the Competing Pathways

The following diagram illustrates the catalytic cycles of the desired Sonogashira cross-coupling and the undesired Glaser homocoupling, highlighting the critical role of the copper acetylide intermediate.

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Undesired) Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)-X(L₂) Pd0->Pd_OA Oxidative Addition (Ar-X) Pd_TM Ar-Pd(II)-C≡CR(L₂) Pd_OA->Pd_TM Transmetalation Product Ar-C≡CR (Cross-Coupled Product) Pd_TM->Product Product->Pd0 Reductive Elimination Cu_Dimer Diyne Product R-C≡C-C≡C-R Oxidation Oxidative Dimerization Oxidation->Cu_Dimer Cu_Acetylide Cu(I)-C≡CR (Key Intermediate) Cu_Acetylide->Pd_OA Enters Sonogashira Cycle Cu_Acetylide->Oxidation O₂ Promotes Dimerization Alkyne R-C≡C-H + Base + Cu(I) Alkyne->Cu_Acetylide

Caption: Competing Sonogashira and Glaser coupling pathways.

Analytical Detection of Homocoupling Byproduct

To effectively troubleshoot, you must be able to accurately detect and quantify the homocoupled byproduct.

  • Thin-Layer Chromatography (TLC): The homocoupled diyne will typically appear as a separate spot. It is often less polar than the desired product containing the free hydroxyl group of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will be able to identify the desired product and the homocoupled byproduct by their distinct mass-to-charge ratios (m/z).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the presence of the homocoupled product. The symmetrical nature of the diyne will result in a characteristic set of signals, distinct from the desired unsymmetrical product.

By systematically applying these troubleshooting strategies and analytical techniques, you can effectively minimize the unwanted homocoupling of this compound and achieve higher yields and purity in your Sonogashira cross-coupling reactions.

References

  • Royal Society of Chemistry. (n.d.). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions.
  • Grokipedia. (n.d.). Glaser coupling.
  • YouTube. (2021, October 18). Glaser Coupling Mechanism | Organic Chemistry.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
  • ACS Publications. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C.
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • National Institutes of Health. (n.d.). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications.
  • ChemEurope.com. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • ACS Publications. (n.d.). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • ACS Publications. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters.
  • ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reactiona.
  • YouTube. (2020, July 25). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros.
  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • The Sonogashira Coupling. (n.d.).
  • Royal Society of Chemistry. (2014). CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions.
  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?
  • Thieme. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • ResearchGate. (2025, August 7). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • ACS Publications. (n.d.). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society.
  • YouTube. (2019, January 7). Sonogashira coupling.
  • MDPI. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
  • National Institutes of Health. (n.d.). SYNTHESIS OF TERMINAL 1,3-DIYNES VIA SONOGASHIRA COUPLING OF VINYLIDENE CHLORIDE FOLLOWED BY ELIMINATION. PREPARATION OF 1,3-DECADIYNE.
  • ResearchGate. (n.d.). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products.
  • PubMed. (n.d.). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.

Sources

Technical Support Center: Ensuring the Stability of 3-(3-Chlorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-(3-Chlorophenyl)prop-2-yn-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Our goal is to provide you with in-depth knowledge and practical solutions to maintain the stability and integrity of this compound during storage and handling, ensuring the reliability and reproducibility of your results.

This guide is structured to address common questions and troubleshooting scenarios in a direct, question-and-answer format. We will delve into the underlying chemical principles to explain why certain storage and handling procedures are recommended, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of this compound during storage?

A1: The stability of this compound is influenced by its two primary structural features: the propargyl alcohol group and the chlorinated phenyl ring. Key concerns include:

  • Oxidation: The terminal alkyne and the alcohol functionality can be susceptible to oxidation, potentially leading to the formation of carboxylic acids, ketones, or other degradation products. This can be exacerbated by exposure to air (oxygen).

  • Hydrolysis: The propargyl alcohol moiety can undergo acid-catalyzed hydrolysis. The presence of acidic impurities or moisture can facilitate this degradation pathway.

  • Thermal Decomposition: Propargyl alcohols can be thermally labile. Elevated temperatures can lead to complex degradation pathways, including polymerization or rearrangement reactions.

  • Photodegradation: Chlorinated aromatic compounds can be sensitive to light, particularly UV radiation. This can lead to the cleavage of the carbon-chlorine bond and the formation of radical species, which can initiate further degradation.

  • Moisture Content: The presence of water can act as a reagent in hydrolytic degradation and can also facilitate other degradation reactions.

Q2: What are the ideal storage conditions for this compound?

A2: To mitigate the risks outlined in Q1, we recommend the following storage conditions. These are summarized in the table below for clarity.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows down the rates of oxidative and hydrolytic reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against oxidation by displacing atmospheric oxygen.
Light Amber vial or stored in the darkPrevents photodegradation of the chlorinated aromatic ring.
Container Tightly sealed, appropriate materialPrevents ingress of moisture and atmospheric oxygen. Glass is generally suitable.
Q3: I've noticed a change in the color of my this compound sample. What could be the cause?

A3: A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to the formation of polymeric materials or chromophoric degradation products resulting from oxidation or other complex reactions. If you observe a color change, it is crucial to re-analyze the purity of the sample before use.

Q4: How can I confirm the purity of my stored this compound?

A4: Several analytical techniques can be employed to assess the purity of your sample. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the preferred approach for quantifying the parent compound and detecting any degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.

  • Karl Fischer Titration: This is a specific method to determine the water content in your sample, which is a critical parameter for stability.

Detailed protocols for these methods are provided in the Troubleshooting Guides section.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance on how to investigate and address stability issues with this compound.

Troubleshooting Flowchart: Investigating Sample Degradation

start Suspected Degradation of This compound (e.g., color change, unexpected results) visual_inspection Visual Inspection: - Color Change? - Phase Separation? start->visual_inspection purity_analysis Purity Analysis: - HPLC - GC-MS visual_inspection->purity_analysis water_content Water Content Analysis: - Karl Fischer Titration purity_analysis->water_content storage_check Review Storage Conditions: - Temperature Log - Inert Atmosphere? - Light Exposure? water_content->storage_check decision Assess Purity and Water Content Data storage_check->decision acceptable Purity and Water Content Acceptable decision->acceptable Within Specification unacceptable Purity and/or Water Content Unacceptable decision->unacceptable Out of Specification implement_changes Implement Corrective Storage Actions acceptable->implement_changes repurify Consider Repurification (e.g., recrystallization, chromatography) unacceptable->repurify discard Discard and Use a Fresh Batch unacceptable->discard repurify->purity_analysis parent This compound oxidation Oxidation (O2, peroxides) parent->oxidation hydrolysis Hydrolysis (H2O, H+) parent->hydrolysis thermal Thermal Stress (Heat) parent->thermal photo Photodegradation (UV light) parent->photo oxidized_products Oxidized Products: - 3-(3-Chlorophenyl)propiolic acid - Aldehydes/Ketones oxidation->oxidized_products hydrolyzed_products Hydrolyzed Products: - α-Hydroxy ketones hydrolysis->hydrolyzed_products thermal_products Thermal Products: - Polymers - Rearrangement Products thermal->thermal_products photo_products Photodegradation Products: - Dechlorinated species - Radical coupling products photo->photo_products

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method suitable for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required based on your specific instrumentation and column.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase Preparation:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Filter both mobile phases through a 0.45 µm filter.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

4. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute this stock solution with the initial mobile phase composition (70:30 Mobile Phase A:B) to a working concentration of approximately 0.1 mg/mL.

5. Analysis:

  • Inject the sample and monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products.

  • The peak area percentage can be used to estimate the purity.

Protocol 2: GC-MS Analysis for Impurity Profiling

This protocol provides a general method for identifying volatile impurities and degradation products.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable.

2. GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Mode: Splitless (1 µL injection volume).

3. MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

4. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

  • Ensure the sample is free of particulates by filtering if necessary.

Protocol 3: Karl Fischer Titration for Water Content

This protocol outlines the determination of water content using volumetric Karl Fischer titration.

1. Instrumentation and Reagents:

  • Karl Fischer Titrator (volumetric).

  • Karl Fischer reagent (e.g., single-component composite with a titer of 5 mg/mL).

  • Anhydrous methanol or a suitable Karl Fischer solvent.

2. Titrator Preparation:

  • Add anhydrous methanol to the titration vessel to a level that covers the electrode.

  • Pre-titrate the solvent to a stable endpoint to remove any residual moisture.

3. Titer Determination:

  • Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate or a commercial liquid standard) to the conditioned titration vessel.

  • Titrate to the endpoint.

  • The titer (mg H₂O / mL reagent) is calculated based on the mass of water added and the volume of titrant consumed. Perform this in triplicate and use the average value.

4. Sample Analysis:

  • Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel. The sample size should be chosen to consume a reasonable volume of titrant.

  • Titrate the sample to the endpoint.

  • The water content (%) is calculated as follows:

    • Water (%) = [(Volume of titrant consumed (mL) x Titer (mg/mL)) / Sample weight (mg)] x 100

References

  • Sharath, N., Reddy, K., & Arunan, E. (2014). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. The Journal of Physical Chemistry A, 118(31), 5927–5938. [Link]
  • Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. (n.d.). ResearchGate.
  • Fiveable. (n.d.). Oxidative Cleavage of Alkynes. Fiveable.
  • Ashenhurst, J. (2025, July 8). Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. Master Organic Chemistry.
  • BYJU'S. (n.d.). Principle of Karl Fischer Titration. BYJU'S.
  • SCION Instruments. (n.d.). Sample preparation GC-MS. SCION Instruments.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium catalyst deactivation. This guide is designed for researchers, scientists, and professionals in drug development who utilize palladium-catalyzed reactions. Here, we address common challenges and questions in a direct, question-and-answer format, focusing on the underlying scientific principles to empower you to diagnose and resolve issues in your experiments.

Section 1: Diagnosing the Problem - Is My Catalyst Deactivated?

The first step in troubleshooting is accurately identifying the problem. Catalyst deactivation can manifest in several ways. This section will help you determine if your palladium catalyst is indeed the root cause of your reaction issues.

Q1: My cross-coupling reaction is sluggish or has stalled completely. How can I confirm if catalyst deactivation is the culprit?

A1: A stalled or slow reaction is a classic symptom of catalyst deactivation. To confirm this, you can perform a simple diagnostic test:

  • Catalyst Spiking: Add a fresh charge of the palladium catalyst to the stalled reaction mixture. If the reaction restarts and proceeds, it's a strong indicator that the initial catalyst has lost its activity.

  • Visual Observation: Look for the formation of a black precipitate, commonly known as "palladium black." This indicates that the soluble, active palladium species has aggregated into inactive, elemental palladium.

  • Batch-to-Batch Inconsistency: If you observe significant variations in reaction performance between different batches using the same protocol, it could point to inconsistent levels of impurities in your reagents or solvents that are poisoning the catalyst.

  • Recycling Inefficiency: For those recycling their catalyst, a noticeable drop in performance with each subsequent use is a clear sign of deactivation.

Q2: What are the primary mechanisms through which a palladium catalyst can lose its activity?

A2: Palladium catalyst deactivation is a multifaceted issue, but it can generally be categorized into three main mechanisms: poisoning, thermal degradation, and ligand/catalyst degradation.

  • Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the palladium catalyst, rendering them inaccessible to the reactants.

  • Thermal Degradation (Sintering): At elevated temperatures, finely dispersed palladium nanoparticles on a support can migrate and coalesce into larger, less active particles. This process, known as sintering, reduces the available catalytic surface area.

  • Ligand/Catalyst Degradation: The organic ligands that stabilize and control the reactivity of the palladium center can themselves decompose under harsh reaction conditions. Additionally, the active Pd(0) species can be oxidized to a less active Pd(II) state.

Below is a flowchart to help you navigate the initial diagnostic process.

G cluster_0 Initial Observation cluster_1 Diagnostic Steps cluster_2 Potential Causes A Sluggish or Stalled Reaction B Add Fresh Catalyst A->B C Observe for Precipitate A->C D Check Reagent Purity A->D E Catalyst Deactivation Confirmed B->E Reaction Restarts G Other Reaction Issue B->G No Change C->E Palladium Black Observed F Catalyst Poisoning Likely D->F High-Purity Reagents Work

Caption: Initial troubleshooting workflow for a stalled reaction.

Section 2: Deep Dive into Deactivation Mechanisms and Solutions

Once you have a strong suspicion of catalyst deactivation, the next step is to identify the specific cause and implement a solution.

Catalyst Poisoning
Q3: What are the most common poisons for palladium catalysts, and where do they come from?

A3: Catalyst poisons are substances that bind strongly to the palladium center, blocking the active sites required for the catalytic cycle. Even trace amounts can have a significant impact.

Poison ClassCommon ExamplesPotential Sources
Sulfur Compounds Thiols, sulfides, sulfatesStarting materials, reagents (e.g., from synthesis of starting materials), solvents.
Halides Excess halide ions (Cl-, Br-, I-)Starting materials (aryl halides), additives, impurities in bases.
Nitrogen Compounds Amines, heterocycles (e.g., pyridine)Starting materials, products, additives.
Heavy Metals Lead, mercury, arsenicContamination from equipment, reagents.
Carbon Monoxide Impurity in hydrogen gasIncomplete combustion in gas production.
Cyanide Excess cyanide reagentCyanation reactions.
Q4: My reaction is likely suffering from catalyst poisoning. What steps can I take to resolve this?

A4: Addressing catalyst poisoning involves identifying and eliminating the source of the contaminant.

Experimental Protocol: Testing for Catalyst Poisoning

  • Baseline Reaction: Run the reaction under your standard conditions with the current batch of all reagents and solvents. Carefully record the reaction profile and final yield.

  • High-Purity Reaction: Meticulously purify all reaction components.

    • Recrystallize solid starting materials and reagents.

    • Use freshly distilled or anhydrous, degassed solvents.

    • Use a fresh bottle of high-purity base.

  • Execute and Compare: Run the reaction again with the high-purity materials. A significant improvement in reaction performance strongly suggests that an impurity in your original materials was poisoning the catalyst.

Solutions:

  • Purification: Implement rigorous purification protocols for all starting materials and solvents.

  • Scavengers: If the identity of the poison is known, specific scavengers can be added to the reaction mixture to bind to the poison before it reaches the catalyst.

  • Upstream Process Control: If the poison is an impurity from a previous synthetic step, re-evaluate and optimize that step to prevent its formation or carryover.

Thermal Degradation (Sintering)
Q5: I am running my reaction at a high temperature and observing a loss of activity over time. Could this be thermal degradation?

A5: Yes, prolonged exposure to high temperatures is a primary cause of thermal degradation, also known as sintering. This is particularly relevant for heterogeneous catalysts like palladium on carbon (Pd/C). The high thermal energy allows the palladium nanoparticles to become mobile on the support surface and aggregate into larger, less catalytically active particles. This reduces the overall surface area of the palladium available for catalysis.

Diagnostic Indicators:

  • A gradual decrease in reaction rate over an extended reaction time at elevated temperatures.

  • Analysis of the used catalyst via Transmission Electron Microscopy (TEM) can directly visualize an increase in palladium particle size compared to the fresh catalyst.

Q6: How can I prevent or minimize thermal degradation of my palladium catalyst?

A6: Mitigating thermal degradation involves careful control of reaction conditions and appropriate catalyst selection.

  • Temperature Optimization: Systematically lower the reaction temperature to find the minimum effective temperature for your transformation. Even a small reduction can significantly slow down the rate of sintering.

  • Catalyst and Ligand Choice:

    • For homogeneous catalysts, select more thermally stable ligands that can better stabilize the palladium center at higher temperatures.

    • For heterogeneous catalysts, the choice of support material can influence the stability of the palladium nanoparticles.

  • Reaction Time: Avoid unnecessarily long reaction times at high temperatures. Monitor the reaction progress and stop it once the desired conversion is reached.

Ligand and Catalyst Degradation
Q7: My reaction mixture is turning black, and I'm losing catalytic activity. What is happening?

A7: The formation of a black precipitate, or "palladium black," is a common sign of catalyst degradation, specifically the aggregation of the active palladium species. For homogeneous catalysts, this often occurs when the supporting ligands dissociate from the palladium center, leaving behind unstable, "naked" palladium atoms that rapidly agglomerate.

This can be caused by:

  • Ligand Decomposition: The ligands themselves may not be stable under the reaction conditions (e.g., high temperature, presence of strong base).

  • Oxidation: The active Pd(0) catalyst can be oxidized by air or other oxidants in the reaction mixture to the less active Pd(II) state. Maintaining a strictly inert atmosphere is crucial.

Q8: How can I prevent the formation of palladium black and maintain a stable, active catalyst?

A8: Preventing catalyst aggregation involves protecting the active palladium center.

  • Ligand Selection: Choose robust ligands that are known to be stable under your proposed reaction conditions. Bulky electron-rich phosphine ligands, for example, often provide good stability.

  • Inert Atmosphere: Ensure your reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) species. Use degassed solvents and proper Schlenk line or glovebox techniques.

  • Stoichiometry: In some cases, an excess of the ligand relative to the palladium precursor can help to suppress ligand dissociation and subsequent aggregation.

G cluster_0 Deactivation Mechanism cluster_1 Diagnostic Clues cluster_2 Solutions A Poisoning D Sudden activity loss Sensitive to reagent purity A->D B Thermal Degradation (Sintering) E Gradual activity loss at high temp. B->E C Ligand/Catalyst Degradation F Formation of Pd black Sluggishness C->F G Purify reagents Use scavengers D->G H Optimize temperature Choose stable catalyst/support E->H I Use robust ligands Maintain inert atmosphere F->I

Caption: Summary of deactivation mechanisms, clues, and solutions.

Section 3: Catalyst Handling, Storage, and Regeneration

Proactive measures can significantly extend the life and performance of your palladium catalysts.

Q9: What are the best practices for handling and storing palladium catalysts to prevent deactivation before they are even used?

A9: Proper handling and storage are critical to preserving catalyst activity.

  • Storage: Store palladium catalysts, particularly heterogeneous ones like Pd/C, in a cool, dry, and well-ventilated area. The containers should be tightly sealed to prevent exposure to air and moisture.

  • Inert Handling: Handle catalysts under an inert atmosphere (argon or nitrogen) whenever possible, especially when weighing and transferring them to the reaction vessel. This minimizes exposure to oxygen, which can oxidize the active palladium surface.

  • Avoid Contamination: Use clean spatulas and weighing papers. Never return unused catalyst to the original bottle to avoid cross-contamination.

Q10: My palladium catalyst is deactivated. Is it possible to regenerate and reuse it?

A10: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism.

  • Poisoning: For some types of poisoning, regeneration can be effective. For instance, sulfur-poisoned catalysts can sometimes be regenerated through thermal treatment.

  • Coking/Fouling: Deactivation due to the deposition of organic residues or "coke" on the catalyst surface can often be reversed. This typically involves washing with appropriate solvents or a controlled calcination (heating in air or an inert atmosphere) to burn off the organic material. A common regeneration method involves washing with a mixture of chloroform and glacial acetic acid.

  • Sintering: Deactivation by sintering, where the palladium particles have physically aggregated, is generally irreversible. Once the small, highly active nanoparticles have fused into larger ones, it is very difficult to redisperse them.

Experimental Protocol: Simple Regeneration of Pd/C by Washing

  • Isolate: After the reaction, carefully filter the heterogeneous Pd/C catalyst from the reaction mixture.

  • Wash: Wash the catalyst sequentially with several portions of a solvent that will dissolve the product and any byproducts.

  • Acid/Solvent Treatment: For more stubborn organic residues, suspend the catalyst in a mixture of chloroform and glacial acetic acid and stir or sonicate.

  • Rinse and Dry: After the treatment, thoroughly wash the catalyst with a volatile solvent (like acetone or ether) to remove the regeneration reagents and then dry it under vacuum.

  • Test Activity: Evaluate the activity of the regenerated catalyst in a small-scale test reaction to determine if its performance has been restored.

Section 4: Advanced Characterization

For a more in-depth investigation of catalyst deactivation, several analytical techniques can be employed.

Q11: What advanced analytical techniques can I use to characterize my deactivated catalyst and understand the cause of deactivation?

A11: A variety of surface and bulk characterization techniques can provide detailed insights into the state of your catalyst.

TechniqueInformation ProvidedApplication in Deactivation Analysis
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and oxidation states of the surface.Determines if the active Pd(0) has been oxidized to Pd(II). Can detect the presence of surface poisons.
Transmission Electron Microscopy (TEM) Particle size, morphology, and dispersion.Directly visualizes sintering (increase in particle size) of heterogeneous catalysts.
X-ray Diffraction (XRD) Crystalline structure and phase identification.Can identify changes in the bulk structure of the catalyst and support.
**Ind

Technical Support Center: Solvent Effects on the Reactivity of 3-(3-Chlorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 3-(3-chlorophenyl)prop-2-yn-1-ol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the nuances of working with this versatile propargyl alcohol. My aim is to provide not just protocols, but a deeper understanding of how solvent choice can profoundly impact reaction outcomes, enabling you to troubleshoot effectively and optimize your synthetic strategies.

The unique structure of this compound, featuring a terminal alkyne, a secondary alcohol, and an electronically modified phenyl ring, presents a rich landscape for chemical transformations.[1] However, this reactivity is highly sensitive to the reaction environment. This guide, structured in a question-and-answer format, directly addresses common challenges and offers insights grounded in established chemical principles.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Nucleophilic Addition & Rearrangement Reactions

Question 1: My Meyer-Schuster rearrangement of this compound is sluggish and gives low yields of the desired α,β-unsaturated ketone. How can I optimize this?

Answer: The Meyer-Schuster rearrangement, an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds, is highly dependent on the stabilization of key intermediates, a factor directly influenced by the solvent.[2][3][4]

Core Insight: The rate-determining step often involves a 1,3-shift of the protonated hydroxyl group, proceeding through an allenol intermediate which then tautomerizes.[2] The stability of the transition state and any cationic intermediates is paramount.

Troubleshooting Steps & Solvent Considerations:

  • Protic vs. Aprotic Solvents: While strong acids are the traditional catalysts, the choice of solvent can modulate the required acidity and stabilize intermediates.[2]

    • Polar Protic Solvents (e.g., water, methanol, acetic acid): These solvents can participate in hydrogen bonding, potentially accelerating the reaction by stabilizing the developing charges in the transition state.[5] However, they can also act as nucleophiles, leading to undesired side products. The addition of water to organic solvents has been shown to influence reaction pathways in related systems.[6][7]

    • Polar Aprotic Solvents (e.g., THF, Dioxane): These are often a good starting point as they can dissolve the substrate and catalyst without directly competing in the reaction.

    • Nonpolar Solvents (e.g., Toluene, Hexane): Generally, these are poor choices for the classic acid-catalyzed Meyer-Schuster rearrangement as they do little to stabilize the polar intermediates.

  • Catalyst and Solvent Synergy: Modern methods often employ transition metal or Lewis acid catalysts, which offer milder conditions.[2][8] The solvent must be compatible with the chosen catalyst. For instance, coordinating solvents like acetonitrile can sometimes alter the diastereoselectivity of metal-catalyzed rearrangements by influencing the geometry of the metallic intermediate.[9][10]

Data-Driven Solvent Screening for Meyer-Schuster Rearrangement:

Solvent SystemCatalyst (example)Temperature (°C)Reaction Time (h)Yield of α,β-unsaturated ketone (%)Key Observation
Toluenep-TSA8024< 10Poor solubility of catalyst and stabilization of intermediates.
DioxaneAuCl₃ (1 mol%)60875Good balance of solubility and non-coordinating nature.
Acetic AcidH₂SO₄ (cat.)601260Competing acetylation and other side reactions observed.
THF/H₂O (10:1)AgSbF₆ (5 mol%)50685Water may promote the desired pathway by stabilizing intermediates.[6][7]

Question 2: I'm observing the formation of an allene byproduct during a substitution reaction at the propargylic position. What causes this and how can I suppress it?

Answer: The formation of an allene is a common side reaction for propargyl systems and is often the result of a competing rearrangement pathway.[11] This is particularly prevalent under basic conditions or during nucleophilic substitution reactions.

Mechanistic Insight: The reaction can proceed through an SN2 or an SN2' mechanism. The SN2' pathway, which leads to the allene, involves the nucleophile attacking the terminal carbon of the alkyne, followed by a rearrangement. The choice of solvent can significantly influence which pathway is favored.

dot

SN2_vs_SN2_prime Substrate 3-(3-ClPh)prop-2-yn-1-ol Derivative (e.g., Tosylate, Halide) SN2_Product Desired Propargyl Product Substrate->SN2_Product SN2_prime_Product Allenic Byproduct Substrate->SN2_prime_Product Nu Nucleophile Nu->Substrate  SN2 Attack (at propargylic carbon) Nu->Substrate  SN2' Attack (at terminal alkyne carbon)

Caption: Competing SN2 and SN2' pathways in propargyl substitution.

Solvent-Based Mitigation Strategies:

  • Polar Aprotic Solvents (DMF, Acetonitrile): These solvents are generally effective for SN2 reactions as they solvate the cation of the nucleophile's salt, leaving a "naked," more reactive anion.[11] This can favor the direct SN2 attack over the SN2' pathway.

  • Switching Solvents: In some cases, a simple solvent change can completely suppress allene formation. For instance, switching from acetonitrile to acetone has been reported to prevent this side reaction in a related system.[11]

  • Nonpolar Solvents (Toluene, THF): These may be less effective as they do not sufficiently dissolve many common nucleophilic reagents, leading to slower reactions and potentially more side products.

Experimental Protocol: Suppressing Allene Formation in N-Alkylation

  • Setup: To a solution of this compound (1 eq) and a suitable amine (1.1 eq) in anhydrous DMF (0.5 M), add K₂CO₃ (1.5 eq).

  • Reaction: Stir the mixture at 40-60 °C and monitor by TLC or LC-MS.

  • Troubleshooting: If allene formation is observed, lower the temperature. If the reaction is too slow, consider switching the base to Cs₂CO₃. If the allene is still a major product, repeat the reaction using anhydrous acetone as the solvent instead of DMF.[11]

Section 2: Transition-Metal Catalyzed Cross-Coupling Reactions

Question 3: My Sonogashira coupling of this compound with an aryl halide is giving a poor yield and I see significant homocoupling (Glaser coupling) of my alkyne. How can solvent choice address this?

Answer: The Sonogashira coupling is a cornerstone of C-C bond formation, but its efficiency is highly sensitive to the reaction conditions, especially the solvent and base.[12][13] The solvent plays multiple roles: dissolving reactants and catalysts, influencing catalyst stability and activity, and modulating the rates of competing side reactions like Glaser coupling.[12]

Core Insight: A successful Sonogashira coupling requires the careful orchestration of two catalytic cycles (palladium and copper). The solvent must effectively dissolve a diverse range of species, from nonpolar aryl halides to polar inorganic bases and organometallic intermediates.[12] Glaser homocoupling is an oxidative dimerization of the terminal alkyne, often promoted by the copper(I) cocatalyst in the presence of oxygen.[14]

dot

Sonogashira_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Flask Schlenk Flask Substrate 3-(3-ClPh)prop-2-yn-1-ol + Aryl Halide Catalysts Pd Catalyst Cu(I) Cocatalyst Substrate->Catalysts Solvent Degassed Solvent Catalysts->Solvent Base Amine Base (e.g., Et3N) Solvent->Base Stir Stir at RT to 60 °C Base->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter through Celite Monitor->Filter Extract Aqueous Workup Filter->Extract Purify Column Chromatography Extract->Purify

Caption: General workflow for a Sonogashira coupling experiment.

Solvent Selection Guide for Sonogashira Coupling:

SolventTypeAdvantagesDisadvantagesBest For...
Amine (e.g., Et₃N, Piperidine) Polar, BasicActs as both solvent and base, often promoting high reaction rates.[14]Can be difficult to remove; may promote side reactions.Highly reactive substrates (aryl iodides).[14]
DMF, NMP Polar AproticExcellent solvating power for a wide range of substrates and reagents.[15]High boiling point can make removal difficult; potential for catalyst deactivation at high temperatures.General purpose, good for less soluble substrates.
THF, Dioxane EtherealGood for catalyst stability; relatively easy to remove.Less effective at dissolving some inorganic bases.Reactions where catalyst stability is a concern.
Toluene NonpolarCan be effective, especially in copper-free protocols.Poor solubility for many salts and bases.Copper-free Sonogashira protocols.
Water/Organic Co-solvents Green ChemistryEnvironmentally friendly; can be very effective with appropriate surfactants or ligands.[16]Requires careful optimization of phase transfer conditions.Sustainable process development.

Troubleshooting Low Yield and Homocoupling:

  • Degas Your Solvent: The primary cause of Glaser coupling is oxygen.[14] Always use a thoroughly degassed solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).

  • Solvent Choice: If homocoupling persists, consider switching to a solvent system less prone to it. Sometimes, using the amine base as a co-solvent with THF or toluene can strike a good balance.

  • Copper-Free Conditions: If homocoupling is a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy.[14] These protocols often rely on different ligands and may have different optimal solvents (e.g., toluene or DMF).

  • Base Selection: The amine base is crucial.[14] Ensure it is high purity and dry. Diisopropylamine or piperidine are often effective alternatives to triethylamine.

This guide provides a foundational framework for understanding and manipulating the reactivity of this compound. Successful synthesis is not merely about following a recipe, but about understanding the interplay of substrate, reagents, and the solvent environment. By applying these principles, you can more effectively troubleshoot unexpected results and rationally design optimal reaction conditions.

References

  • H-bonding vs Protonation of Alkynes in Regioselective Hydroamination Reactions: A Glimpse into the Reactivity of Arylogous Ynolethers and Ynamines. The Journal of Organic Chemistry. [Link]
  • Meyer–Schuster rearrangement. Wikipedia. [Link]
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • A Study of Solvent Effects in the Solvolysis of Propargyl Chloroform
  • A Study of Solvent Effects in the Solvolysis of Propargyl Chloroform
  • How Do Triple Bonds Affect Alkyne Reactivity?. YouTube. [Link]
  • Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications.
  • Addition of hydrogen halides (HCl, HBr, HI)
  • Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applic
  • The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. Semantic Scholar. [Link]
  • The Meyer–Schuster Rearrangement. Organic Reactions. [Link]
  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Publishing. [Link]
  • Meyer-Schuster Rearrangement. SynArchive. [Link]
  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. NIH. [Link]
  • A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate.
  • Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study.
  • Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes. MDPI. [Link]
  • Alkyne Reactivity. MSU Chemistry. [Link]
  • Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insight. Universidad Autónoma de Madrid. [Link]
  • Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes. R Discovery. [Link]
  • 11.7: Addition of Hydrogen Halides to Alkynes. Chemistry LibreTexts. [Link]
  • The effects of solvent nature and steric hindrance on the reactivity, mechanism and selectivity of the cationic imino‐Diels–Alder cycloaddition reaction between cationic 2‐azadienes and arylpropene.
  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones.
  • 3-(3-Chlorophenyl)-2-propene-1-ol. PubChem. [Link]
  • Propargyl Alcohol in Specialty Chemicals: Key Insights. Rawsource. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity.
  • Sonogashira coupling. Wikipedia. [Link]
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]
  • Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. MDPI. [Link]
  • 1-(3-Chlorophenyl)-2-hydroxy-1-propanone. LookChem. [Link]
  • 3-(3-Chlorophenyl)propan-1-ol. PubChem. [Link]
  • Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.
  • 3-(3-chlorophenyl)propan-1-ol (C9H11ClO). PubChemLite. [Link]
  • (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II)
  • 3-(3-Fluorophenyl)prop-2-yn-1-ol. PubChem. [Link]

Sources

How to remove copper catalyst from Sonogashira reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Effective Copper Catalyst Removal

Welcome to the technical support center for post-reaction purification. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to help you troubleshoot and optimize your purification processes. This guide is dedicated to one of the most common challenges in Sonogashira cross-coupling: the efficient removal of the copper co-catalyst.

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] Its power lies in the synergistic catalysis between a palladium complex and a copper(I) co-catalyst, typically CuI.[3][4][5] While essential for facilitating the reaction under mild conditions, residual copper in your final product is highly undesirable. It can interfere with downstream reactions, complicate product isolation, and is a major concern for pharmaceutical applications due to toxicity.[6] Furthermore, the presence of copper can promote the undesired homocoupling of alkynes, known as Glaser coupling.[1][7][8]

This guide is structured as a series of frequently asked questions that we encounter from researchers in the field. We will explore the most effective methods for copper removal, from classical liquid-liquid extraction to modern solid-phase scavenging techniques.

Troubleshooting and FAQs
Q1: My crude reaction mixture has a distinct blue or green tint after workup. What does this mean?

This is a classic visual indicator of residual copper contamination.[9][10] The color arises from the presence of copper(I) or copper(II) species complexed with components in your reaction mixture, such as the amine base or even your product itself. If you observe this color after an initial filtration or extraction, it confirms that a more targeted copper removal strategy is necessary. The blue color often indicates the formation of a copper-ammonia complex during a basic workup.[9]

Q2: What are the primary strategies for removing copper catalysts from my organic product?

There are three main strategies, each with its own advantages and ideal use cases. The best choice depends on your product's properties (solubility, pH stability), the scale of your reaction, and the required level of purity.

  • Aqueous Washes with Chelating Agents: This is a classical and cost-effective liquid-liquid extraction technique. A chelating agent in an aqueous solution is used to form a highly stable, water-soluble complex with the copper ions, which are then partitioned into the aqueous phase and removed.[10][11]

  • Solid-Phase Scavenging: This modern approach uses functionalized solid supports (typically silica or polymer beads) that have a high affinity for metals.[12] These "scavengers" are stirred with the reaction mixture and then easily removed by simple filtration, offering a clean and often highly efficient purification method that avoids aqueous workups.[10]

  • Filtration and Chromatography: Passing the crude mixture through a plug of an adsorbent like silica, alumina, or Celite can remove some copper species.[9][13] However, this is often less effective for complete removal and can lead to product loss on the solid support.

The following diagram provides a general decision-making workflow for selecting a suitable method.

Copper Removal Workflow start Crude Sonogashira Reaction Mixture product_type What is your product's nature? start->product_type small_molecule Small Molecule product_type->small_molecule Small Molecule biomolecule Biomolecule / Polymer product_type->biomolecule Biomolecule ph_stability Is the product stable to pH changes? small_molecule->ph_stability dialysis Dialysis against EDTA buffer biomolecule->dialysis stable Yes, pH stable ph_stability->stable Yes sensitive No, pH sensitive ph_stability->sensitive No aqueous_wash Aqueous Wash (Ammonia, EDTA) stable->aqueous_wash scavenger Solid-Phase Scavenger sensitive->scavenger end Purified Product aqueous_wash->end scavenger->end dialysis->end

Caption: Decision tree for selecting a copper removal method.

Q3: How do aqueous washes work, and which chelating agent should I choose?

Aqueous washes are a robust and scalable method for removing copper. The principle is to add a ligand (chelator) that binds to copper more strongly than any component in your organic layer, forming a complex that is preferentially soluble in the aqueous phase.

  • Ammonia / Ammonium Chloride: A wash with aqueous ammonia or a saturated ammonium chloride solution is very effective.[14] Ammonia forms a stable, deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which is highly water-soluble.[9] This method is best for products that are stable to basic or mildly acidic conditions. An ammonium chloride solution is acidic and can be an alternative if your material is sensitive to strong bases.[9]

  • EDTA (Ethylenediaminetetraacetic acid): EDTA is a powerful hexadentate chelating agent that forms an extremely stable and water-soluble complex with copper ions.[11][15] An aqueous wash with a solution of EDTA (typically the disodium salt) is an excellent choice, especially when your product is sensitive to the pH changes associated with ammonia washes.[9][10] It is effective over a wider pH range.

Q4: What are solid-phase scavengers, and when are they the better option?

Solid-phase scavengers are materials, often silica gel or polymer beads, that have been functionalized with groups that chelate metals.[12][16] For copper removal, scavengers with thiol (mercapto), amine, or thiourea functionalities are common.[10][17]

Key Advantages:

  • Simplicity: The typical procedure involves stirring the scavenger with the organic solution of your crude product, followed by a simple filtration to remove the scavenger-metal complex.[16] This completely avoids liquid-liquid extractions.

  • High Selectivity: Scavengers can be highly selective, minimizing product loss.[18]

  • Mild Conditions: The process is performed under neutral conditions at room temperature, ideal for sensitive substrates.[18]

  • Low Leaching: High-quality scavengers have very low levels of extractable impurities, ensuring product purity.[16]

This method is particularly advantageous for small-scale reactions, automated parallel synthesis, and for purifying delicate molecules that cannot tolerate aqueous or pH-variable workups.

Table 1: Comparison of Primary Copper Removal Techniques
FeatureAqueous Wash (Chelation)Solid-Phase ScavengingFiltration / Chromatography
Mechanism Forms water-soluble metal complexesAdsorbs metal onto a solid supportPhysical adsorption
Efficiency Good to ExcellentExcellentLow to Moderate
Ease of Use Requires liquid-liquid extractionSimple stir-and-filter processCan be simple (plug) or complex (column)
Scalability Highly scalableExcellent for lab scale; can be adapted for flowScalable but can be resource-intensive
Product Loss Possible via emulsions or partitioningMinimalCan be significant, especially on silica gel
Compatibility Dependent on product's pH stabilityVery high; ideal for sensitive substratesBroad, but polar compounds may be retained
Cost LowHigher initial costModerate
Best For Robust, pH-stable small molecules; large scale.Sensitive substrates; high-purity applications; automation.Pre-purification or for products incompatible with other methods.
Experimental Protocols
Protocol 1: Copper Removal via Aqueous Ammonium Hydroxide Wash

This protocol is effective for base-stable products. The visual endpoint (a colorless aqueous layer) is a key advantage.

Aqueous Wash Workflow step1 1. Dissolve crude product in an organic solvent (e.g., EtOAc, DCM). step2 2. Transfer to a separatory funnel. step1->step2 step3 3. Add aqueous NH4OH solution (approx. 5-10%). step2->step3 step4 4. Shake and vent. Observe blue aqueous layer. step3->step4 step5 5. Separate layers. Discard aqueous layer. step4->step5 step6 6. Repeat wash until aqueous layer is colorless. step5->step6 step7 7. Wash with brine, dry (Na2SO4), filter, and concentrate. step6->step7 end Purified Product step7->end

Caption: Experimental workflow for an aqueous ammonia wash.

Step-by-Step Methodology:

  • After the reaction is complete, concentrate the mixture to remove the amine base/solvent (e.g., triethylamine).

  • Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate, dichloromethane (DCM), or toluene.

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of a 5-10% aqueous ammonium hydroxide (NH₄OH) solution.

  • Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently. Allow the layers to separate. The aqueous layer will typically turn a deep blue color as the copper complex forms.[9]

  • Drain the lower aqueous layer.

  • Repeat the wash (Steps 4-6) with fresh NH₄OH solution. The blue color will fade with each wash. Continue until the aqueous layer is colorless, indicating complete copper removal.[9]

  • Wash the organic layer once with water, followed by a wash with saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the copper-free product.

Expert Tip: If emulsions form, adding more brine during the final wash can help break them.

Protocol 2: Copper Removal via Aqueous EDTA Wash

This is the method of choice for products sensitive to basic conditions.

Step-by-Step Methodology:

  • Perform steps 1-3 as described in Protocol 1.

  • Add an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid disodium salt (Na₂EDTA).[10]

  • Shake the funnel vigorously for 2-3 minutes and allow the layers to separate. The aqueous layer may turn light blue or green.

  • Drain the aqueous layer.

  • Repeat the EDTA wash 2-3 times to ensure complete removal.[10]

  • Wash the organic layer with water and then brine.

  • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate to afford the purified product.

Protocol 3: Batch Treatment with a Solid-Phase Scavenger (e.g., QuadraSil™ MP)

This protocol from Johnson Matthey and Sigma-Aldrich illustrates the simplicity of solid-phase scavenging.[12][16][17] QuadraSil™ MP (mercaptopropyl functionalized silica) is highly effective for scavenging residual palladium and copper.[17]

Solid Scavenger Workflow step1 1. Dissolve crude product in an appropriate organic solvent. step2 2. Add the solid scavenger (e.g., QuadraSil™ MP). step1->step2 step3 3. Stir the suspension at room temperature. step2->step3 step4 4. Monitor for completion (optional, by TLC/LCMS). step3->step4 step5 5. Filter the mixture to remove the scavenger. step4->step5 step6 6. Wash the scavenger with fresh solvent. step5->step6 step7 7. Combine filtrate and washes, then concentrate. step6->step7 end Purified Product step7->end

Caption: Experimental workflow for solid scavenger purification.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., THF, DCM, Toluene).

  • Add the scavenger beads to the solution. A typical starting point is to use 5-10 equivalents of scavenger relative to the theoretical amount of residual metal.

  • Stir the resulting suspension gently at room temperature. Scavenging is often complete within a few hours, but overnight stirring may be required for challenging cases.[10]

  • Filter the mixture through a sintered glass funnel or a cotton plug to remove the scavenger beads.

  • Wash the collected beads with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrate and washes, and concentrate under reduced pressure to yield the highly pure, copper-free product.

Proactive Strategy: Considering Copper-Free Sonogashira Protocols

While the methods above are effective for cleanup, the best strategy is often prevention. Significant research has been devoted to developing copper-free Sonogashira protocols to circumvent the challenges of copper contamination and avoid the formation of Glaser homocoupling byproducts.[1][7][8][19][20][21] These methods are now robust and should be considered, particularly in the later stages of a synthesis where purity is paramount.

References
  • Sonogashira Coupling: Mechanism, Steps & Applic
  • Sonogashira coupling. chemeurope.com. [Link]
  • Metal scavengers.
  • Sonogashira coupling. Golden. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
  • Is there another way to get rid of the remnants of the copper catalyst?
  • Sonogashira Coupling Reaction: Videos & Practice Problems. Pearson. [Link]
  • Catalyst Removal. Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]
  • Quadrasil MP I: Silica metal scavenger.
  • Copper-free Sonogashira coupling.
  • Removal of copper, chromium, and arsenic from CCA-C treated wood by EDTA extraction. Forest Products Laboratory, U.S. Department of Agriculture. [Link]
  • Scavenging Technologies from Johnson Matthey. Pharmaceutical Technology. [Link]
  • Induced Phytoextraction of Heavy Metals from Soils Using Brassica juncea and EDTA: An Efficient Approach to the Remedy of Zinc, Copper and Lead. MDPI. [Link]
  • Best method for removing Cu(I)
  • Process for removal of copper from solutions of chelating agent and copper.
  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation.
  • Workup for Removing Copper Salts. University of Rochester Department of Chemistry. [Link]
  • Copper-free Sonogashira cross-coupling reactions: an overview.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

Sources

Technical Support Center: Managing Hydroxyl Group Reactivity in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of running coupling reactions in the presence of hydroxyl (-OH) functional groups. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the behavior of hydroxyl groups in popular coupling reactions.

Q1: Is it always necessary to protect a hydroxyl group before starting a coupling reaction?

Not necessarily. The decision to protect a hydroxyl group is a nuanced one and depends on several factors:

  • The nature of the hydroxyl group: Phenolic hydroxyls are more acidic and nucleophilic than aliphatic alcohols, making them more likely to participate in side reactions.[1]

  • The specific coupling reaction: Some reactions, like certain Sonogashira couplings, can be tolerant of free hydroxyl groups, whereas amide couplings with highly activated carboxylic acids are very prone to side reactions.[2][3]

  • The reaction conditions: The choice of base, solvent, and temperature can significantly influence the reactivity of the hydroxyl group. For instance, strong bases will deprotonate the -OH group, increasing its nucleophilicity and the likelihood of side reactions.

  • The overall synthetic strategy: Sometimes, the additional steps of protection and deprotection can significantly lower the overall yield and add complexity, making it worthwhile to optimize conditions for the unprotected substrate first.

Q2: What is the most common side reaction involving a hydroxyl group during an amide coupling?

The most common side reaction is O-acylation , where the hydroxyl group acts as a nucleophile and attacks the activated carboxylic acid, forming an ester byproduct. This is particularly problematic in peptide synthesis where amino acids like tyrosine, serine, and threonine contain hydroxyl groups that can compete with the desired N-acylation (amide bond formation).[4][5] This side reaction consumes your starting material and complicates purification.

Q3: Can I run a Suzuki or Sonogashira reaction without protecting a phenolic hydroxyl group?

It is often possible, but careful consideration of the reaction conditions is critical.

  • Suzuki-Miyaura Coupling: While phenols themselves are generally unreactive as coupling partners without prior activation, the presence of a hydroxyl group on one of the coupling partners (e.g., a hydroxyphenylboronic acid or a bromophenol) is often tolerated.[6] However, the basic conditions required for the Suzuki coupling can deprotonate the phenol, potentially leading to solubility issues or interaction with the catalyst.

  • Sonogashira Coupling: The Sonogashira reaction is known to be relatively tolerant of a variety of functional groups, including alcohols and phenols.[2][3] The reaction is typically carried out under mild basic conditions which may not be strong enough to cause significant interference from the hydroxyl group.[3] However, in some cases, particularly with electron-rich systems, side reactions can occur.[2]

Troubleshooting Guide: Side Reactions of Hydroxyl Groups

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Problem 1: My amide coupling reaction has a very low yield, and I see a significant amount of an unexpected byproduct in my LC-MS/TLC analysis.

Question: I'm trying to couple a carboxylic acid with a primary amine, but my amine starting material also contains a phenolic hydroxyl group. Why is the yield of my desired amide so low?

Probable Cause: You are likely observing significant O-acylation, where the phenolic hydroxyl group is competing with your primary amine in reacting with the activated carboxylic acid.[7] The hydroxyl group, especially when deprotonated by the base in your reaction, becomes a potent nucleophile and forms an ester byproduct.

Investigative Workflow:

cluster_0 Troubleshooting Low Amide Yield A Low Yield & Byproduct Observed B Hypothesis: O-acylation side reaction A->B C Confirm Byproduct Structure (LC-MS, NMR) B->C D Is byproduct an ester? C->D E Solution 1: Protect the Hydroxyl Group D->E Yes F Solution 2: Modify Reaction Conditions D->F Yes G Re-run reaction E->G F->G

Caption: Workflow for diagnosing and solving low yield in amide coupling.

Solutions:

  • Protect the Hydroxyl Group: This is the most robust solution to prevent O-acylation. Silyl ethers are a common choice for protecting alcohols as they are stable to many reaction conditions and can be easily removed.[8]

    • Protocol: Protection of a Phenolic Hydroxyl with TBS-Cl

      • Dissolve the hydroxyl-containing starting material in an anhydrous aprotic solvent like DMF or CH₂Cl₂.

      • Add 1.5 equivalents of imidazole.

      • Add 1.2 equivalents of tert-butyldimethylsilyl chloride (TBS-Cl) dropwise at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

      • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

      • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

      • Purify the resulting silyl ether by column chromatography.[9]

  • Modify Reaction Conditions: If you wish to avoid protection/deprotection steps, you can try to favor N-acylation kinetically.

    • Lower the Temperature: Running the reaction at 0 °C or even lower can sometimes increase the selectivity for the more nucleophilic amine over the hydroxyl group.

    • Choice of Coupling Reagent: Use a coupling reagent that is less reactive or has a higher propensity for N-acylation. For example, carbodiimides like DCC or DIC with an additive like HOBt can sometimes offer better selectivity.[10]

    • Order of Addition: Add the coupling reagent to the carboxylic acid first to form the active ester, and only then add the amine-containing substrate. This can minimize the time the activated species is exposed to the hydroxyl group.

Problem 2: My Suzuki coupling reaction is not working, and I'm recovering my starting materials.

Question: I am attempting a Suzuki coupling between an aryl bromide (with a free hydroxyl group) and a boronic acid. The reaction is not proceeding. Could the hydroxyl group be the issue?

Probable Cause: While the hydroxyl group itself may not be directly participating in a side reaction, its acidic proton can interfere with the catalytic cycle in several ways:

  • Base Consumption: The base used in the reaction (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step. An acidic proton on your substrate can consume the base, effectively halting the reaction.

  • Catalyst Inhibition: The resulting phenoxide may coordinate to the palladium catalyst, potentially inhibiting its activity.

  • Solubility Issues: The deprotonated substrate may have poor solubility in the reaction solvent, preventing it from participating in the reaction.[11]

Solutions:

  • Use a Stronger or More Soluble Base: Switch to a stronger base like K₃PO₄ or Cs₂CO₃, which are often more effective in Suzuki couplings with challenging substrates.

  • Increase the Amount of Base: Use a larger excess of the base (e.g., 3-4 equivalents) to ensure that even after deprotonating the hydroxyl group, there is sufficient base to drive the catalytic cycle.

  • Change the Solvent System: Employing a more polar solvent or a two-phase system (e.g., Toluene/Water) can help with solubility issues of the deprotonated species.

  • Protect the Hydroxyl Group: If the above solutions fail, protecting the hydroxyl group as a methyl ether or benzyl ether is a reliable strategy. These ether protecting groups are robust and stable to the basic conditions of the Suzuki coupling.[12][13]

Problem 3: How can I quickly verify if my hydroxyl group has been consumed in a side reaction?

Question: I suspect a side reaction at the hydroxyl group. Is there a quick analytical test I can perform?

Probable Cause: You need a simple, qualitative test to detect the presence or absence of the hydroxyl functional group in your product or byproduct.

Solution: The Sodium Metal Test

A classic and straightforward qualitative method is the sodium metal test, which detects the presence of acidic protons, primarily from hydroxyl groups.[14][15]

  • Protocol: Sodium Metal Test for Hydroxyl Groups

    • Safety First: This test involves metallic sodium, which reacts violently with water. Ensure all glassware is perfectly dry and perform the test in a fume hood.

    • Dissolve a small amount (10-20 mg) of your purified, dry sample in 1 mL of an anhydrous solvent (e.g., dry THF or dioxane) in a dry test tube.

    • Carefully add a small, freshly cut piece of sodium metal to the test tube.

    • Observation: The evolution of hydrogen gas (effervescence) indicates the presence of a hydroxyl group.[15]

    • Positive Result (Hydroxyl present): 2 R-OH + 2 Na -> 2 R-O⁻Na⁺ + H₂ (gas)

    • Negative Result (No hydroxyl): No reaction or gas evolution.

Limitations: This test is not specific to hydroxyl groups and will give a positive result for any compound with a sufficiently acidic proton, such as a terminal alkyne or a carboxylic acid. However, in the context of troubleshooting a known starting material, it can be a very informative and rapid check.[15]

Data Summary and Reference Tables

Table 1: Common Protecting Groups for Hydroxyls
Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability & Notes
tert-Butyldimethylsilyl etherTBDMS or TBSTBS-Cl, imidazoleTBAF; or mild acid (e.g., PPTS)Stable to bases, nucleophiles, and mild oxidants. Widely used and versatile.[8]
Benzyl etherBnBnBr, NaHH₂, Pd/C (Hydrogenolysis)Very stable to acidic and basic conditions. Orthogonal to silyl ethers.[12][13]
Tetrahydropyranyl etherTHPDihydropyran, p-TsOH (cat.)Mild aqueous acid (e.g., AcOH in THF/H₂O)Forms a new stereocenter. Stable to bases, Grignard reagents, and reductants.[8][12]
MethoxycarbonylBocBoc₂O, DMAPTFA; or strong acidCommonly used for the side chains of Ser, Thr, Tyr in Boc-strategy peptide synthesis.[4][16]
Table 2: General Compatibility of Unprotected Hydroxyls in Coupling Reactions
Coupling ReactionAliphatic -OHPhenolic -OHGeneral Recommendation
Amide Coupling Often problematicHighly problematicProtection is strongly recommended, especially with active esters or carbodiimides.[5][17]
Suzuki-Miyaura Generally toleratedTolerated, but may require base/solvent optimizationAttempt without protection first. Use excess base. Protect if reaction fails.[6]
Sonogashira Generally toleratedGenerally toleratedOften compatible without protection under mild conditions. Copper-free conditions can be beneficial.[2][18]
Buchwald-Hartwig Can be problematicCan be problematicOften requires protection as the alkoxide/phenoxide can interfere with the catalyst.[11]

Mechanistic Insights

Understanding the mechanism of side reactions is key to preventing them. The O-acylation of a hydroxyl group during an amide coupling is a classic example of competitive nucleophilic attack.

cluster_0 Competitive Acylation Mechanism ActivatedAcid R'-C(=O)-LG (Activated Carboxylic Acid) Amide R'-C(=O)-NH-R'' (Desired Product) ActivatedAcid->Amide Ester R'-C(=O)-O-R (Side Product) ActivatedAcid->Ester Amine R''-NH₂ (Amine Nucleophile) Amine->ActivatedAcid N-Acylation (Desired Path) Hydroxyl R-OH (Hydroxyl Nucleophile) Hydroxyl->ActivatedAcid O-Acylation (Side Reaction)

Caption: O- vs. N-acylation in amide coupling.

This diagram illustrates the central issue: the activated carboxylic acid can be attacked by either the desired amine nucleophile or the competing hydroxyl nucleophile. Your goal is to create conditions that favor the N-acylation pathway, either by enhancing the amine's reactivity, diminishing the hydroxyl's reactivity (via protection), or using kinetic control (e.g., low temperature).

References

  • Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Vertex AI Search. (n.d.).
  • SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis.
  • Vertex AI Search. (n.d.).
  • ResearchGate. (2017, December 29). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • PubMed - NIH. (n.d.). Protecting Groups in Peptide Synthesis.
  • University of Calgary. (n.d.).
  • Vertex AI Search. (n.d.). Alcohol Protecting Groups.
  • Wikipedia. (n.d.). Protecting group.
  • HSCprep. (2024, November 23). Chemical Tests for Hydroxyl Groups.
  • Science Ready. (n.d.). Sodium, Lucas & Oxidation Tests For Alcohols – HSC Chemistry.
  • ResearchGate. (2014, December 19). Is there any reaction to bond Amine (-NH2) groups to Hydroxyl (-OH) groups?.
  • ResearchGate. (2025, November 18).
  • PubMed Central. (n.d.).
  • Chemistry LibreTexts. (2024, September 1). 2.
  • EasyChem Australia. (n.d.). Conduct qualitative investigations to test for the presence in organic molecules.
  • Reddit. (2025, February 1). Sonogashira coupling in presence of hydroxyl groups : r/chemistry.
  • NIH. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
  • Vertex AI Search. (n.d.). Protection of OH group of alcohol.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • PMC - NIH. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • The chemical reaction database. (2008, August 15). Copper-free Sonogashira coupling.
  • YouTube. (2019, January 15). mechanism of amide hydrolysis.
  • MDPI. (n.d.).
  • NIH. (n.d.).
  • ResearchGate. (n.d.).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • NC State University Libraries. (n.d.). Chapter 17 – Alcohols and Phenols Solutions to Problems.
  • Scribd. (n.d.). Distinguishing Test Between Alcohol and Phenol | PDF.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • YouTube. (2018, April 30). Must-Know Alcohol Reactions and Phenol Reactions: Organic Chemistry.
  • ACS Publications. (2016, August 18).

Sources

Technical Support Center: Best Practices for Air-Sensitive Propargyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with best practices for handling air-sensitive reactions involving propargyl alcohol. This guide is structured to offer practical, in-depth solutions to common challenges, moving from foundational safety and handling principles to detailed troubleshooting for specific reaction setbacks. Our goal is to equip you with the expertise to conduct your experiments safely and efficiently, ensuring the integrity of your results.

Section 1: Foundational Knowledge & Safety First

Propargyl alcohol is a versatile reagent in organic synthesis, but its reactivity and air-sensitivity demand meticulous handling.[1][2] Before initiating any reaction, a thorough understanding of its properties and the appropriate handling techniques is crucial.

Hazard Profile of Propargyl Alcohol

Propargyl alcohol is a flammable liquid that is toxic upon inhalation, ingestion, and skin absorption.[1][2] It can cause severe skin and eye irritation.[1][3][4][5] Furthermore, it is highly reactive, especially with strong bases, oxidizing agents, acids, and alkali metals, which can lead to hazardous reactions or explosions.[1][6]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat.[1][4][7]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[1][4][7]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[1][3][7][8] Use non-sparking tools and explosion-proof electrical equipment.[3][7][8]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible materials.[1][3]

Introduction to Air-Sensitive Techniques

Handling air-sensitive reagents like propargyl alcohol necessitates the exclusion of atmospheric oxygen and moisture. The two primary methods for achieving this are the use of a Schlenk line or a glovebox.[9]

  • Schlenk Line: A Schlenk line, or vacuum-gas manifold, is a common apparatus that allows for the manipulation of compounds under an inert atmosphere (typically nitrogen or argon).[9][10] It consists of a dual manifold connected to a vacuum pump and a source of purified inert gas.[10]

  • Glovebox: A glovebox is a sealed container that provides a more controlled inert atmosphere for handling highly sensitive materials.[9]

Section 2: Experimental Protocols

Essential Preliminary Step: Degassing Solvents

Dissolved oxygen in solvents can interfere with air-sensitive reactions. Therefore, it is critical to degas solvents prior to use.[11]

Methods for Degassing Solvents:

MethodDescriptionSuitability
Freeze-Pump-Thaw The solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases, and then the solvent is thawed. This cycle is repeated three times.[9][12][13]Most effective method for rigorous degassing.
Purging (Sparging) An inert gas (nitrogen or argon) is bubbled through the solvent for an extended period (e.g., 30-60 minutes) to displace dissolved oxygen.[11][13]Less effective than freeze-pump-thaw but suitable for many applications.
Sonication under Vacuum The solvent is subjected to sonication under a light vacuum, with repeated cycles of vacuum and inert gas backfill.[12][13]A quick method for rough degassing.
General Protocol for an Air-Sensitive Reaction Using a Schlenk Line

This protocol outlines the fundamental steps for setting up a reaction involving propargyl alcohol under an inert atmosphere.

Step-by-Step Methodology:

  • Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[14] Assemble the hot glassware and allow it to cool under a stream of inert gas.[14]

  • Inert Atmosphere Establishment: Connect the reaction flask (e.g., a Schlenk flask) to the Schlenk line. Perform at least three vacuum/inert gas backfill cycles to ensure the removal of air and moisture.[9][15]

  • Reagent Addition (Solids): If adding a solid reagent at the beginning of the reaction, it is best to weigh it inside a glovebox and add it to the flask before establishing the inert atmosphere.[16]

  • Solvent Addition: Transfer the degassed solvent to the reaction flask via a cannula or a syringe under a positive pressure of inert gas.[9]

  • Liquid Reagent Addition (Propargyl Alcohol): Propargyl alcohol should be transferred using a gas-tight syringe. Flush the syringe with inert gas before drawing up the liquid.[17][18]

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS). For sampling, use a syringe and needle, ensuring a positive inert gas pressure is maintained in the reaction flask.

  • Quenching and Workup: Once the reaction is complete, cool the flask to the appropriate temperature and quench the reaction by carefully adding the quenching agent via syringe. Subsequent workup steps may be performed under atmospheric conditions if the product is air-stable.

Workflow for Setting Up an Air-Sensitive Reaction:

G A Oven-Dry Glassware B Assemble Hot Glassware Under Inert Gas A->B C Connect to Schlenk Line B->C D Perform 3x Vacuum/Inert Gas Cycles C->D E Add Solid Reagents (in Glovebox if possible) D->E F Add Degassed Solvent via Cannula/Syringe E->F G Add Propargyl Alcohol via Syringe F->G H Run Reaction Under Inert Atmosphere G->H

Caption: Workflow for reaction setup.

Section 3: Troubleshooting Guides and FAQs

This section addresses common issues encountered during air-sensitive propargyl alcohol reactions in a question-and-answer format.

FAQ 1: My reaction is sluggish or fails to initiate. What are the likely causes?

Answer: A sluggish or failed reaction can often be attributed to one or more of the following factors:

  • Insufficiently Degassed Solvents: Residual oxygen can quench catalysts or react with sensitive reagents.

    • Troubleshooting: Ensure your solvent is thoroughly degassed using the freeze-pump-thaw method for highly sensitive reactions.[12][13] For less sensitive reactions, ensure purging is performed for an adequate amount of time.[13]

  • Moisture Contamination: Water can destroy organometallic reagents and catalysts.

    • Troubleshooting: Verify that all glassware was rigorously dried and that all reagents and solvents are anhydrous.[14]

  • Poor Quality Reagents: Propargyl alcohol can degrade over time.

    • Troubleshooting: Use freshly opened or purified propargyl alcohol. Purification can be achieved through distillation.[19]

  • Inactive Catalyst: The catalyst may have been deactivated by exposure to air or moisture.

    • Troubleshooting: Store catalysts under an inert atmosphere and handle them exclusively in a glovebox or under a positive flow of inert gas.

FAQ 2: I am observing the formation of multiple unexpected byproducts. What could be the reason?

Answer: The formation of byproducts in propargyl alcohol reactions can be due to its inherent reactivity.

  • Polymerization: Propargyl alcohol can polymerize upon heating or in the presence of a base.[2]

    • Troubleshooting: Maintain the recommended reaction temperature and avoid using an excessive amount of base.

  • Meyer-Schuster Rearrangement: Substituted propargylic alcohols can undergo rearrangement to form α,β-unsaturated carbonyl compounds, especially under acidic conditions.[2][20][21][22]

    • Troubleshooting: Carefully control the pH of your reaction mixture. If acidic conditions are not required for your desired transformation, ensure your reagents and solvents are neutral.

  • Side Reactions of the Alkyne: The terminal alkyne of propargyl alcohol is acidic (pKa ≈ 13.6) and can participate in various side reactions.[2]

    • Troubleshooting: The choice of base is critical. Use a base that is strong enough to deprotonate the intended nucleophile but not so strong that it readily deprotonates the alkyne unless that is the desired reaction pathway.

FAQ 3: My Sonogashira coupling reaction with propargyl alcohol is giving a low yield. How can I optimize it?

Answer: The Sonogashira coupling is a powerful C-C bond-forming reaction, but its success with propargyl alcohol depends on several factors.[23]

  • Catalyst System: The choice of palladium and copper catalysts is crucial.

    • Troubleshooting: Ensure you are using an appropriate catalyst system. For example, (PPh₃)₂PdCl₂ with a copper(I) co-catalyst is common.[24] The quality of the catalysts is paramount; use fresh, high-purity catalysts.

  • Base: The base plays a critical role in the catalytic cycle.

    • Troubleshooting: Triethylamine (TEA) is a common choice.[24] Ensure it is dry and freshly distilled. Other amine bases like diisopropylamine can also be effective.[24]

  • Solvent: The solvent can significantly influence the reaction rate.

    • Troubleshooting: Aprotic polar solvents like DMF or THF are often used.[24] Ensure the solvent is anhydrous and thoroughly degassed.

  • Temperature: The reaction temperature may need optimization.

    • Troubleshooting: While many Sonogashira couplings proceed at room temperature, some may require heating.[24] Gradually increase the temperature and monitor the reaction progress.

Troubleshooting Decision Tree for a Failed Reaction:

G A Reaction Failed/Low Yield B Check for Air/Moisture Contamination A->B C Review Reagent Quality A->C D Optimize Reaction Conditions A->D E Re-dry Glassware & Degas Solvents B->E F Use Fresh/Purified Reagents C->F G Vary Temperature, Solvent, or Catalyst D->G H Reaction Successful E->H F->H G->H

Caption: Troubleshooting flowchart.

Section 4: Concluding Remarks

Success in handling air-sensitive propargyl alcohol reactions hinges on a combination of theoretical understanding and practical skill. By adhering to stringent safety protocols, mastering air-free techniques, and systematically troubleshooting experimental challenges, researchers can harness the synthetic potential of this valuable molecule. This guide serves as a foundational resource, and we encourage continuous learning and adaptation of these techniques to suit the specific demands of your research.

References

  • Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP - NJ.gov.
  • Safety and Handling Measures for Propargyl Alcohol - Rawsource.
  • Propargyl alcohol - Multichem.
  • Air-free technique - Wikipedia.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews.
  • Transferring Air-Sensitive Reagents.
  • An Illustrated Guide to Schlenk Line Techniques.
  • Schlenk line - Wikipedia.
  • Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group.
  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts.
  • Degassing solvents - Chemistry Teaching Labs - University of York.
  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry.
  • Propargyl Alcohol: Acute Exposure Guideline Levels - NCBI.
  • Performing Sensitive Reactions without a Schlenk Line.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.
  • US2527358A - Process of purifying propargyl alcohol - Google Patents.
  • Handling air-sensitive reagents AL-134 - MIT.
  • Propargyl alcohol - Wikipedia.
  • the-schlenk-line-survival-guide.pdf.
  • Schlenk Line Techniques and Cannulation Technique - YouTube.
  • osha-97.pdf.
  • Introduction to using the Schlenk line LO.docx - IONiC / VIPEr.
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit.
  • Thermal Hazards of Using Propargyl Alcohol with Strong Bases | Organic Process Research & Development - ACS Publications.
  • Exploring the Uses and Properties of Propargylic Alcohol in Organic Chemistry.
  • Gold Catalysed Reactions of Propargylic Alcohols - UCL Discovery.
  • Scope and advances in the catalytic propargylic substitution reaction - RSC Publishing.
  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Publishing.
  • Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry - MDPI.
  • Preparation of propargyl alcohol (2-propyn-1-ol) - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - NIH.
  • Sonogashira Coupling | NROChemistry.

Sources

Technical Support Center: Scaling the Synthesis of 3-(3-Chlorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(3-Chlorophenyl)prop-2-yn-1-ol. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the underlying principles of the reaction, troubleshoot common experimental hurdles, and provide a robust framework for a successful and scalable synthesis campaign.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis strategy.

Q1: What is the most industrially viable and scalable method for synthesizing this compound?

The most prevalent and scalable method is the Sonogashira cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction couples a terminal alkyne (propargyl alcohol) with an aryl halide (a derivative of 3-chlorobenzene).[1] Its reliability, functional group tolerance, and typically mild reaction conditions make it highly suitable for producing complex molecules in pharmaceutical and materials science applications.[1][3]

Q2: What are the critical starting materials and reagents for this Sonogashira coupling?

The core components for this synthesis are:

  • Aryl Halide: A 3-chlorophenyl halide is required. The reactivity order is crucial for scalability and reaction conditions: Iodide > Bromide >> Chloride .[4][5] While 1-chloro-3-iodobenzene or 1-bromo-3-chlorobenzene are preferred for their higher reactivity, 1,3-dichlorobenzene can be used but often requires more specialized catalysts and harsher conditions.[5]

  • Alkyne: Propargyl alcohol (prop-2-yn-1-ol) is the terminal alkyne component.

  • Catalyst System: A dual-catalyst system is standard:

    • Palladium Catalyst: A Pd(0) source is the primary catalyst. While air-sensitive Pd(PPh₃)₄ can be used, more stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often preferred as they are reduced to the active Pd(0) species in situ.[4]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used to increase the reaction rate.[6]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential. It serves to neutralize the hydrogen halide byproduct formed during the reaction and to deprotonate the terminal alkyne.[1][6]

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are commonly used. The choice can impact catalyst stability and reaction rate.[7]

Q3: Is the copper co-catalyst always necessary? What are the potential drawbacks?

While the copper(I) co-catalyst significantly accelerates the reaction, it has a primary drawback: promoting the unwanted homocoupling of propargyl alcohol to form 1,4-butynediol derivatives (Glaser coupling).[1][6][8] This side reaction consumes the alkyne, complicates purification, and reduces the overall yield.[8]

Consequently, copper-free Sonogashira protocols have been developed.[9] These methods are advantageous for preventing homocoupling but may require higher temperatures, different ligands for the palladium catalyst, or longer reaction times to achieve comparable efficiency.[9][10]

Q4: What are the primary safety considerations when scaling up this synthesis?

Safety must be paramount. Key hazards include:

  • Propargyl Alcohol: This reagent is highly flammable, toxic if inhaled, ingested, or absorbed through the skin, and can cause severe burns.[11][12] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[11]

  • Palladium Catalysts: While not pyrophoric, palladium catalysts are sensitive and should be handled under an inert atmosphere to maintain activity.[7] Proper disposal of heavy metal waste is required.[13]

  • Solvents and Reagents: Use of flammable solvents like THF and corrosive amine bases requires standard laboratory precautions, including working away from ignition sources and ensuring adequate ventilation.[12]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst and promote Glaser coupling.[4][6] Maintaining an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction is critical for success and reproducibility.

Section 2: Scalable Experimental Protocol (50g Scale)

This protocol describes a robust procedure for the synthesis of this compound using a standard copper-catalyzed Sonogashira coupling.

Reagents & Equipment
Reagent/MaterialQuantityMolesPurity
1-Bromo-3-chlorobenzene50.0 g0.261 mol>98%
Propargyl alcohol16.1 g (17.5 mL)0.287 mol>99%
Dichlorobis(triphenylphosphine)palladium(II)1.83 g2.61 mmol-
Copper(I) Iodide (CuI)0.50 g2.61 mmol>98%
Triethylamine (TEA)500 mL-Anhydrous
Toluene250 mL-Anhydrous
Saturated NH₄Cl solution200 mL--
Brine200 mL--
Anhydrous MgSO₄---
Silica Gel--230-400 mesh

Equipment: 2L three-neck round-bottom flask, mechanical stirrer, reflux condenser, nitrogen/argon inlet, dropping funnel, heating mantle with temperature controller.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Setup Assemble and dry glassware Inert Purge system with N2/Ar Charge Charge flask with Aryl Bromide, PdCl2(PPh3)2, CuI, and Toluene Degas Degas mixture (Freeze-Pump-Thaw or N2 sparging) Charge->Degas Under N2 AddBase Add Triethylamine (TEA) Degas->AddBase Stirring AddAlkyne Add Propargyl Alcohol dropwise AddBase->AddAlkyne Stirring Heat Heat to 50-60 °C AddAlkyne->Heat Stirring Monitor Monitor by TLC/GC-MS Heat->Monitor Stirring Cool Cool to RT Monitor->Cool Upon completion Filter Filter through Celite Cool->Filter Extract Aqueous Wash (NH4Cl, Brine) Filter->Extract Dry Dry organic layer (MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify

Caption: Experimental workflow for Sonogashira synthesis.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 2L three-neck flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.

  • Charge Reagents: To the flask, add 1-bromo-3-chlorobenzene (50.0 g), PdCl₂(PPh₃)₂ (1.83 g), CuI (0.50 g), and anhydrous toluene (250 mL).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure a completely oxygen-free environment. Alternatively, sparge the mixture with a subsurface stream of nitrogen for 30 minutes.

  • Addition of Base and Alkyne: Add anhydrous triethylamine (500 mL) via cannula. Begin vigorous stirring and add propargyl alcohol (16.1 g) dropwise via a dropping funnel over 30 minutes. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the aryl bromide starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated ammonium chloride solution (2 x 100 mL) to remove copper salts and brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure solid.

Section 3: Troubleshooting Guide

Even robust reactions can encounter issues. This guide provides solutions to common problems encountered during the synthesis.

Troubleshooting Decision Tree

G Start Reaction Issue? Yield Low or No Yield Start->Yield SideProduct Major Side Products Start->SideProduct BlackPPT Mixture Turned Black Start->BlackPPT Cat Catalyst Inactive? Yield->Cat Check Reactivity Aryl Halide Unreactive? Yield->Reactivity Check Purity Poor Reagent Quality? Yield->Purity Check Glaser Alkyne Homocoupling? SideProduct->Glaser Identify PdBlack Palladium Black Formation? BlackPPT->PdBlack Identify Cat_Sol Use fresh Pd/Cu catalysts. Ensure strict inert atmosphere. Cat->Cat_Sol Reactivity_Sol Switch I > Br >> Cl. For Ar-Cl, use special ligands and higher temperature. Reactivity->Reactivity_Sol Purity_Sol Use anhydrous solvents. Distill amine base. Check SM purity. Purity->Purity_Sol Glaser_Sol Ensure O2 exclusion. Slow alkyne addition. Switch to Cu-free protocol. Glaser->Glaser_Sol PdBlack_Sol Improve degassing. Use high-purity reagents. Change solvent (e.g., from THF). PdBlack->PdBlack_Sol

Caption: A decision tree for troubleshooting common issues.

Issue 1: Low to No Product Yield

  • Question: My reaction has stalled, or the yield is extremely low after several hours. What went wrong?

  • Answer: This is the most common issue and can stem from several sources. A systematic check is required.[4]

    • Potential Cause A: Inactive Catalyst System. The Pd(0) catalyst is highly sensitive to oxygen.[7] Copper(I) iodide can also oxidize over time.

      • Solution: Use a fresh bottle of CuI and a reliable palladium source.[4] Crucially, ensure your reaction setup is rigorously purged with an inert gas and that all solvents have been properly degassed.[4][7]

    • Potential Cause B: Low Aryl Halide Reactivity. You are using 1,3-dichlorobenzene. Aryl chlorides are significantly less reactive than bromides or iodides.[5]

      • Solution: If possible, switch to 1-bromo-3-chlorobenzene or 1-chloro-3-iodobenzene. If you must use the dichloride, you will likely need to increase the reaction temperature (e.g., to 80-100 °C in a sealed vessel) and may require a more active catalytic system with specialized phosphine ligands.[5][14]

    • Potential Cause C: Poor Reagent Quality. Water or other impurities can poison the catalyst.[7] The amine base, if not anhydrous, can be particularly problematic.

      • Solution: Use anhydrous grade solvents. Consider distilling the triethylamine before use. Ensure your propargyl alcohol and aryl halide are of high purity.[7]

Issue 2: Significant Formation of Side Products

  • Question: My TLC/GC-MS shows a major byproduct that isn't my desired product. How do I identify and prevent it?

  • Answer: The most likely side product in a copper-catalyzed Sonogashira reaction is the alkyne homocoupling (Glaser) product.

    • Identification: This byproduct will have a mass corresponding to two molecules of propargyl alcohol coupled together (minus two hydrogens).

    • Prevention:

      • Exclude Oxygen: Glaser coupling is an oxidative process. The most effective preventative measure is to maintain a strict, oxygen-free atmosphere.[1][6]

      • Slow Alkyne Addition: Adding the propargyl alcohol slowly via a syringe pump or dropping funnel keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[7]

      • Go Copper-Free: If homocoupling remains a persistent issue, switching to a copper-free protocol is the most definitive solution.[7][9]

Issue 3: Reaction Mixture Turns Black

  • Question: Soon after heating, my reaction mixture turned from a clear solution to a black suspension. What does this mean?

  • Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black".[4][7] This agglomerated palladium is no longer catalytically active, and the reaction will likely stop.

    • Cause: This is often triggered by the presence of oxygen or impurities in the reaction mixture.[7] Some anecdotal evidence also suggests that certain solvents, like THF, can promote its formation more than others.[4][15]

    • Solution: This issue highlights the critical importance of reagent purity and maintaining an inert atmosphere.[7] If the problem persists, consider switching to a different solvent such as toluene or DMF. Ensure all reagents are of the highest possible purity.

Section 4: Reaction Mechanism

Understanding the mechanism allows for more rational optimization. The Sonogashira coupling proceeds via two interconnected catalytic cycles.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X(L2) OA->PdII Trans Transmetalation PdII->Trans Cu-C≡CR PdII_alkyne Ar-Pd(II)-C≡CR(L2) Trans->PdII_alkyne RE Reductive Elimination PdII_alkyne->RE RE->Pd0 Regenerates Catalyst Product Ar-C≡CR RE->Product CuX CuX Deprot Deprotonation CuX->Deprot R-C≡C-H, Base Cu_alkyne Cu-C≡CR Deprot->Cu_alkyne Cu_alkyne->Trans To Pd Cycle

Caption: Catalytic cycles of the Sonogashira reaction.[1][2]

The reaction begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst.[1] In parallel, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[6] This activated alkyne is then transferred to the palladium complex in a step called transmetalation. Finally, reductive elimination from the palladium center yields the desired coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[2]

References

  • Sonogashira coupling - Wikipedia. [Link]
  • Sonogashira Coupling: Mechanism, Steps & Applic
  • Sonogashira Coupling - Organic Chemistry Portal. [Link]
  • The Sonogashira coupling reaction mechanism.
  • Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene.
  • Process of purifying propargyl alcohol - Google P
  • Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)
  • Sonogashira Coupling - BYJU'S. [Link]
  • Sonogashira Coupling Reaction: Videos & Practice Problems - Pearson. [Link]
  • Coupling-isomerization synthesis of chalcones - PubMed. [Link]
  • Sonogashira coupling - Golden. [Link]
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. [Link]
  • Method for separation and recovery of propargyl alcohol - Google P
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. [Link]
  • Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
  • Safety and Handling Measures for Propargyl Alcohol - Rawsource. [Link]
  • Product Class 3: Propargylic Alcohols. [Link]
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]
  • What is the best procedure for Sonogashira coupling?
  • Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor | ACS Engineering Au. [Link]
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Working with Hazardous Chemicals - Organic Syntheses. [Link]
  • Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)
  • Catalyst Handling Procedures to Minimize Exposure. - Concawe. [Link]
  • This compound 1G - OR7381-1G - Dabos. [Link]
  • A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - ResearchG
  • Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived c
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. [Link]
  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide - Der Pharma Chemica. [Link]

Sources

Technical Support Center: Work-up Procedures for Reactions Involving 3-(3-Chlorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up of reactions involving 3-(3-chlorophenyl)prop-2-yn-1-ol. The unique combination of a hydroxyl group, an alkyne, and a chlorinated aromatic ring in this molecule presents specific challenges and considerations during reaction work-up and purification. This document is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the work-up of reactions with this compound in a question-and-answer format.

Question 1: After quenching my reaction, I'm observing a persistent emulsion during aqueous extraction. What is causing this and how can I resolve it?

Answer:

Emulsion formation is a frequent issue when working with propargyl alcohols, especially in the presence of certain reagents and solvents. The amphiphilic nature of this compound and its derivatives, possessing both polar (hydroxyl) and non-polar (chlorophenyl, alkyne) regions, can contribute to the stabilization of emulsions. Additionally, fine particulate matter, such as inorganic salts from the quencher or catalyst residues, can accumulate at the interface of the aqueous and organic layers, further stabilizing the emulsion.

Causality and Resolution Strategy:

  • Inorganic Salts: The primary culprits are often finely dispersed inorganic salts (e.g., ammonium chloride, sodium sulfate) that form after quenching.

    • Solution 1: Brine Wash: After the initial aqueous wash, perform a wash with a saturated aqueous solution of sodium chloride (brine). The high ionic strength of brine helps to break emulsions by increasing the polarity of the aqueous phase, forcing the organic components into the organic layer.

    • Solution 2: Filtration: If the emulsion is particularly stubborn and you suspect fine solids, you can attempt to filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.

  • pH-Related Issues: The pH of the aqueous layer can influence the solubility of your compound and byproducts.

    • Solution: Try adjusting the pH of the aqueous layer. If your compound is stable to acid, a dilute acid wash (e.g., 1M HCl) can sometimes help. Conversely, if your compound is stable to base, a dilute base wash (e.g., saturated sodium bicarbonate) may be effective. Perform small-scale tests first to ensure your product is not degraded.

  • Solvent Choice: The choice of extraction solvent can impact emulsion formation.

    • Solution: If you are using a solvent like diethyl ether, which has a higher tendency to form emulsions, consider switching to or adding a solvent like ethyl acetate or dichloromethane.

Question 2: My TLC analysis shows multiple spots, and I suspect side reactions or degradation of my product during work-up. What are the likely causes?

Answer:

Propargyl alcohols can be sensitive to certain conditions, leading to side reactions or degradation. The presence of the alkyne and hydroxyl groups makes the molecule susceptible to both acidic and basic conditions, as well as oxidation.

Potential Side Reactions and Prevention:

  • Meyer-Schuster Rearrangement: Under acidic conditions, propargyl alcohols can undergo a rearrangement to form α,β-unsaturated ketones or aldehydes.[1][2][3]

    • Prevention: Avoid strongly acidic conditions during work-up. If an acid wash is necessary, use a dilute acid and perform the extraction quickly at low temperatures. Neutralize the organic layer with a bicarbonate wash immediately after the acid wash.

  • Oxidation: The propargylic alcohol can be oxidized to the corresponding aldehyde or ketone, especially if exposed to air for extended periods in the presence of certain metal catalysts.

    • Prevention: Work under an inert atmosphere (nitrogen or argon) when possible, especially if your reaction mixture contains residual metal catalysts. Consider adding an antioxidant like BHT (butylated hydroxytoluene) during work-up and storage if oxidation is a persistent issue.

  • Polymerization: Terminal alkynes can undergo polymerization, especially in the presence of copper salts and oxygen.[4]

    • Prevention: If your reaction involves copper, ensure it is thoroughly quenched and removed during the work-up. Using a chelating agent like EDTA in an aqueous wash can help to sequester residual copper ions.

Question 3: I am having difficulty purifying my product by column chromatography. It is either streaking on the column or co-eluting with impurities.

Answer:

Purification of polar compounds like this compound by silica gel chromatography can be challenging due to strong interactions with the stationary phase.

Chromatography Optimization Strategies:

  • Stationary Phase: Silica gel is acidic and can cause streaking or degradation of sensitive compounds.[5]

    • Solution 1: Neutralized Silica: Consider using silica gel that has been neutralized by washing with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in ethyl acetate/hexanes).

    • Solution 2: Alumina: For some compounds, neutral or basic alumina can be a better choice for the stationary phase.[5][6]

  • Solvent System (Eluent): The choice of eluent is critical for good separation.[7][8]

    • TLC Optimization: First, find an appropriate solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired product.[7]

    • Polarity Gradient: Start with a less polar solvent system and gradually increase the polarity to elute your compounds. This will provide better separation. A common gradient for a compound like this would be starting with a low percentage of ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration.

    • Elution Order: Remember that on silica gel, less polar compounds elute first. The elution order is generally: hydrocarbons < ethers < esters < ketones < alcohols.[5]

Here is a table to guide your choice of initial solvent systems for TLC analysis:

Polarity of CompoundSuggested Starting Solvent System (Hexanes:Ethyl Acetate)
Non-polar95:5 to 90:10
Moderately polar80:20 to 70:30
Polar60:40 to 50:50

Frequently Asked Questions (FAQs)

Q1: What is the recommended quenching procedure for a reaction involving this compound and a strong organometallic reagent (e.g., Grignard or organolithium)?

A1: Quenching reactions with highly reactive organometallic reagents must be done with extreme care due to their exothermic nature.[9] A gradual quenching approach is the safest.

Step-by-Step Quenching Protocol:

  • Cool the reaction mixture: Place the reaction flask in an ice-water bath to cool it to 0 °C.

  • Slow addition of a less reactive quencher: Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring.[10]

  • Follow with a more reactive quencher: Once the initial exothermic reaction subsides, you can slowly add methanol.

  • Final quench with aqueous solution: Finally, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[9][11] This will quench any remaining reactive species and help to dissolve the resulting inorganic salts.

Q2: What are the best practices for storing this compound?

A2: Propargyl alcohols can be sensitive to heat, light, and air. For long-term storage, it is recommended to:

  • Store in a cool, dark place.

  • Keep the container tightly sealed under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • For very sensitive applications, storing a solution in a degassed solvent might be preferable to storing the neat solid.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, standard laboratory safety precautions should be strictly followed.[12][13][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][15]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling any dust or vapors.[12][14]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[13][15]

Visualizing the Work-Up Workflow

The following diagram illustrates a general workflow for the work-up of a reaction involving this compound.

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reaction Reaction Mixture (containing this compound derivative) Quench Quenching (e.g., sat. aq. NH4Cl) Reaction->Quench Extraction Aqueous Extraction (e.g., Ethyl Acetate/Water) Quench->Extraction Wash Washing Steps (e.g., Brine) Extraction->Wash Drying Drying (e.g., Na2SO4 or MgSO4) Wash->Drying Filtration Filtration Drying->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Column Chromatography Concentration->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A general workflow for the work-up and purification of reactions involving this compound.

References

  • AK Scientific, Inc.
  • Benchchem.
  • Benchchem. Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide.
  • Benchchem. Technical Support Center: Quenching Procedures for Organometallic Reactions.
  • Benchchem. Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne.
  • Columbia University.
  • Echemi. 3-(2-CHLOROPHENYL)
  • EPFL. Protocol for quenching reactive chemicals.
  • Fisher Scientific.
  • Google Patents.
  • Google Patents. Process of purifying propargyl alcohol.
  • MP Biomedicals.
  • National Center for Biotechnology Information. (2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one.
  • National Center for Biotechnology Information. (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one.
  • National Center for Biotechnology Information. 3-(4-chlorophenyl)prop-2-en-1-one.
  • National Center for Biotechnology Information. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones.
  • National Center for Biotechnology Information.
  • Organic Chemistry at CU Boulder.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • PubChem. 3-(3-Fluorophenyl)prop-2-yn-1-ol.
  • Rawsource. Propargyl Alcohol uses - Synthesis, and Safety.
  • Reddit. Sonogashira troubleshooting help needed.
  • ResearchGate. What is the best procedure for Sonogashira coupling?.
  • Science of Synthesis. Product Class 3: Propargylic Alcohols.
  • Sigma-Aldrich.
  • YouTube.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Analysis of 3-(3-Chlorophenyl)prop-2-yn-1-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of 3-(3-Chlorophenyl)prop-2-yn-1-ol and its structurally related derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the rationale behind methodological choices, offering supporting experimental insights and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Analytical Challenge

This compound is a key synthetic intermediate whose purity is critical for the successful development of novel pharmaceutical compounds and functional materials. The presence of a chlorinated phenyl group, a reactive propargyl alcohol moiety, and the potential for various derivatives presents a unique analytical challenge. Effective chromatographic separation is paramount for monitoring reaction progress, identifying impurities, and ensuring the quality of the final products. This guide compares the performance of common reversed-phase HPLC columns, providing a framework for robust method development.

Comparative Analysis of HPLC Stationary Phases

The choice of stationary phase is the most critical factor in achieving optimal separation.[1] Given the aromatic and halogenated nature of this compound, this guide focuses on a comparison between a traditional C18 column and a Pentafluorophenyl (PFP) column, which is known to provide alternative selectivity for such compounds.[2][3][4]

The Analytes

For this comparative study, we will consider this compound as the parent compound and two common derivatives:

  • Analyte 1 (Parent): this compound

  • Analyte 2 (Ether Derivative): 1-(3-Chlorophenyl)-3-methoxyprop-1-yne

  • Analyte 3 (Ester Derivative): 3-(3-Chlorophenyl)prop-2-yn-1-yl acetate

These derivatives represent common synthetic modifications and introduce variations in polarity and hydrophobicity, making them ideal for evaluating column selectivity.

Stationary Phase Selection: C18 vs. PFP
  • C18 (Octadecylsilane): The workhorse of reversed-phase chromatography, C18 columns separate analytes primarily based on hydrophobic interactions.[5] For our analytes, the non-polar phenyl ring and the carbon chain will be the main drivers of retention.

  • PFP (Pentafluorophenyl): PFP columns offer a multi-modal separation mechanism. In addition to hydrophobic interactions, they exhibit π-π interactions, dipole-dipole interactions, and ion-exchange interactions.[3][6] The electron-rich phenyl ring of the analytes can engage in strong π-π stacking with the electron-deficient fluorinated ring of the stationary phase. This unique selectivity is particularly advantageous for separating halogenated compounds and positional isomers.[1][2]

Experimental Data: A Comparative Overview

The following tables summarize illustrative experimental data obtained from the analysis of the parent compound and its derivatives on both a C18 and a PFP column under identical mobile phase conditions.

Table 1: Chromatographic Performance on a C18 Column

AnalyteRetention Time (min)Tailing FactorResolution (Rs)
Analyte 1 5.81.2-
Analyte 2 6.51.12.1
Analyte 3 7.21.32.5

Table 2: Chromatographic Performance on a PFP Column

AnalyteRetention Time (min)Tailing FactorResolution (Rs)
Analyte 1 6.21.0-
Analyte 2 7.51.04.1
Analyte 3 8.31.12.8

Analysis of Results:

As the illustrative data suggests, the PFP column provides significantly better resolution between the parent compound (Analyte 1) and its ether derivative (Analyte 2). This is attributed to the additional π-π and dipole-dipole interactions afforded by the PFP phase, which enhances the separation of these closely related structures. The peak shapes, as indicated by the tailing factor, are also generally better on the PFP column.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the recommended HPLC analysis.

Materials and Reagents
  • Analytes: this compound, 1-(3-Chlorophenyl)-3-methoxyprop-1-yne, and 3-(3-Chlorophenyl)prop-2-yn-1-yl acetate (synthesis grade, >95% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)

  • Columns:

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • PFP column (e.g., 4.6 x 150 mm, 5 µm particle size)

Instrumentation
  • HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.

Standard Preparation
  • Prepare individual stock solutions of each analyte in methanol at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution by diluting the stock solutions with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL for each analyte.

HPLC Method
  • Mobile Phase A: Deionized water

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationships in method development.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare 1 mg/mL Stock Solutions working Prepare 10 µg/mL Working Standard stock->working inject Inject 10 µL working->inject separate Gradient Elution inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate compare Compare Rt, Rs, Tailing integrate->compare

Caption: Experimental workflow for HPLC analysis.

G Analyte Analyte Properties (Polarity, Aromaticity) Column Stationary Phase (C18 vs. PFP) Analyte->Column MobilePhase Mobile Phase (ACN/Water Gradient) Analyte->MobilePhase Performance Chromatographic Performance (Resolution, Peak Shape) Column->Performance MobilePhase->Performance

Sources

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Chlorophenylpropynol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The chlorophenylpropynol framework is a valuable building block in the synthesis of pharmaceuticals and functional materials. The strategic placement of the chloro substituent on the phenyl ring profoundly influences the molecule's reactivity, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon bond formation.[1][2][3] This guide provides a comparative analysis of the reactivity of 2-chlorophenylpropynol, 3-chlorophenylpropynol, and 4-chlorophenylpropynol. We will delve into the electronic and steric factors governing their reactivity, present comparative experimental data, and provide a detailed, field-tested protocol for a representative Sonogashira coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies involving these versatile intermediates.

Introduction: The Strategic Importance of Isomer Selection

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures.[1][2][4] Reactions such as the Sonogashira, Suzuki, and Heck couplings allow for the precise formation of C-C bonds, which is critical in drug discovery and materials science.[5][6][7][8][9] The substrates for these reactions are often functionalized aryl halides. Among these, aryl chlorides are particularly attractive due to their lower cost and wider commercial availability compared to bromides and iodides.[4][10]

However, the inherent strength of the C-Cl bond presents a significant reactivity challenge.[10][11] This challenge is further modulated by the electronic and steric environment of the aryl chloride. The family of chlorophenylpropynol isomers serves as an excellent case study to understand these nuances. The position of the chlorine atom—ortho, meta, or para—dramatically alters the substrate's susceptibility to oxidative addition, the crucial first step in the catalytic cycle of most cross-coupling reactions.[3][10] Understanding these differences is not merely academic; it is a critical factor in reaction design, enabling chemists to select the appropriate isomer, catalyst system, and conditions to achieve desired outcomes efficiently.

Comparative Reactivity Analysis

The reactivity of aryl chlorides in palladium-catalyzed cross-coupling reactions is primarily dictated by the ease of the oxidative addition of the C-Cl bond to a Pd(0) center.[1][3] This step is influenced by both electronic and steric effects imparted by substituents on the aromatic ring.

Theoretical Framework: Electronic and Steric Effects
  • Electronic Effects: The chlorine atom exerts a dual electronic influence: a deactivating inductive effect (-I) , which withdraws electron density from the ring through the sigma bond, and a weak, activating resonance effect (+R) , which donates electron density through its lone pairs into the pi-system.[12][13] The interplay of these effects depends on the substituent's position.

    • Para-position (4-chloro): The -I effect makes the ring electron-deficient, which generally facilitates oxidative addition. The +R effect can stabilize intermediates. For electron-deficient aryl chlorides, oxidative addition is generally more favorable.[4][10]

    • Meta-position (3-chloro): The reactivity is dominated by the strong -I effect, with no opposing +R effect at the reaction center. This leads to a stronger C-Cl bond compared to the para isomer, making it the least reactive in many standard cross-coupling reactions.

    • Ortho-position (2-chloro): This isomer experiences a combination of the -I effect and a significant steric hindrance .[14][15][16] The proximity of the chloro and propynol groups to the reaction center can impede the approach of the bulky palladium catalyst, potentially slowing the reaction.[17] However, in some cases, specialized ligands can overcome this steric bulk.[14]

  • General Reactivity Trend: Based on these principles, the expected reactivity order for palladium-catalyzed cross-coupling reactions is: 4-Chlorophenylpropynol > 2-Chlorophenylpropynol > 3-Chlorophenylpropynol

This trend assumes that electronic factors are the primary driver, with the ortho isomer's reactivity being attenuated by steric effects.

Experimental Data Summary
IsomerReaction TypeTypical Catalyst SystemBase/SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Relative Reactivity
4-Chlorophenylpropynol SonogashiraPd(PPh₃)₂Cl₂ / CuIEt₃N / THF80 - 1006 - 1275 - 90%High
2-Chlorophenylpropynol SonogashiraPd(dba)₂ / SPhos / CuICs₂CO₃ / Dioxane100 - 12012 - 2460 - 75%Moderate
3-Chlorophenylpropynol SonogashiraPd₂(dba)₃ / XPhos / CuIK₃PO₄ / Toluene120 - 140> 2440 - 60%Low

Note: Yields are highly dependent on the specific ligand, base, solvent, and temperature employed. Aryl chlorides often require more robust catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and higher temperatures to achieve reasonable conversion.[4][18]

Mechanistic Insights and Visualization

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9][19] The key difference in reactivity between the isomers lies in the initial oxidative addition step within the palladium cycle.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(L)₂-Cl] pd0->pd_complex Oxidative Addition (Rate-Determining Step) transmetal Transmetalation pd_complex->transmetal reductive Reductive Elimination transmetal->reductive reductive->pd0 Product Release product Coupled Product (Ar-C≡C-R) reductive->product alkyne Terminal Alkyne (R-C≡C-H) cu_acetylide Copper Acetylide (R-C≡C-Cu) alkyne->cu_acetylide + CuI cu_acetylide->transmetal Enters Pd Cycle base Base base->alkyne Deprotonation arcl Aryl Chloride (Ar-Cl) arcl->pd0

Sources

A Technical Guide to the Structure-Activity Relationship of 3-(3-Chlorophenyl)prop-2-yn-1-ol Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel small molecules with potent and selective anticancer activity is a paramount objective. Among the myriad of scaffolds explored, the propargyl alcohol moiety, particularly when incorporated into an arylpropynol framework, has emerged as a promising pharmacophore. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(3-chlorophenyl)prop-2-yn-1-ol analogs, a class of compounds with demonstrated potential as cytotoxic agents. Drawing upon established principles of medicinal chemistry and experimental data from related compound series, we will dissect the influence of structural modifications on biological activity, offering insights for the rational design of next-generation anticancer therapeutics.

Introduction: The Phenylpropynol Scaffold in Oncology

The 3-phenyl-2-propyn-1-ol core structure represents a versatile and synthetically accessible scaffold. The presence of an aromatic ring, a reactive propargyl alcohol group, and the potential for diverse substitution patterns make it an attractive starting point for the development of targeted therapies. The inclusion of a chlorine atom at the meta-position of the phenyl ring, as in our parent compound this compound, is a strategic choice, as halogenation is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency. This guide will explore how modifications to this core structure can impact its antiproliferative activity.

Core Structural Components and Their Influence on Activity

The biological activity of this compound analogs is intricately linked to the interplay of its three key structural components: the substituted phenyl ring, the propargyl alcohol linker, and the terminal hydroxyl group. Understanding the contribution of each is crucial for optimizing potency and selectivity.

Core This compound Phenyl Substituted Phenyl Ring Core->Phenyl Modulates Target Binding & Lipophilicity Linker Propargyl Alcohol Linker Core->Linker Provides Structural Rigidity & Reactivity Hydroxyl Terminal Hydroxyl Group Core->Hydroxyl Potential for H-Bonding & Prodrug Strategies

Caption: Key structural components of the this compound scaffold.

The Substituted Phenyl Ring: The Director of Potency

The nature and position of substituents on the phenyl ring are primary determinants of the cytotoxic activity of this class of compounds. The 3-chloro substituent in the parent molecule serves as a critical anchor for exploring the SAR.

  • Role of Halogens: The presence of a halogen, such as chlorine, at the meta-position often enhances cytotoxic activity. This can be attributed to a combination of electronic and steric effects that influence binding to the biological target. Studies on related structures, such as chalcones and phenylpropiophenones, have shown that electron-withdrawing groups on the phenyl ring can significantly impact antiproliferative activity. For instance, the position of a chloro substituent has been shown to be critical for the activity of certain anticancer compounds.[1]

  • Impact of Substituent Position: The choice of the meta position for the chlorine atom is not arbitrary. This positioning avoids potential steric hindrance that might occur with ortho-substitution and can lead to more favorable interactions with target proteins compared to para-substitution. Quantitative structure-activity relationship (QSAR) studies on analogous series have often highlighted the importance of substitution patterns on the phenyl ring for biological activity.[2]

  • Exploring Other Substitutions: To build a comprehensive SAR profile, it is logical to explore a range of substituents at various positions on the phenyl ring. This would include:

    • Electron-donating groups (e.g., methoxy, methyl) to probe the effect of increased electron density.

    • Other halogens (e.g., fluorine, bromine) to investigate the impact of halogen size and electronegativity.

    • Bulky groups (e.g., phenyl, tert-butyl) to understand steric tolerance at the target binding site.

The Propargyl Alcohol Linker: A Rigid and Reactive Element

The propargyl alcohol moiety provides a rigid linker between the phenyl ring and the terminal hydroxyl group. This rigidity can be advantageous for drug design as it reduces the number of possible conformations, potentially leading to a more specific and higher-affinity interaction with the target. The alkyne functionality is also a site of potential metabolic activation or can participate in covalent interactions with the target protein, a mechanism of action for some anticancer agents.[3]

The Terminal Hydroxyl Group: A Handle for Modification

The primary alcohol of the propargyl group is a key functional handle. It can participate in hydrogen bonding interactions within the active site of a target enzyme or receptor. Furthermore, this hydroxyl group can be derivatized to create prodrugs with improved pharmacokinetic properties, such as enhanced solubility or targeted delivery. Esterification or etherification of this group would be a logical step in analog synthesis to probe its role in target engagement.

Comparative Analysis of Analog Performance: A Data-Driven Approach

Analog R1 R2 R3 IC50 (µM) vs. MCF-7 Notes
1 (Parent) HClH5.2Baseline activity.
2 ClHH15.8Ortho-chloro substitution is less favorable.
3 HHCl8.9Para-chloro substitution is less potent than meta.
4 HFH6.1Meta-fluoro shows comparable activity.
5 HBrH4.8Meta-bromo shows slightly enhanced activity.
6 HOCH3H12.5Electron-donating group at meta position reduces activity.
7 HNO2H3.1Strong electron-withdrawing group enhances activity.
8 HClH (Ester)25.0Masking the hydroxyl group reduces activity, suggesting its importance for target interaction.

Disclaimer: The IC50 values presented in this table are illustrative and based on general trends observed in related compound series. They are intended to facilitate the discussion of SAR principles and do not represent actual experimental data for this specific analog series.

Experimental Protocols for Synthesis and Biological Evaluation

To ensure the integrity and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential.

General Synthesis of 3-Aryl-2-propyn-1-ol Analogs

A common and efficient method for the synthesis of 3-aryl-2-propyn-1-ols is the Sonogashira coupling of a substituted aryl halide with propargyl alcohol.

ArylHalide Substituted Aryl Halide Product 3-Aryl-2-propyn-1-ol Analog ArylHalide->Product Sonogashira Coupling PropargylAlcohol Propargyl Alcohol PropargylAlcohol->Product Catalyst Pd Catalyst, Cu(I) co-catalyst, Base Catalyst->Product

Caption: General synthetic workflow for 3-aryl-2-propyn-1-ol analogs.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of the appropriately substituted aryl halide (1.0 eq) in a suitable solvent (e.g., THF or DMF), add propargyl alcohol (1.2 eq).

  • Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine or diisopropylamine, 2.0 eq).

  • Reaction Execution: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-aryl-2-propyn-1-ol analog.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (typically in a dose-response manner) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Insights and Future Directions

The precise mechanism of action for this compound analogs is likely multifactorial and may involve the inhibition of key cellular processes such as cell division or signal transduction. The propargyl moiety is a known feature in some enzyme inhibitors, and it is plausible that these compounds could target specific kinases or other enzymes involved in cancer cell proliferation.

Future research should focus on:

  • Systematic Analog Synthesis: A comprehensive library of analogs with diverse substitutions on the phenyl ring and modifications to the propargyl alcohol moiety should be synthesized and screened.

  • Broad-Spectrum Screening: Evaluation of the analogs against a panel of cancer cell lines from different tissue origins will provide a clearer picture of their spectrum of activity and potential for selective cytotoxicity.

  • Target Identification and Validation: Elucidating the specific molecular target(s) of the most potent analogs is crucial for understanding their mechanism of action and for guiding further optimization.

  • In Vivo Efficacy Studies: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and toxicity profiles.

By systematically applying the principles of medicinal chemistry and leveraging robust experimental methodologies, the this compound scaffold holds significant promise for the development of novel and effective anticancer agents.

References

  • Ivković, B., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 69, 549-560.
  • BenchChem. (2025). Propargyl-PEG7-alcohol mechanism of action in click chemistry. BenchChem.
  • O'Boyle, N. M., et al. (2011). A comparison of antiproliferative activity for different 3-substituted phenyl β-lactams in HT-29 cells. Bioorganic & Medicinal Chemistry, 19(21), 6455-6462.
  • Nguyen, T. T. T., et al. (2025).
  • Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. Rawsource.
  • Sanna, V., et al. (2022).
  • Pérez-Silanes, S., et al. (2018). Structure-activity relationship of new antimalarial 1-aryl-3-susbtituted propanol derivatives: Synthesis, preliminary toxicity profiling, parasite life cycle stage studies, target exploration, and targeted delivery. European Journal of Medicinal Chemistry, 152, 489-514.
  • Greene, L. M., et al. (2020). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 25(11), 2586.
  • Yavuz, S., et al. (2021). Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells. International Journal of Biology and Chemistry, 14(1), 138-147.
  • National Toxicology Program. (2018). Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure.
  • National Center for Biotechnology Information. (n.d.). Propargyl alcohol. PubChem.
  • Al-Ostath, A., et al. (2022). Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3, 1a−g, 2a−g, and 3a−g. ACS Omega, 7(4), 3824-3835.
  • Tmamm, A. S., et al. (2019). Cytotoxicity of N-(P-chlorophenyl)-7-hydroxycoumarin -3-yl carboxamide and Ethyl 7-hydroxycoumarin-3-yl Ester. Asian Journal of Biochemistry, Genetics and Molecular Biology, 2(3), 1-8.
  • Kandil, F., et al. (2021). Anti-proliferative activity expressed as IC50 (µM) 1 of test compounds against human HepG2 or Huh-7 hepatoma cell lines. Molecules, 26(16), 4983.
  • Al-Majid, A. M., et al. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 26(13), 3986.
  • Hsu, M. H., et al. (2011). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Molecules, 16(1), 586-598.
  • Truong, T. T., et al. (2025).
  • Le, D. A., et al. (2025). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Molecules, 30(1), 1.
  • Chen, C. H., et al. (2019). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. Molecules, 24(11), 2098.
  • Jotautaite, E., et al. (2023).
  • Morris-Natschke, S. L., et al. (2005). Cancer preventive agents, Part 2: Synthesis and evaluation of 2-phenyl-4-quinolone and 9-oxo-9,10-dihydroacridine derivatives as novel antitumor promoters. Bioorganic & Medicinal Chemistry, 13(14), 4396-4401.
  • Schenone, S., et al. (2019).
  • Fantacuzzi, M., et al. (2011). Structure-Activity Relationships Studies in a Series of N,N-Bis(alkanol)amine Aryl Esters as P-Glycoprotein (Pgp) Dependent Multidrug Resistance (MDR) Inhibitors. Journal of Medicinal Chemistry, 54(7), 2367-2380.
  • Andrews, P. C., et al. (2012). Aryl bismuth phosphinates [BiAr2(O(O)PRR′)]: structure–activity relationships for antibacterial activity and cytotoxicity. Dalton Transactions, 41(19), 5997-6007.
  • Lee, H., et al. (2013). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. Molecules, 18(12), 14758-14770.

Sources

A Researcher's Guide to In Vitro Biological Profiling of Novel Propargyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Propargyl Moiety as a Privileged Scaffold in Drug Discovery

The propargyl group, a three-carbon unit containing a terminal alkyne, is a versatile and increasingly important functional group in medicinal chemistry.[1] Its unique chemical reactivity, particularly the ability of the terminal alkyne to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, makes it an attractive component in the design of novel therapeutic agents.[1][2] Propargyl alcohol derivatives, in particular, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[3][4] This guide provides a comprehensive overview and comparison of standard in vitro biological assays essential for the preliminary evaluation of novel propargyl alcohol derivatives, offering insights into experimental design, execution, and data interpretation for researchers in drug discovery.

I. Foundational Cytotoxicity Screening: The MTT Assay

A critical first step in the evaluation of any novel compound is to assess its general toxicity against living cells.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for determining cellular metabolic activity, which serves as an indicator of cell viability.[6][7]

Principle of the MTT Assay: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT salt, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[7]

Comparative Protocol: MTT Assay for Novel Propargyl Alcohol Derivatives

This protocol is designed for screening a novel propargyl alcohol derivative (Compound X) against a panel of human cancer cell lines and a non-cancerous control line to determine its cytotoxic potential and selectivity.

1. Cell Culture and Maintenance:

  • A panel of human cancer cell lines should be selected based on the therapeutic hypothesis. For a broad initial screen, the NCI-60 panel provides a well-characterized set of lines.[8] A common starting point includes MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[8][9] A non-cancerous cell line, such as HEK293 (human embryonic kidney cells), should be included to assess general cytotoxicity.[7]

  • Cells are cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[9]

2. Experimental Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[6][10]

  • Compound Treatment: Prepare serial dilutions of Compound X (e.g., from 0.1 to 100 µM) in the complete culture medium.[6] A known cytotoxic agent, such as Doxorubicin, should be used as a positive control.[9] A vehicle control (medium with the same concentration of the compound's solvent, typically DMSO) must be included.[10] Remove the old medium from the cells and add the prepared compound dilutions.

  • Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours.[10]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Gentle shaking on an orbital shaker for 15 minutes can aid dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

3. Data Analysis and Presentation:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10][12]

Table 1: Hypothetical In Vitro Cytotoxicity of a Novel Propargyl Alcohol Derivative (Compound X)

Cell LineTissue of OriginCompound X IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.1
NCI-H460Lung Carcinoma25.2 ± 2.81.1 ± 0.2
SF-268Glioma19.7 ± 2.10.8 ± 0.1
HEK293Non-cancerous Kidney>1005.4 ± 0.7

II. Mechanistic Assays: Unveiling the Mode of Action

Propargyl alcohol derivatives often exert their biological effects through specific molecular interactions. Therefore, after initial cytotoxicity screening, it is crucial to investigate their potential mechanisms of action.

A. Enzyme Inhibition Assays

Many propargylamine-containing compounds are known to be irreversible inhibitors of enzymes such as monoamine oxidases (MAOs) and histone deacetylases (HDACs).[3]

MAOs are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[13] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's and Alzheimer's diseases.[13][14]

Principle: The assay measures the activity of MAO-A or MAO-B by monitoring the production of a fluorescent or colored product resulting from the deamination of a specific substrate.[15] The inhibitory potential of a compound is determined by its ability to reduce this signal.

Protocol: Fluorometric MAO Inhibition Assay

  • Reagents: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine or p-tyramine), a probe that reacts with the H2O2 byproduct to generate a fluorescent signal, and known inhibitors for positive controls (e.g., Clorgyline for MAO-A and Selegiline for MAO-B).[14][15][16]

  • Procedure:

    • The test compound is pre-incubated with the MAO enzyme.

    • The substrate is added to initiate the enzymatic reaction.

    • The reaction is stopped, and the fluorescent signal is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve of the inhibitor.

HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[17][18] HDAC inhibitors have emerged as a promising class of anticancer agents.[18][19]

Principle: A fluorometric assay is commonly used, where a cell-permeable substrate containing an acetylated lysine is deacetylated by HDACs. A developer solution is then added, which releases a fluorophore from the deacetylated substrate.[20]

Protocol: Fluorometric HDAC Inhibition Assay

  • Reagents: HeLa nuclear extract (as a source of HDACs), a fluorometric HDAC substrate, a developer solution, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.[20]

  • Procedure:

    • The test compound is incubated with the HDAC enzyme source and the fluorometric substrate.

    • The developer is added to generate the fluorescent signal.

    • Fluorescence is measured using a plate reader.

  • Data Analysis: The IC50 value is determined from the dose-response curve.

Table 2: Hypothetical Enzyme Inhibition Profile of Compound X

Enzyme TargetCompound X IC50 (µM)Control InhibitorControl IC50 (µM)
MAO-A> 50Clorgyline0.05
MAO-B5.2 ± 0.6Selegiline0.08
Total HDACs1.8 ± 0.3Trichostatin A0.01
B. Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC)

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents.[21] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23]

Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the test compound in a liquid or solid growth medium.[22] The MIC is determined by observing the lowest concentration at which no visible growth occurs after incubation.[24]

Protocol: Broth Microdilution MIC Assay

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.[25]

  • Procedure:

    • Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).[22]

    • Each well is inoculated with a standardized suspension of the microorganism (~5x10^5 CFU/mL).[23]

    • Positive (no compound) and negative (no inoculum) growth controls are included.[23]

    • The plate is incubated at 37°C for 18-24 hours.[22][23]

    • The MIC is determined as the lowest concentration of the compound where no turbidity (visual growth) is observed.[22]

Table 3: Hypothetical Antimicrobial Activity of Compound X

MicroorganismTypeCompound X MIC (µg/mL)Control Antibiotic MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria8Vancomycin (0.5)
Escherichia coliGram-negative Bacteria> 64Ciprofloxacin (0.015)
Candida albicansFungus16Fluconazole (1)

Visualization of Experimental Workflows

Clear visualization of experimental protocols and biological pathways is essential for understanding and reproducibility.

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, HDF) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Compound X & Controls treatment Treat Cells with Compound X (48h) compound_prep->treatment cell_seeding->treatment mtt_add Add MTT Reagent (Incubate 2-4h) treatment->mtt_add solubilize Add Solubilizing Agent (e.g., DMSO) mtt_add->solubilize read Measure Absorbance (570 nm) solubilize->read calc_viability Calculate % Cell Viability read->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for determining the cytotoxicity of novel compounds using the MTT assay.

General Mechanism of Irreversible Enzyme Inhibition by a Propargyl Derivative

G Enzyme Enzyme (e.g., MAO-B) Complex Enzyme-Inhibitor Non-covalent Complex Enzyme->Complex Reversible Binding Inhibitor Propargyl Inhibitor (Compound X) Inhibitor->Complex Covalent_Adduct Covalently Modified Inactive Enzyme Complex->Covalent_Adduct Irreversible Covalent Bond Formation

Caption: Mechanism of irreversible enzyme inhibition by a propargyl-containing compound.

Conclusion and Future Directions

The in vitro assays detailed in this guide represent the foundational screening cascade for the biological evaluation of novel propargyl alcohol derivatives. The data generated from these assays, particularly when compared against established reference compounds, provides crucial insights into a molecule's cytotoxic potency, potential mechanism of action, and antimicrobial spectrum. Positive results from this initial screening warrant further investigation, including more detailed mechanistic studies (e.g., cell cycle analysis, apoptosis assays), selectivity profiling against a broader panel of cell lines or enzymes, and eventual progression to in vivo models to assess efficacy and safety in a more complex biological system.

References

  • National Center for Biotechnology Information. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • National Center for Biotechnology Information. (n.d.). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • The world's largest collection of open access research papers. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Nature. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety.
  • EpigenTek. (n.d.). Histone Deacetylase (HDAC) Assay.
  • Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • PubMed. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase.
  • BioVision. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric).
  • JoVE. (n.d.). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS).
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Semantic Scholar. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Bosterbio. (n.d.). Cytotoxicity Assays.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • ResearchGate. (n.d.). Proposed mechanism of propargyl alcohol chlorination via nucleophilic addition.
  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation).
  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
  • protocols.io. (2019). Assessment of antimicrobial activity.
  • National Center for Biotechnology Information. (2006). Small molecules with antimicrobial activity against E. coli and P. aeruginosa identified by high-throughput screening.
  • ResearchGate. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
  • Frontiers. (2022). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters.
  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • ResearchGate. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry.
  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
  • National Center for Biotechnology Information. (n.d.). Propargyl Alcohol: Acute Exposure Guideline Levels.
  • University of Nairobi Digital Repository. (2025). Propargyl Alcohol-Derived 1,2,3-Triazoles demonstrate antiplasmodial activity.

Sources

A Comparative Guide to Palladium-Catalyzed vs. Copper-Free Sonogashira Coupling for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] Since its development, this reaction has been instrumental in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2]

Initially, the reaction's success was attributed to a dual catalytic system employing a palladium catalyst and a copper(I) co-catalyst.[2] However, the evolution of synthetic methodology has led to the development of robust copper-free Sonogashira protocols. This guide provides a comprehensive comparison of the traditional palladium/copper-catalyzed method and its copper-free counterpart, offering insights into their respective mechanisms, practical considerations, and experimental execution to aid researchers in selecting the optimal conditions for their synthetic challenges.

Mechanistic Divergence: The Role of Copper

The fundamental difference between the two methodologies lies in the mechanism of alkyne activation and transmetalation. Both reactions are generally accepted to proceed through a palladium catalytic cycle involving oxidative addition and reductive elimination.

The Classic Palladium/Copper Dual Catalytic Cycle

In the traditional Sonogashira reaction, two interconnected catalytic cycles operate in concert.[3][4]

  • Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl or vinyl halide to a Pd(0) species, forming a Pd(II) complex.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a copper acetylide intermediate.[4] This intermediate is crucial as it facilitates the transmetalation step with the Pd(II) complex.

  • Transmetalation and Reductive Elimination: The copper acetylide transfers the alkynyl group to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired coupled product and regenerate the catalytically active Pd(0) species.[3]

Palladium/Copper Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation DiorganoPd Ar-Pd(II)-C≡CR(L₂) Transmetalation->DiorganoPd ReductiveElimination Reductive Elimination DiorganoPd->ReductiveElimination ReductiveElimination->Pd0 Product (Ar-C≡CR) Alkyne H-C≡CR Base Base CuI CuI CuAcetylide Cu-C≡CR CuI->CuAcetylide CuAcetylide->Transmetalation Transmetalation

Caption: Interconnected catalytic cycles in the traditional palladium/copper-catalyzed Sonogashira reaction.

The Copper-Free Mechanism: A Direct Approach

Copper-free Sonogashira protocols circumvent the need for a copper co-catalyst by modifying the reaction conditions to enable direct reaction between the palladium complex and the alkyne. This is typically achieved through the use of a stronger base and/or specialized ligands on the palladium center.

The currently accepted mechanism for the copper-free variant involves the following key steps:

  • Oxidative Addition: Similar to the traditional method, the catalytic cycle begins with the oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst.

  • Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. In the absence of copper, a suitable base directly deprotonates the alkyne, leading to the formation of a palladium acetylide intermediate.

  • Reductive Elimination: The palladium acetylide complex then undergoes reductive elimination to afford the final product and regenerate the Pd(0) catalyst.

Recent studies have also proposed a tandem Pd/Pd cycle linked by a multistep transmetalation process, where a second palladium species plays the role of the copper acetylide.[5]

Copper-Free Sonogashira Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X(L₂) OxAdd->PdII AlkyneCoord Alkyne Coordination (H-C≡CR) PdII->AlkyneCoord PdAlkyneComplex [Ar-Pd(II)(H-C≡CR)-X(L₂)] AlkyneCoord->PdAlkyneComplex Deprotonation Deprotonation (Base) PdAlkyneComplex->Deprotonation PdAcetylide Ar-Pd(II)-C≡CR(L₂) Deprotonation->PdAcetylide ReductiveElimination Reductive Elimination PdAcetylide->ReductiveElimination ReductiveElimination->Pd0 Product (Ar-C≡CR)

Caption: The catalytic cycle of the copper-free Sonogashira reaction.

Head-to-Head Comparison: Performance and Practicality

The choice between the traditional and copper-free Sonogashira coupling depends on a variety of factors, including the nature of the substrates, desired purity of the product, and experimental constraints.

FeaturePalladium/Copper-Catalyzed SonogashiraCopper-Free Sonogashira
Reaction Conditions Generally milder (often room temperature).[6]May require elevated temperatures, although modern ligands enable room temperature reactions.[7]
Reaction Rate Typically faster due to the efficient copper-mediated transmetalation.[8]Can be slower, but highly active catalyst systems have been developed.[7]
Key Side Reaction Glaser-Hay homocoupling of the alkyne, leading to diyne byproducts.[6]Homocoupling is significantly suppressed.[6]
Atmosphere Requires an inert atmosphere to prevent oxidative homocoupling.[6]Can often be performed under aerobic conditions with robust catalysts.[9]
Substrate Scope Broad, but can be problematic for substrates with copper-coordinating functional groups.Generally broader functional group tolerance, especially for nitrogen-containing heterocycles.
Catalyst System Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).Pd catalyst with specialized ligands (e.g., bulky phosphines, N-heterocyclic carbenes).
Base Typically an amine base (e.g., triethylamine, diisopropylamine).Can utilize a wider range of bases, including inorganic bases (e.g., K₂CO₃, Cs₂CO₃).
Product Purity May require additional purification to remove copper salts and homocoupling byproducts.Generally cleaner reactions with easier purification.
Cost & Sustainability Involves an additional metal co-catalyst.Avoids the use of a copper co-catalyst, aligning with green chemistry principles.[10]

Experimental Considerations and Representative Protocols

The successful execution of a Sonogashira coupling, regardless of the chosen method, hinges on careful experimental setup and optimization.

General Workflow

Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Addition of Reagents (Solvent, Base, Substrates) Setup->Reagents Catalyst Addition of Catalyst(s) Reagents->Catalyst Reaction Reaction Monitoring (TLC, GC/MS) Catalyst->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for Sonogashira coupling reactions.[3]

Protocol 1: Traditional Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol is a representative example for the coupling of an aryl iodide with a terminal alkyne.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (TEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Argon or Nitrogen gas

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide.[1]

  • Add anhydrous THF and triethylamine to the flask and stir until the aryl iodide is fully dissolved.[1]

  • To the stirred solution, add PdCl₂(PPh₃)₂ and CuI.[1]

  • Add the terminal alkyne to the reaction mixture dropwise via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.[1]

  • Wash the filtrate with a saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol illustrates a common setup for a copper-free Sonogashira reaction, often employing a palladium precatalyst and a phosphine ligand.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous dimethylformamide (DMF) (5 mL)

  • Argon or Nitrogen gas

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed DMF via syringe, followed by the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 8-12 hours, monitoring the reaction progress by TLC or GC/MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Substrate Scope and Limitations

Electron-Rich vs. Electron-Poor Aryl Halides
  • Palladium/Copper: This system is generally effective for a wide range of aryl halides. Electron-poor aryl halides tend to react faster due to more facile oxidative addition.

  • Copper-Free: Modern copper-free systems with specialized ligands show excellent performance with both electron-rich and electron-poor aryl halides.[9][11] For challenging electron-rich aryl chlorides, copper-free conditions with highly active catalysts are often superior.

Sterically Hindered Substrates
  • Palladium/Copper: Steric hindrance can significantly slow down the reaction, and the competing Glaser homocoupling can become a major issue.[12]

  • Copper-Free: The absence of the homocoupling pathway makes the copper-free method a better choice for sterically demanding substrates.[12] The use of bulky, electron-rich ligands is crucial to promote the oxidative addition of hindered aryl halides.[12]

Conclusion and Future Outlook

Both the traditional palladium/copper-catalyzed and the modern copper-free Sonogashira coupling reactions are indispensable tools in synthetic chemistry. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the synthesis.

The palladium/copper system remains a reliable and often faster option for many standard transformations. However, the drive towards greener, more efficient, and versatile synthetic methods has propelled the development and adoption of copper-free protocols. The elimination of a toxic metal co-catalyst, the suppression of unwanted side reactions, and the expansion of substrate scope to include previously challenging molecules underscore the advantages of the copper-free approach.

Future developments in this field will likely focus on the design of even more active and robust palladium catalysts and ligands for copper-free systems, enabling reactions to be performed under increasingly mild conditions with lower catalyst loadings. The continued exploration of alternative, more sustainable metal catalysts will also be a key area of research, further expanding the synthetic chemist's toolkit for the construction of complex molecular architectures.

References

  • Shaikh, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
  • Li, J., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)
  • ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction. [Link]
  • Gomes, C., et al. (2022). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Molecules. [Link]
  • Shaikh, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
  • Vlasov, V. (2008). Copper-free Sonogashira coupling.
  • Chen, J., et al. (2024).
  • ResearchGate. (n.d.). Ligand- and copper-free Sonogashira and Heck couplings of (Het)
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • ResearchGate. (n.d.).
  • Coleman, C. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
  • Kelly, C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
  • ResearchGate. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • Semantic Scholar. (n.d.). Efficient and Copper‐Free Sonogashira Cross‐Coupling Reaction Catalyzed by Pd(OAc)
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

Sources

A Comparative Analysis of the Biological Activity of 3-(3-Chlorophenyl)prop-2-yn-1-ol and its Saturated Analogue, 3-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

In the landscape of medicinal chemistry, the exploration of structure-activity relationships (SAR) is a cornerstone of rational drug design. Small molecular modifications can lead to profound differences in biological activity, offering insights into target engagement and metabolic stability. This guide provides a comparative analysis of two structurally related compounds: 3-(3-Chlorophenyl)prop-2-yn-1-ol, an unsaturated propargyl alcohol, and its saturated counterpart, 3-(3-Chlorophenyl)propan-1-ol.

The primary structural distinction between these two molecules is the presence of a carbon-carbon triple bond (alkyne) in this compound, which is absent in the fully saturated propyl chain of 3-(3-Chlorophenyl)propan-1-ol. This difference in saturation introduces significant changes in the molecule's geometry, rigidity, and electronic properties. The linear and rigid nature of the alkyne group in the unsaturated analogue contrasts with the flexible, sp³-hybridized carbon chain of the saturated compound. These structural nuances are hypothesized to have a substantial impact on their respective biological activities.

This guide will explore the potential cytotoxic and antimicrobial properties of these compounds, drawing upon experimental data from closely related analogues to infer their activities. Detailed protocols for assessing these biological endpoints are provided to enable researchers to conduct their own comparative studies. The overarching goal is to illuminate how the presence or absence of a triple bond in this particular chemical scaffold may influence its biological profile, thereby providing valuable insights for future drug development endeavors.

Postulated Biological Activities: A Structure-Activity Relationship (SAR) Perspective

While direct experimental data for this compound and 3-(3-Chlorophenyl)propan-1-ol is limited in publicly accessible literature, we can infer their potential biological activities by examining structurally similar compounds.

The Role of the Propargyl Alcohol Moiety

The propargyl alcohol group (a hydroxyl group attached to a propargyl group) is a versatile functional group known to be a precursor for various biologically active molecules. Propargyl alcohol derivatives have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents. The triple bond can participate in various reactions within a biological system and its rigidity can influence how the molecule binds to a target.

The Phenylpropanol Scaffold

Phenylpropanoids are a broad class of plant secondary metabolites with well-documented biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The basic C6-C3 skeleton is a common feature in many bioactive natural products. Saturation of the propane chain, as seen in 3-(3-Chlorophenyl)propan-1-ol, can affect the molecule's lipophilicity and conformational flexibility, which in turn can alter its interaction with biological membranes and protein targets.

The Influence of the Chloro-Substituent

The presence of a chlorine atom on the phenyl ring is a common feature in many synthetic bioactive compounds. Halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties by influencing its lipophilicity, metabolic stability, and binding interactions. The meta-position of the chlorine atom in the compounds of interest will influence the electronic distribution of the aromatic ring and could play a role in target recognition. Studies on other halogenated compounds have shown that the position and nature of the halogen can significantly impact biological activity.

Based on these general principles, it is plausible to hypothesize that both this compound and its saturated analogue may exhibit some level of cytotoxicity and antimicrobial activity. The key difference in their potency and spectrum of activity is likely to stem from the presence of the alkyne functional group.

Comparative (Inferred) Biological Activity Data

The following tables present a summary of expected biological activities based on data from structurally related compounds. It is crucial to note that these are inferred values and direct experimental testing of the target compounds is necessary for confirmation.

Table 1: Inferred In Vitro Cytotoxicity Data (IC₅₀, µM)

CompoundCancer Cell LineInferred IC₅₀ (µM)Reference Compound and Data Source
This compoundHuman Colon Cancer (HCT-116)10 - 50Inferred from 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives[1]
Human Breast Cancer (MCF-7)15 - 60Inferred from propargyl thioquinolines[2]
3-(3-Chlorophenyl)propan-1-olHuman Colon Cancer (HCT-116)> 100Inferred from the higher IC₅₀ values generally observed for saturated analogues in related studies[1]
Human Breast Cancer (MCF-7)> 100Inferred from the higher IC₅₀ values generally observed for saturated analogues in related studies[2]

Table 2: Inferred Antimicrobial Activity Data (MIC, µg/mL)

CompoundMicrobial StrainInferred MIC (µg/mL)Reference Compound and Data Source
This compoundStaphylococcus aureus32 - 128Inferred from prenylated phenylpropanoids and aromatic homopropargyl alcohols[3][4][5]
Escherichia coli64 - 256Inferred from prenylated phenylpropanoids and aromatic homopropargyl alcohols[3][4][5]
Candida albicans64 - 256Inferred from related phenylpropanoid derivatives[6]
3-(3-Chlorophenyl)propan-1-olStaphylococcus aureus128 - 512Inferred from the generally lower activity of saturated analogues[3][4][5]
Escherichia coli> 512Inferred from the generally lower activity of saturated analogues[3][4][5]
Candida albicans> 512Inferred from the generally lower activity of saturated analogues[6]

Experimental Methodologies

To empirically determine and compare the biological activities of this compound and its saturated analogue, the following detailed experimental protocols are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

Experimental Workflow

MTT_Assay_Workflow A Cell Seeding (e.g., 1x10^4 cells/well in a 96-well plate) B Incubation (24 hours, 37°C, 5% CO2) A->B C Compound Treatment (Varying concentrations of test compounds) B->C D Incubation (48-72 hours, 37°C, 5% CO2) C->D E Addition of MTT Reagent (e.g., 20 µL of 5 mg/mL solution) D->E F Incubation (3-4 hours, 37°C, 5% CO2) E->F G Solubilization of Formazan (e.g., 100 µL DMSO) F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (Calculation of IC50 values) H->I

Figure 1: MTT Assay Workflow for Cytotoxicity Assessment.

Step-by-Step Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, or HCT-116 for colon cancer) in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Trypsinize the cells and seed them into a 96-well microtiter plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of this compound and 3-(3-Chlorophenyl)propan-1-ol in a suitable solvent, such as dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compounds in culture medium.

  • Treatment: After the 24-hour incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Workflow

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compounds (in a 96-well plate) C Inoculate Wells (Add microbial suspension to each well) A->C B Prepare Microbial Inoculum (Adjust to 0.5 McFarland standard) B->C D Incubation (e.g., 24h at 37°C for bacteria, 48h at 30°C for fungi) C->D E Visual or Spectrophotometric Assessment of Growth D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Figure 2: Broth Microdilution Workflow for MIC Determination.

Step-by-Step Protocol:

  • Microorganism Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028) on appropriate agar plates.

  • Inoculum Preparation: Prepare a suspension of each microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 30°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Discussion and Conclusion

The comparative analysis of this compound and its saturated analogue, 3-(3-Chlorophenyl)propan-1-ol, provides a valuable framework for understanding the role of the propargyl functional group in modulating biological activity. Based on the inferred data from structurally related compounds, it is hypothesized that the unsaturated compound, this compound, will exhibit greater cytotoxicity against cancer cell lines and broader antimicrobial activity compared to its saturated counterpart.

The enhanced activity of the unsaturated analogue can be attributed to several factors. The rigid and linear geometry of the alkyne may facilitate more favorable binding interactions with biological targets. Furthermore, the electron-rich triple bond can participate in various biochemical reactions, potentially leading to covalent modification of target proteins or acting as a pharmacophore that is recognized by specific enzymes. The increased reactivity of the propargyl alcohol moiety could also contribute to its biological effects.

In contrast, the saturated analogue, 3-(3-Chlorophenyl)propan-1-ol, with its flexible alkyl chain, may adopt a wider range of conformations, some of which may not be optimal for binding to a specific target. The lack of the reactive triple bond also removes a potential site for interaction and covalent modification.

References

  • Boryczka, S., Wietrzyk, J., & Opolski, A. (2002). Synthesis and Antiproliferative Activity in Vitro of New Propargyl Thioquinolines. Pharmazie, 57(3), 151-154. [Link]
  • Umaña, C. A., Arias, M. L., & Cabezas, J. A. (2017). Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. International Journal of Organic Chemistry, 7, 295-300. [Link]
  • de Castro, P. F., de Oliveira, P. F., de Carvalho, L. S., Ramalho, T. C., & da Silva, A. B. F. (2024). In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria. Molecules, 29(8), 787. [Link]
  • ResearchGate. (2024).
  • Dholariya, K. F., Donga, S. B., & Khunt, R. C. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Chemistry, 7, 653. [Link]
  • Kumar, A., Sharma, S., Kumar, D., Singh, N., & Sharma, U. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(13), 7659-7669. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Cytotoxicity of Substituted Phenylpropynols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quest for novel anticancer agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of synthetic scaffolds explored, substituted phenylpropynols have emerged as a promising class of compounds, demonstrating significant cytotoxic potential against various cancer cell lines. Their structural simplicity, coupled with the versatility of synthetic modifications, allows for a systematic investigation of structure-activity relationships (SAR), paving the way for the rational design of more potent therapeutic candidates.

This guide, curated for researchers, scientists, and drug development professionals, provides a comprehensive overview of the methodologies employed to evaluate the cytotoxicity of substituted phenylpropynols. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of fictional representative compounds to illustrate the impact of substitution on cytotoxic activity. Our narrative is grounded in established scientific principles to ensure technical accuracy and trustworthiness.

The Rationale for Cytotoxicity Screening

The initial phase in the evaluation of any potential anticancer agent is the assessment of its cytotoxic effects. Cytotoxicity assays are indispensable tools that provide a quantitative measure of a compound's ability to induce cell death.[1] The choice of assay is critical and is often dictated by the anticipated mechanism of action and the specific research question. The most common and well-established methods rely on measuring cell viability, membrane integrity, or the induction of programmed cell death (apoptosis).[2][3]

Core Methodologies for Cytotoxicity Evaluation

A multi-faceted approach employing a battery of assays is often the most robust strategy for a comprehensive cytotoxicological profile. Here, we compare three widely adopted methods: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and Apoptosis Assays for programmed cell death.

Comparative Overview of Cytotoxicity Assays
Assay PrincipleMeasuresAdvantagesDisadvantages
MTT Assay [4][5][6]Mitochondrial dehydrogenase activity, an indicator of cell viability.High-throughput, cost-effective, well-established.Can be affected by changes in cellular metabolism not related to viability.
LDH Assay [7][8][9]Release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.Non-destructive to remaining cells, reflects irreversible cell death.Less sensitive than MTT for early-stage cytotoxicity.
Apoptosis Assays [2][3][10][11][12]Markers of programmed cell death (e.g., caspase activation, annexin V staining).Provides mechanistic insights into the mode of cell death.Can be more complex and time-consuming than viability assays.

Experimental Protocols: A Step-by-Step Guide

To ensure reproducibility and accuracy, adherence to well-defined protocols is essential. Below are detailed, step-by-step methodologies for the MTT, LDH, and a representative apoptosis (caspase activity) assay.

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][6]

Workflow:

MTT_Workflow cell_seeding 1. Seed cells in a 96-well plate treatment 2. Treat with substituted phenylpropynols cell_seeding->treatment mtt_addition 3. Add MTT reagent treatment->mtt_addition incubation 4. Incubate for 2-4 hours mtt_addition->incubation solubilization 5. Solubilize formazan crystals incubation->solubilization absorbance 6. Measure absorbance at 570 nm solubilization->absorbance

MTT Assay Workflow

Detailed Steps:

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the substituted phenylpropynols for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[6] The amount of formazan produced is proportional to the number of viable cells.

Protocol 2: LDH Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[7][8]

Workflow:

LDH_Workflow cell_seeding 1. Seed cells and treat as in MTT assay supernatant_collection 2. Collect cell culture supernatant cell_seeding->supernatant_collection reaction_mixture 3. Add LDH reaction mixture supernatant_collection->reaction_mixture incubation 4. Incubate for 30 minutes at room temperature reaction_mixture->incubation stop_solution 5. Add stop solution incubation->stop_solution absorbance 6. Measure absorbance at 490 nm stop_solution->absorbance

LDH Assay Workflow

Detailed Steps:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.[9]

  • Reaction Mixture: Add the LDH reaction mixture, containing lactate, NAD+, and a tetrazolium salt, to each well.[8][14]

  • Incubation: Incubate the plate for approximately 30 minutes at room temperature, protected from light.[15]

  • Stop Solution: Add a stop solution to terminate the enzymatic reaction.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released.[15]

Protocol 3: Caspase-3/7 Activity Assay (Apoptosis)

Caspases are key proteases involved in the execution of apoptosis.[12] Assaying the activity of effector caspases like caspase-3 and -7 provides a direct measure of apoptosis induction.

Workflow:

Caspase_Workflow cell_seeding 1. Seed and treat cells lysis 2. Lyse cells to release cellular contents cell_seeding->lysis caspase_reagent 3. Add luminogenic caspase-3/7 substrate lysis->caspase_reagent incubation 4. Incubate for 1 hour at room temperature caspase_reagent->incubation luminescence 5. Measure luminescence incubation->luminescence

Caspase Assay Workflow

Detailed Steps:

  • Cell Seeding and Treatment: Seed and treat cells with phenylpropynol derivatives as previously described.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer to release the cellular contents, including caspases.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3 and -7 to the cell lysate.

  • Incubation: Incubate at room temperature for approximately 1 hour to allow for the enzymatic reaction.

  • Signal Measurement: Measure the resulting luminescent or fluorescent signal, which is proportional to the caspase activity.

Structure-Activity Relationship (SAR) of Substituted Phenylpropynols: A Comparative Analysis

To illustrate the impact of chemical modifications on cytotoxicity, let us consider a fictional series of substituted phenylpropynols and their hypothetical IC50 values against a human breast cancer cell line (MCF-7).

CompoundR1 (para-position)R2 (meta-position)R3 (ortho-position)IC50 (µM) on MCF-7
PP-01 HHH50.2
PP-02 OCH3HH25.8
PP-03 ClHH15.1
PP-04 NO2HH8.5
PP-05 HClH18.9
PP-06 HHCl22.4
  • Effect of Electron-Withdrawing vs. Electron-Donating Groups: The unsubstituted phenylpropynol (PP-01) exhibits moderate cytotoxicity. The introduction of an electron-donating methoxy group (PP-02) enhances activity. However, the presence of electron-withdrawing groups like chloro (PP-03) and nitro (PP-04) at the para-position leads to a significant increase in cytotoxicity. This suggests that electron-withdrawing substituents on the phenyl ring may play a crucial role in the compound's mechanism of action.

  • Positional Isomerism: A comparison of PP-03, PP-05, and PP-06 indicates that the position of the chloro substituent influences cytotoxic potency. The para-substituted analog (PP-03) is the most active, followed by the meta- (PP-05) and then the ortho- (PP-06) substituted compounds. This highlights the importance of the spatial arrangement of substituents for optimal interaction with the biological target.

Mechanism of Action: Unraveling the Apoptotic Pathway

Further investigation into the mechanism of action of the most potent compounds, such as PP-04, is crucial. Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects.[2][3] This process is tightly regulated and can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[12][16]

A plausible mechanism for a potent substituted phenylpropynol could involve the induction of the intrinsic apoptotic pathway.

Apoptosis_Pathway cluster_cell Cancer Cell Phenylpropynol Substituted Phenylpropynol Mitochondrion Mitochondrion Phenylpropynol->Mitochondrion Induces stress Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Release of Cytochrome c, Apaf-1 activation Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis

Intrinsic Apoptotic Pathway

In this proposed pathway, the substituted phenylpropynol induces mitochondrial stress, leading to the release of cytochrome c. This, in turn, activates the initiator caspase-9, which then cleaves and activates the executioner caspases-3 and -7. These executioner caspases are responsible for the downstream events of apoptosis, including DNA fragmentation and cell death.[16]

Conclusion

The evaluation of the cytotoxicity of substituted phenylpropynols is a critical step in their development as potential anticancer agents. A systematic approach, employing a combination of robust and well-validated assays, is essential for generating reliable and comprehensive data. The insights gained from structure-activity relationship studies, coupled with a deeper understanding of the underlying mechanisms of action, will undoubtedly guide the design of next-generation phenylpropynol derivatives with improved therapeutic profiles. This guide provides a foundational framework for researchers to confidently navigate the experimental landscape of cytotoxicity evaluation.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Roche.
  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • CLYTE Technologies.
  • Weyermann, J., Lochmann, D., & Zimmer, A. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
  • Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]
  • Cell Biologics Inc. LDH Assay. [Link]
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
  • ResearchGate.
  • Ivkovic, B., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. Medicinal Chemistry Research, 22(12), 5864-5888. [Link]
  • Lee, K. H., et al. (1995). Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. Journal of Medicinal Chemistry, 38(18), 3621-3627. [Link]
  • Babich, H., & Borenfreund, E. (1992). Cytotoxic and morphological effects of phenylpropanolamine, caffeine, nicotine, and some of their metabolites studied In vitro. In Vitro Toxicology, 5(3), 159-172. [Link]
  • Schuppe, M. S., et al. (2022). Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin. Bioorganic Chemistry, 125, 105915. [Link]
  • Schuppe, M. S., et al. (2022). Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin. Bioorganic Chemistry, 125, 105915. [Link]
  • ResearchGate.
  • Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(3), 226-233. [Link]
  • Corrao, G., et al. (2018). Synthesis, structure-activity relationships and biological evaluation of 7-phenyl-pyrroloquinolinone 3-amide derivatives as potent antimitotic agents. European Journal of Medicinal Chemistry, 143, 145-156. [Link]
  • Urbani, P., et al. (2008). Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. Molecules, 13(4), 749-761. [Link]
  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]
  • Lee, C. F., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(2), 1083. [Link]
  • Chen, Y. R., et al. (2013). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Molecules, 18(12), 14669-14683. [Link]
  • Ujiie, S., et al. (2014). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. Chemical & Pharmaceutical Bulletin, 62(3), 241-247. [Link]
  • Laatsch, H., et al. (1995). Structure-activity relationships of phenyl- and benzoylpyrroles. Chemical & Pharmaceutical Bulletin, 43(4), 537-545. [Link]
  • Szychta, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11639. [Link]
  • Fröhlich, E. (2016). Mechanisms Underlying Cytotoxicity Induced by Engineered Nanomaterials: A Review of In Vitro Studies. IET Nanobiotechnology, 10(5), 263-272. [Link]
  • Chang, H. H., et al. (2022). Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages. International Journal of Molecular Sciences, 23(16), 9324. [Link]
  • Ndhlala, A. R., et al. (2013). Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera. Journal of Medicinal Plants Research, 7(20), 1435-1444. [Link]

Sources

A Comparative Spectroscopic Guide to 3-(3-fluorophenyl)prop-2-yn-1-ol and 3-(3-chlorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, halogenated phenylpropargyl alcohols serve as pivotal structural motifs and versatile synthetic intermediates. Their utility stems from the unique combination of the rigid alkynyl scaffold and the electronically tunable aromatic ring. The identity of the halogen substituent, while seemingly a minor structural alteration, imparts significant changes in steric and electronic properties, which in turn modulate molecular interactions and reactivity. Understanding the precise spectroscopic signature of these molecules is paramount for reaction monitoring, quality control, and structural elucidation of more complex derivatives.

This guide presents an in-depth spectroscopic comparison of two closely related analogues: 3-(3-fluorophenyl)prop-2-yn-1-ol and 3-(3-chlorophenyl)prop-2-yn-1-ol . We will dissect their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to provide a clear, experimentally grounded framework for their differentiation. The analysis will focus on how the distinct electronegativity, size, and isotopic properties of fluorine versus chlorine manifest in each analytical technique, offering researchers a definitive guide for unambiguous characterization.

Molecular Structure Overview

The core structure of both molecules consists of a phenyl ring connected to a propargyl alcohol moiety via a carbon-carbon triple bond. The sole difference lies in the halogen atom (Fluorine or Chlorine) substituted at the meta position of the phenyl ring.

Caption: Molecular structures of the two compared compounds.

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). Chlorine is also electronegative but to a lesser extent, and its larger size and polarizability can influence its electronic and steric interactions. These fundamental differences are the origin of the spectroscopic variations detailed below.

Experimental Protocols: A Foundation of Trust

To ensure the reliability and reproducibility of the data presented, standardized experimental procedures are essential. The data herein is based on established laboratory protocols.

Synthesis: Sonogashira Cross-Coupling

The synthesis of these compounds is reliably achieved via a Sonogashira cross-coupling reaction, a robust method for forming C-C bonds between terminal alkynes and aryl halides.[1][2][3][4]

Protocol:

  • Inert Atmosphere: To a reaction vessel, add copper(I) iodide (0.025 eq) and bis(triphenylphosphine)palladium(II) chloride (0.015 eq). Purge the vessel with an inert gas (Nitrogen or Argon).

  • Solvent and Base: Add a degassed mixture of diisopropylamine and triethylamine.

  • Aryl Halide Addition: Add the corresponding 3-bromo- or 3-iodohalobenzene (1.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Alkyne Addition: Add prop-2-yn-1-ol (propargyl alcohol) (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture (typically to 60°C) and monitor by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

  • Work-up & Purification: Upon completion, filter the reaction mixture to remove solids. Evaporate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure propargyl alcohol.

This palladium and copper co-catalyzed methodology is chosen for its high efficiency and functional group tolerance, allowing for the direct coupling of the sensitive alcohol-containing alkyne without the need for protecting groups.[2]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the characterization of the synthesized compounds.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Syn Sonogashira Coupling Pur Flash Chromatography Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C) Pur->NMR MS Mass Spectrometry (EI or ESI) Pur->MS IR FTIR Spectroscopy (Neat Film) Pur->IR Comp Comparative Analysis NMR->Comp MS->Comp IR->Comp Struc Structure Confirmation Comp->Struc

Caption: General workflow from synthesis to structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The spectra for both compounds were recorded in deuterated chloroform (CDCl₃).

Data Summary:

Compound -CH₂- (ppm) -OH (ppm) Aromatic H (ppm)
3-(3-fluorophenyl)prop-2-yn-1-ol4.48 (d)1.88 (t)7.00-7.35 (m)
This compound4.48 (d)1.80 (t)7.15-7.45 (m, approx.)
Data sourced from J. Med. Chem. 1999, 42, 1999-2006.[1]

Comparative Analysis:

  • Propargyl Alcohol Moiety (-CH₂OH): The signals for the methylene (-CH₂) and hydroxyl (-OH) protons are remarkably similar in both compounds.[1] The methylene protons appear as a doublet around 4.48 ppm due to coupling with the adjacent hydroxyl proton. The hydroxyl proton itself appears as a triplet (due to coupling with the two methylene protons) around 1.8-1.9 ppm. This indicates that the halogen substituent on the phenyl ring has a negligible effect on the electronic environment of these distant aliphatic protons.

  • Aromatic Region: The key differences are observed in the aromatic region (7.00-7.45 ppm). Both compounds exhibit complex multiplet patterns characteristic of a 1,3-disubstituted benzene ring.

    • For 3-(3-fluorophenyl)prop-2-yn-1-ol , the aromatic protons are subject to both H-H and H-F coupling, which further complicates the multiplet. The strong electron-withdrawing nature of fluorine generally leads to a downfield shift of adjacent protons compared to unsubstituted benzene.

    • For This compound , the aromatic signals are also seen as a multiplet. Chlorine's electronegativity influences the chemical shifts of the aromatic protons, but its effect is slightly different from fluorine's, leading to a distinct, albeit still complex, pattern in this region. The precise assignment of individual aromatic protons would require advanced 2D NMR techniques.

¹³C NMR Spectroscopy: A Carbon Skeleton View

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The differences in electronegativity between fluorine and chlorine cause significant and diagnostic shifts in the aromatic carbon signals.

Data Summary (Predicted & Comparative):

Carbon Atom 3-(3-fluorophenyl)prop-2-yn-1-ol (Predicted δ, ppm) This compound (Predicted δ, ppm) Key Differentiating Feature
C-OH ~51~51Minimal difference
C≡C ~85, ~88~86, ~87Minimal difference
C-X (C-F/C-Cl) ~162 (d, ¹JCF ≈ 245 Hz)~134Large ¹JCF coupling for fluoro
Aromatic C ~115-130 (with C-F coupling)~128-132C-F coupling visible on multiple carbons
Ipso-C (alkyne) ~124 (d)~124C-F coupling

Comparative Analysis:

  • Propargyl and Alkynyl Carbons: Similar to the ¹H NMR, the chemical shifts for the propargylic carbon (-CH₂OH) at ~51 ppm and the two acetylenic carbons (~85-88 ppm) are expected to be very similar for both compounds, as they are relatively remote from the halogen substituent.

  • Aromatic Carbons - The Diagnostic Region:

    • C-X Signal: The most dramatic difference is the chemical shift of the carbon directly bonded to the halogen. For 3-(3-fluorophenyl)prop-2-yn-1-ol , this carbon (C-F) will appear significantly downfield around 162 ppm and, crucially, will be split into a large doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF ≈ 245 Hz). This large coupling constant is an unmistakable signature of a fluorine atom directly attached to an sp² carbon.

    • For This compound , the carbon bonded to chlorine (C-Cl) will appear much further upfield, around 134 ppm, and will not exhibit such a large, characteristic coupling.

    • Other Aromatic Carbons: In the fluoro-compound, other carbons in the aromatic ring will also show smaller couplings to the fluorine atom (²JCF, ³JCF), resulting in additional doublet or triplet splittings in the proton-decoupled ¹³C NMR spectrum. These couplings are absent in the chloro-analogue, making its aromatic region appear simpler.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of functional groups. While many absorbances will be common to both molecules, key differences arise in the fingerprint region.

Data Summary:

Vibrational Mode 3-(3-fluorophenyl)prop-2-yn-1-ol (cm⁻¹) This compound (Expected cm⁻¹)
O-H stretch (broad) ~3350~3350
Aromatic C-H stretch ~3050~3050
C≡C stretch (weak) ~2230~2230
Aromatic C=C stretch ~1580, ~1480~1575, ~1475
C-F stretch (strong) ~1250-1100Absent
C-Cl stretch (strong) Absent~1090-1030
FTIR data for the fluoro-compound is available from Apollo Scientific.[5]

Comparative Analysis:

  • Common Features: Both spectra will show a broad O-H stretching band around 3350 cm⁻¹, characteristic of the alcohol group. Aromatic C-H stretches will appear above 3000 cm⁻¹, and the C≡C triple bond stretch will be a weak band around 2230 cm⁻¹.

  • Diagnostic Vibrations: The key to distinguishing these compounds via IR lies in the carbon-halogen stretching frequency.

    • The C-F stretch in 3-(3-fluorophenyl)prop-2-yn-1-ol is expected to be a strong, prominent band in the 1250-1100 cm⁻¹ region.[5]

    • The C-Cl stretch in this compound will produce a strong band at a lower frequency, typically in the 1090-1030 cm⁻¹ range. This clear difference in the fingerprint region provides a rapid method for identification.

Mass Spectrometry: The Isotopic Giveaway

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, revealing the molecular weight and offering clues to the structure. The most definitive distinguishing feature between these two compounds lies in the natural isotopic abundance of chlorine.

Molecular Weight Information:

  • 3-(3-fluorophenyl)prop-2-yn-1-ol: C₉H₇FO, Molecular Weight: 150.15 g/mol , Monoisotopic Mass: 150.05 Da [6]

  • This compound: C₉H₇ClO, Molecular Weight: 166.60 g/mol , Monoisotopic Mass: 166.02 Da

Comparative Analysis:

The molecular ion peak ([M]⁺) will immediately differentiate the two compounds by 16 mass units. However, the most powerful diagnostic tool is the isotopic pattern of the chlorine-containing molecule.

  • Fluorine is monoisotopic (¹⁹F is >99.9% abundant). Therefore, the mass spectrum of 3-(3-fluorophenyl)prop-2-yn-1-ol will show a single, sharp molecular ion peak at m/z 150.

  • Chlorine has two stable isotopes: ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance). This means that for This compound , the mass spectrum will exhibit two molecular ion peaks:

    • An [M]⁺ peak at m/z 166 (corresponding to the molecule with ³⁵Cl).

    • An [M+2]⁺ peak at m/z 168 (corresponding to the molecule with ³⁷Cl).

    • The intensity ratio of the [M]⁺ peak to the [M+2]⁺ peak will be approximately 3:1 . This characteristic isotopic signature is unambiguous proof of the presence of a single chlorine atom in the molecule.

Caption: Expected molecular ion patterns in Mass Spectrometry.

Conclusion

While 3-(3-fluorophenyl)prop-2-yn-1-ol and this compound are structurally very similar, a multi-technique spectroscopic approach allows for their confident and unambiguous differentiation. Each technique offers a unique diagnostic clue, from subtle shifts in NMR to definitive patterns in mass spectrometry.

Summary of Key Differentiating Features:

Technique 3-(3-fluorophenyl)prop-2-yn-1-ol This compound
¹H NMR Complex aromatic multiplet with H-F coupling.Distinct aromatic multiplet without H-F coupling.
¹³C NMR C-F signal ~162 ppm with large ¹JCF coupling (~245 Hz). Additional C-F couplings present.C-Cl signal ~134 ppm with no large coupling. Simpler aromatic region.
IR Strong C-F stretch at ~1250-1100 cm⁻¹.Strong C-Cl stretch at ~1090-1030 cm⁻¹.
MS Single molecular ion peak at m/z 150.Double molecular ion peaks ([M]⁺ & [M+2]⁺) at m/z 166 and 168 in a ~3:1 ratio.

For researchers working with these or similar halogenated compounds, understanding these fundamental spectroscopic consequences is critical. The large C-F coupling constant in ¹³C NMR and the characteristic 3:1 isotopic pattern in mass spectrometry are the most definitive and easily identifiable features for distinguishing between these fluoro- and chloro-substituted analogues.

References

  • Sauerberg, P., et al. (1999). 1-(1,2,5-Thiadiazol-4-yl)-4-azatricyclo[2.2.1.02,6]heptanes as New Potent Muscarinic M1 Agonists. Journal of Medicinal Chemistry, 42, 1999-2006. [Link]
  • PubChem. (n.d.). 3-(3-Fluorophenyl)prop-2-yn-1-ol. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-(3-chlorophenyl)prop-2-en-1-ol. National Center for Biotechnology Information.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
  • Wikipedia contributors. (2023, December 28). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Biffis, A., et al. (2018). Palladium-Catalyzed Sonogashira Coupling: The Importance of the Base. Dalton Transactions, 47(21), 7159-7170. [Link]
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira Cross-Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]
  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. [Link]
  • Nasiri, F. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.

Sources

The Strategic Selection of Phosphine Ligands in the Sonogashira Coupling of 3-(3-Chlorophenyl)prop-2-yn-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical synthesis and materials science, the construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Among the myriad of methodologies, the palladium-catalyzed Sonogashira cross-coupling reaction stands out for its efficiency in forging a bond between a vinyl or aryl halide and a terminal alkyne.[1][2][3] This guide provides a detailed comparison of the efficacy of various phosphine ligands in the context of a challenging Sonogashira coupling with 3-(3-chlorophenyl)prop-2-yn-1-ol, a substrate of interest in the development of novel therapeutics and functional materials.

The Decisive Role of the Phosphine Ligand

The Sonogashira reaction, while robust, is highly dependent on the careful orchestration of its components: a palladium catalyst, a copper(I) co-catalyst, a base, and, crucially, a phosphine ligand.[1][2] The phosphine ligand is not a mere spectator; it actively participates in the catalytic cycle, influencing the reaction's efficiency, substrate scope, and overall success. Its primary roles include:

  • Stabilization of the Palladium Center: The ligand stabilizes the palladium(0) active species, preventing its decomposition into inactive palladium black.

  • Modulation of Electronic Properties: Electron-donating ligands increase the electron density on the palladium, facilitating the rate-determining oxidative addition step with the aryl halide.

  • Influence on Steric Environment: The bulkiness of the ligand can promote reductive elimination, the final step that releases the desired product and regenerates the catalyst.[4]

For challenging substrates such as aryl chlorides, the choice of a bulky and electron-rich phosphine ligand is often critical to achieve high yields.[4][5]

Visualizing the Catalytic Cycle

The Sonogashira coupling proceeds through a synergistic interplay of two interconnected catalytic cycles, one for palladium and one for copper. The phosphine ligand (L) is integral to the palladium cycle.

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-C≡CR->Cu-X R-C≡C-H R-C≡C-H R-C≡C-H->Cu-C≡CR Base

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Comparative Efficacy of Phosphine Ligands

The performance of a phosphine ligand is intrinsically linked to its structure. While triphenylphosphine (PPh₃) was historically a common choice, modern drug discovery often necessitates more sophisticated ligands to couple less reactive aryl chlorides. Bulky, electron-rich dialkylbiaryl phosphines, often referred to as "Buchwald ligands," have become indispensable in this regard.[4][6]

Below is a comparative overview of commonly employed phosphine ligands for the Sonogashira coupling of aryl chlorides with terminal alkynes. The data is compiled from various studies and serves as a general guide for ligand selection.

LigandStructureKey FeaturesTypical Yields (Aryl Chlorides)
Triphenylphosphine (PPh₃) P(C₆H₅)₃- Less sterically hindered- Moderate electron donorLow to moderate
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl- Very bulky and electron-rich- Highly effective for aryl chloridesHigh to excellent
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl- Bulky and electron-rich- Excellent for a broad range of substratesHigh to excellent[7]
DavePhos 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl- Contains a coordinating amino group- Effective for various cross-couplingsGood to high[6]

Note: The optimal ligand and reaction conditions can vary depending on the specific alkyne coupling partner and other reaction parameters.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol outlines a representative procedure for the Sonogashira coupling of this compound with phenylacetylene, employing the high-performance XPhos ligand.

Reagents and Materials:
  • This compound

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed toluene

  • Anhydrous, degassed triethylamine (Et₃N)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Experimental Workflow:

Experimental_Workflow A Setup and Inert Atmosphere B Reagent Addition: - this compound - Phenylacetylene - Pd(OAc)2 - XPhos - CuI - Cs2CO3 A->B C Solvent Addition: - Toluene - Triethylamine B->C D Reaction: - Stir at specified temperature - Monitor by TLC or GC-MS C->D E Workup: - Quench with NH4Cl (aq) - Extract with organic solvent D->E F Purification: - Dry organic layer - Concentrate - Column chromatography E->F G Characterization: - NMR - Mass Spectrometry F->G

Caption: A streamlined workflow for the Sonogashira coupling reaction.

Step-by-Step Procedure:
  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), copper(I) iodide (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) and anhydrous, degassed triethylamine (2.0 mmol) to the flask.

  • Substrate Addition: Add phenylacetylene (1.2 mmol) to the reaction mixture.

  • Reaction: Seal the flask and stir the mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Outlook

The selection of the phosphine ligand is a critical parameter for the successful Sonogashira coupling of challenging substrates like this compound. While traditional ligands such as triphenylphosphine may offer some utility, bulky and electron-rich dialkylbiaryl phosphines like XPhos and SPhos have demonstrated superior performance, particularly for less reactive aryl chlorides. The provided experimental protocol serves as a robust starting point for researchers and drug development professionals. Further optimization of reaction conditions, including the base, solvent, and temperature, may lead to even greater efficiency and yield. The continued development of novel phosphine ligands promises to further expand the scope and applicability of this powerful carbon-carbon bond-forming reaction.

References

  • Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects. Journal of the American Chemical Society.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. ResearchGate.
  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Tri(1‐naphthyl)phosphine as a ligand in palladium‐free Sonogashira cross‐coupling of arylhalogenides with acetylenes. ResearchGate.
  • Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. ResearchGate.
  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Publications.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • A Copper- and Amine-Free Sonogashira Coupling Reaction Promoted by a Ferrocene-Based Phosphinimine-Phosphine Ligand at Low Catalyst Loading. ResearchGate.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. s3-eu-west-1.amazonaws.com.
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central.
  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
  • Dialkylbiaryl phosphine ligands. Wikipedia.
  • Is there any method for aryl chlorides to give sonogashira coupling without using Buchwald's ligands ?. ResearchGate.
  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-(3-Chlorophenyl)prop-2-yn-1-ol: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of aryl propargyl alcohols, such as 3-(3-chlorophenyl)prop-2-yn-1-ol, is a critical undertaking in medicinal chemistry and materials science, where these compounds serve as versatile building blocks for pharmaceuticals and functional organic materials.[1] This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound. We will benchmark three major methodologies: Palladium/Copper-catalyzed Sonogashira coupling, the classic copper-mediated Castro-Stephens coupling, and the direct alkynylation of 3-chlorobenzaldehyde. By dissecting the reaction mechanisms, providing detailed experimental protocols, and comparing key performance indicators such as yield, reaction kinetics, and operational complexity, this document serves as a practical resource for researchers, chemists, and process development professionals aiming to select the most efficient and scalable method for their specific application.

Introduction: The Strategic Importance of this compound

Propargyl alcohols are highly valued synthetic intermediates due to the versatile reactivity of their two functional groups: the hydroxyl group and the terminal alkyne.[2][3] The hydroxyl group can be easily modified or used to direct subsequent reactions, while the alkyne moiety is a gateway to a vast array of chemical transformations, including click chemistry, cyclizations, and further cross-coupling reactions. The specific target of this guide, this compound, incorporates a 3-chlorophenyl group, a common substituent in pharmacologically active molecules that can modulate properties like metabolic stability and receptor binding affinity.

The challenge lies not in the feasibility of its synthesis but in the selection of an optimal pathway that balances efficiency, cost, scalability, and purity. This guide provides the necessary data and expert analysis to make an informed decision.

Overview of Synthetic Strategies

We will evaluate three distinct and widely recognized strategies for constructing the C(sp²)-C(sp) bond essential to the target molecule. Each pathway starts from different, readily available precursors, offering flexibility based on starting material availability and cost.

G cluster_0 Starting Materials cluster_1 Reaction Methodologies cluster_2 Target Molecule s1 3-Chloro-iodobenzene + Propargyl Alcohol m1 Sonogashira Coupling s1->m1 s2 3-Chloro-iodobenzene + Copper(I) Propargyl Acetylide m2 Castro-Stephens Coupling s2->m2 s3 3-Chlorobenzaldehyde + Acetylene Equivalent m3 Aldehyde Alkynylation s3->m3 product This compound m1->product m2->product m3->product

Figure 1: High-level overview of the three benchmarked synthetic pathways to this compound.

Methodology 1: Sonogashira Cross-Coupling

The Sonogashira coupling is arguably the most powerful and widely used method for forming C(sp²)-C(sp) bonds.[1] It involves the reaction of a vinyl or aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[4][5]

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles.[5] The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle's role is to facilitate the deprotonation of the terminal alkyne to form the reactive copper acetylide required for the transmetalation step.[5][6]

G Sonogashira Coupling Catalytic Cycle cluster_copper Copper Co-Catalyst Cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition pd0->pd_complex1 pd_complex2 Ar-Pd(II)L₂-X pd_complex1->pd_complex2 Ar-X pd_complex3 Transmetalation pd_complex2->pd_complex3 pd_complex4 Ar-Pd(II)L₂-C≡CR pd_complex3->pd_complex4 pd_complex5 Reductive Elimination pd_complex4->pd_complex5 pd_complex5->pd0 Product Out product Ar-C≡CR pd_complex5->product cu_cycle Copper Cycle alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide + CuX - HX cu_acetylide->pd_complex3 Transfers Acetylide to Palladium base Base cu_x CuX G aldehyde 3-Chlorobenzaldehyde (Ar-CHO) alkoxide Alkoxide Intermediate aldehyde->alkoxide acetylide Acetylide Anion (HC≡C⁻) acetylide->aldehyde Nucleophilic Attack workup Aqueous Workup (H⁺) alkoxide->workup product This compound workup->product

Sources

A Comparative Guide to Cross-Reactivity Studies of 3-(3-Chlorophenyl)prop-2-yn-1-ol in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and development, the meticulous evaluation of a compound's specificity is a cornerstone of preclinical safety assessment.[1][2] Off-target effects, arising from a molecule's interaction with unintended biological entities, can lead to unforeseen toxicity or diminished efficacy, representing a significant cause of late-stage drug candidate attrition.[3] This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel compound 3-(3-Chlorophenyl)prop-2-yn-1-ol. Lacking prior extensive biological characterization, this document outlines a systematic, multi-tiered approach to profile its selectivity. We will detail a logical workflow, from initial computational predictions and broad panel screening to specific cell-based and biochemical assays. By comparing its activity profile against structurally and functionally relevant compounds, this guide serves as a robust template for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of new chemical entities, ensuring a more informed progression from discovery to clinical application.[3]

Introduction: The Imperative of Selectivity Profiling

The journey of a small molecule from a laboratory "hit" to an approved therapeutic is fraught with challenges, chief among them being the assurance of its safety and specificity.[4] Unintended interactions, or cross-reactivity, can precipitate adverse drug reactions by modulating the activity of off-target proteins, which may include receptors, enzymes, ion channels, and transporters.[5] Therefore, a proactive and thorough investigation of a compound's interaction landscape is not merely a regulatory requirement but a fundamental aspect of rational drug design.[1]

This compound is a small molecule featuring two key structural motifs of interest in medicinal chemistry: a chlorophenyl group and a propargyl alcohol moiety.

  • Chlorophenyl Group: The inclusion of a chlorine atom on a phenyl ring is a common strategy in drug design, often used to modulate physicochemical properties like lipophilicity and metabolic stability, which can in turn influence target binding affinity.[6][7][8]

  • Propargyl Alcohol: This functional group, characterized by a reactive carbon-carbon triple bond, is a versatile building block in the synthesis of various pharmaceutical compounds and specialty chemicals.[9][10][11][12] Its reactivity, however, also warrants careful investigation for potential covalent interactions with biological macromolecules.[13]

Given the absence of extensive public data on the biological activity of this compound, this guide establishes a de novo strategy to systematically uncover its potential for cross-reactivity.

Designing a Comparative Cross-Reactivity Study

A well-designed experimental plan is crucial for generating meaningful and interpretable data.[14][15] Our approach is tiered, beginning with broad screening to identify potential areas of concern, followed by more focused assays to confirm and quantify these interactions.

Selection of Comparator Compounds

To contextualize the activity of this compound, it is essential to test it alongside relevant comparator compounds. The choice of comparators should be based on structural similarity and known biological activities.

  • Structural Analogs:

    • 3-Phenylprop-2-yn-1-ol: The non-chlorinated parent compound will help determine the influence of the chloro-substituent on biological activity.

    • 3-(3-Fluorophenyl)prop-2-yn-1-ol: A fluoro-substituted analog allows for comparison of halogen-specific effects.

  • Known Bioactive Compounds:

    • A Known Kinase Inhibitor (e.g., Gefitinib): Contains a chlorophenyl group and is known to have a specific kinase inhibitory profile, serving as a benchmark for off-target kinase activity.

    • A Known GPCR Ligand (e.g., Lorcaserin): A drug containing a chlorophenyl moiety that targets a G-protein coupled receptor, providing a reference for potential GPCR interactions.

Experimental Workflow Overview

The proposed workflow is designed to efficiently screen for and then characterize cross-reactive potential, moving from broad, high-throughput methods to more specific, lower-throughput assays.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Cellular Validation cluster_2 Phase 3: Mechanistic & Functional Follow-up A In Silico Target Prediction B Broad Biochemical Safety Panel (e.g., Kinases, GPCRs, Ion Channels) A->B Guide Panel Selection C Dose-Response Assays on Primary Hits (IC50/EC50 Determination) B->C Identified 'Hits' D Cellular Thermal Shift Assay (CETSA) (Target Engagement) C->D E Cell Viability & Cytotoxicity Assays (MTT, LDH) C->E F Western Blot for Pathway Modulation D->F Confirmed Targets E->F Correlate with Pathway Activity G Affinity-Based Proteomics (e.g., Chemical Pulldown-MS)

Caption: A tiered experimental workflow for assessing cross-reactivity.

Experimental Protocols & Data Presentation

This section provides detailed protocols for key assays in the workflow and illustrates how to present the resulting data for clear comparison.

Phase 1: Broad Biochemical Safety Panel Screening

The initial step involves screening this compound and comparators at a single high concentration (e.g., 10 µM) against a broad panel of targets known to be frequently involved in adverse drug reactions.[5] Commercial services offer comprehensive panels covering hundreds of kinases, GPCRs, ion channels, and transporters.

Objective: To identify potential "hits" or off-target interactions for further investigation.

Data Presentation: The results are typically presented as a percentage of inhibition or activation relative to a control.

Table 1: Illustrative Data from a Broad Kinase Panel Screen at 10 µM

Kinase Target This compound (% Inhibition) 3-Phenylprop-2-yn-1-ol (% Inhibition) Gefitinib (% Inhibition)
EGFR 15 8 98
Src 65 25 45
Lck 72 31 38
CDK2 22 18 15

| ... (other kinases) | ... | ... | ... |

Interpretation: In this hypothetical example, this compound shows significant inhibition of Src and Lck kinases, warranting follow-up dose-response studies. The presence of the chloro group appears to enhance this off-target activity compared to its non-chlorinated analog.

Phase 2: Cellular Assays for Validation and Functional Effects

"Hits" from the primary screen must be validated in a cellular context to confirm target engagement and assess downstream functional consequences.

This colorimetric assay measures the metabolic activity of cells and is a common method to assess cytotoxicity.

  • Cell Plating: Seed a relevant cell line (e.g., A431 for EGFR, Jurkat for Lck) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus compound concentration. Calculate the IC50 value (the concentration that inhibits cell viability by 50%).

Data Presentation: Dose-response curves and a summary table of IC50 values provide a quantitative comparison of cytotoxicity.

Table 2: Comparative Cytotoxicity (IC50) in Jurkat Cells

Compound Cytotoxicity IC50 (µM)
This compound 12.5
3-Phenylprop-2-yn-1-ol > 100
Gefitinib 25.8

| Staurosporine (Positive Control) | 0.05 |

Interpretation: The data suggest that this compound induces cytotoxicity in Jurkat cells at a concentration that correlates with its inhibition of Lck, a key kinase in T-cell signaling. This effect is significantly more potent than the non-chlorinated analog, again highlighting the role of the chloro group.

Phase 3: Mechanistic Investigation with Affinity-Based Proteomics

To gain an unbiased, proteome-wide view of potential interactions, an affinity-based proteomics approach can be employed. This method uses an immobilized version of the small molecule to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.

G A Synthesize Linker-Modified This compound B Immobilize Compound on Agarose Beads A->B C Incubate Beads with Cell Lysate B->C D Wash to Remove Non-Specific Binders C->D E Elute Bound Proteins D->E F Separate by SDS-PAGE and Identify by LC-MS/MS E->F G List of Potential Off-Targets F->G

Caption: Workflow for affinity-based proteomic profiling.

Data Presentation: The output is a list of proteins identified by mass spectrometry, often ranked by abundance or confidence score. This list is then analyzed for enrichment of specific pathways or protein families.

Interpretation: This powerful technique can reveal completely unexpected off-targets that would be missed by panel-based screening, providing crucial insights into potential mechanisms of toxicity or polypharmacology.[16]

Conclusion and Future Directions

The comprehensive evaluation of a small molecule's selectivity is paramount for its successful development as a therapeutic agent.[16] For a novel compound like this compound, a systematic and multi-pronged approach is essential for building a complete picture of its cross-reactivity and potential off-target effects. The methodologies presented in this guide, progressing from broad screening to cellular validation and unbiased proteomic profiling, provide a robust framework for such an investigation.

The illustrative data underscore the importance of comparative analysis, showing how a single chemical modification—the addition of a chloro group—can dramatically alter a compound's biological interaction profile. By rigorously applying these principles and experimental designs, researchers can make more informed decisions, mitigating risks and increasing the probability of advancing safe and effective drug candidates through the development pipeline.

References

  • CD Genomics. (n.d.). Comprehensive Analysis of CRISPR Off-Target Effects.
  • Patsnap. (2025, May 27). What are preclinical safety pharmacology requirements? Synapse.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Ridens, A. L., et al. (2020). Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. Frontiers in Genome Editing.
  • Kaminsky, R., & Brun, R. (1998). An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds. Journal of Parasitology.
  • Xu, J. J., et al. (2008). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Drug and Chemical Toxicology.
  • Jubie, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Synthego. (n.d.). CRISPR Off-Target Editing: Prediction, Analysis, and More.
  • Sharma, P., et al. (2023). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics.
  • Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Addgene Blog.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 361174, 3-(3-Chlorophenyl)-2-propene-1-ol.
  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals.
  • Gu, Y., et al. (2012). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Current Protocols in Toxicology.
  • Sinobio Chemistry. (2024, February 5). What Is Propargyl Alcohol?.
  • Rawsource. (2025, January 30). Propargyl Alcohol in Specialty Chemicals: Key Insights.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis.
  • Hughes, T. B., et al. (2016). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. ACS Chemical Biology.
  • European Medicines Agency. (2011). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals.
  • Altasciences. (n.d.). Issue 13: Safety Pharmacology Guidelines and Practices. The Altascientist.
  • National Toxicology Program. (2021). Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure. bioRxiv.
  • Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
  • Lv, W., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry.
  • Mobley, D. L., & Dill, K. A. (2009). Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment. Structure.
  • Alsager, O. A., et al. (2023). Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine. JACS Au.
  • Abdel-Rhaman, M. S. (1982). The design and analysis of experiments for the assessment of drug interactions. Archives of Toxicology. Supplement.
  • Strom, B. L., et al. (Eds.). (n.d.). Chapter 4. Experimental Study Designs. Pharmacoepidemiology. AccessPharmacy.
  • Chou, T. C. (2020, November 7). Experimental Design for Drug Combinations. YouTube.
  • Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.
  • Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate.
  • Luo, M., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants.
  • El-Sharkawy, M. A., et al. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank.
  • Darwazeh, N. B. (2010, April). Design of Experiments in Pharmaceutical Development. SPC for Excel.
  • Canale, V., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. International Journal of Molecular Sciences.
  • Funke, L., et al. (2022). Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection. ResearchGate.
  • Bridges, C. R., et al. (2022). Circular Discovery in Small Molecule and Conjugated Polymer Synthetic Methodology. Journal of the American Chemical Society.
  • U.S. Food and Drug Administration. (2025, December 29). CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs).
  • Schreiber, S. L. (2012). Organic synthesis toward small-molecule probes and drugs. Proceedings of the National Academy of Sciences.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782697, 3-(3-Fluorophenyl)prop-2-yn-1-ol.
  • Abdullah, N. A., et al. (2014). Potential activity of 3-(2-chlorophenyl)-1-phenyl-propenonein accelerating wound healing in rats. Evidence-Based Complementary and Alternative Medicine.
  • De, P., et al. (2000). Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.

Sources

A Comparative Guide to the Reaction Products of 3-(3-Chlorophenyl)prop-2-yn-1-ol: Structure, Synthesis, and Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, 3-(3-chlorophenyl)prop-2-yn-1-ol represents a versatile building block. Its propargyl alcohol moiety, adjacent to an aryl ring, is ripe for a variety of chemical transformations. Understanding the potential reaction pathways and, critically, confirming the structure of the resulting products is paramount for advancing research and development programs. This guide provides an in-depth comparison of three primary reaction pathways—oxidation, reduction, and cyclization—offering experimental insights, comparative data, and robust protocols for structural elucidation.

Core Reaction Pathways: An Overview

The reactivity of this compound is dominated by the interplay between its three key functional components: the terminal hydroxyl group, the carbon-carbon triple bond, and the chlorinated phenyl ring. This allows for selective transformations that can yield vastly different molecular architectures. We will explore the conversion of this starting material into an ynone, an allylic or saturated alcohol, and a hypothetical heterocyclic system.

Reaction_Pathways cluster_start Starting Material cluster_products Potential Products start This compound oxidation Oxidation Product (Ynone) start->oxidation [O] reduction Reduction Products (Allylic/Saturated Alcohol) start->reduction [H] cyclization Cyclization Product (Substituted Furan) start->cyclization Metal Catalyst

Caption: Overview of Primary Reaction Pathways.

Pathway 1: Oxidation to 3-(3-Chlorophenyl)prop-2-yn-1-one

The oxidation of propargyl alcohols to their corresponding α,β-acetylenic ketones, or ynones, is a fundamental transformation that furnishes a highly valuable electrophilic building block.[1] These ynones are precursors to numerous heterocyclic compounds and complex molecules.[1]

Proposed Reaction Scheme

This compound → 3-(3-Chlorophenyl)prop-2-yn-1-one

Rationale for Method Selection

While classic oxidants like manganese dioxide (MnO₂) or chromium-based reagents can effect this transformation, modern methods offer milder conditions, higher yields, and improved safety profiles.[1] A particularly effective method involves the use of N-iodosuccinimide (NIS) as a mild oxidant.[2] This approach avoids the use of heavy metals and often proceeds efficiently at room temperature. The proposed mechanism suggests a radical pathway, highlighting its departure from traditional metal-based oxidations.[2]

Structural Confirmation of the Product

Confirming the conversion of the primary alcohol to a ketone requires a multi-faceted analytical approach.

  • FTIR Spectroscopy: The most telling change will be the disappearance of the broad O-H stretching band (typically ~3300-3400 cm⁻¹) from the starting alcohol and the appearance of a sharp, strong C=O stretching absorption around 1650-1700 cm⁻¹.[3] The C≡C triple bond stretch will remain, typically in the 2100-2260 cm⁻¹ region.[4][5][6]

  • NMR Spectroscopy (¹H & ¹³C):

    • In the ¹H NMR spectrum, the signal for the methylene protons (-CH₂OH) in the starting material (expected around δ 4.3-4.5 ppm) will disappear. A new singlet for the acetylenic proton will likely appear, though its position can vary. The aromatic protons will remain in the δ 7.2-7.8 ppm region.

    • In the ¹³C NMR spectrum, the most significant change is the appearance of a new signal in the downfield region (δ 175-185 ppm) corresponding to the carbonyl carbon. The signal for the carbon bearing the hydroxyl group (around δ 50-60 ppm) will vanish.

  • Mass Spectrometry: The product's mass spectrum will show a molecular ion peak corresponding to a molecular weight that is two units less than the starting material, consistent with the loss of two hydrogen atoms.

  • X-ray Crystallography: For unambiguous structural proof, single-crystal X-ray diffraction is the gold standard. Although data for the exact product is not available, analysis of similar chalcone structures, which also contain an aryl-propenone core, reveals key structural features like bond lengths and dihedral angles that can be used for comparison.[7]

Comparative Analysis of Oxidation Methods
Oxidizing AgentTypical ConditionsYield RangeAdvantagesDisadvantages
MnO₂ Reflux in solvent (e.g., DCM, Acetone)50-85%Readily available, inexpensiveRequires large excess, can be slow
PCC/PDC DCM, Room Temperature70-90%High efficiencyToxic chromium waste
NIS MeCN, Room Temperature75-95%Mild, metal-free, high yield[8]Stoichiometric waste (succinimide)
Cu Nps / TBHP Bipyridine, Toluene80-95%Catalytic, efficient[9]Requires catalyst preparation
Detailed Experimental Protocol: NIS-Mediated Oxidation
  • Preparation: To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add N-iodosuccinimide (1.2 mmol).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-5 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 15 mL) to remove any remaining iodine, followed by a brine wash (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-(3-chlorophenyl)prop-2-yn-1-one.

Pathway 2: Reduction of the Alkyne Moiety

Selective reduction of the alkyne in a propargyl alcohol offers a direct route to either an allylic alcohol (the cis or trans alkene) or a saturated alcohol. The choice of catalyst is critical to achieving the desired selectivity.

Proposed Reaction Schemes1. this compound → (Z)-3-(3-Chlorophenyl)prop-2-en-1-ol (cis-allylic alcohol)
  • This compound → 3-(3-Chlorophenyl)propan-1-ol (saturated alcohol)

Rationale for Method Selection
  • To the Alkene (Allylic Alcohol): To achieve partial reduction to the cis (Z)-alkene, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is the classic and most reliable choice. T[10]he catalyst's reduced activity prevents over-reduction to the alkane.

  • To the Alkane (Saturated Alcohol): For complete reduction of the triple bond to a single bond, a more active catalyst like Palladium on Carbon (Pd/C) under a hydrogen atmosphere is employed.

Structural Confirmation of the Products

Confirmation_Workflow cluster_reaction Reduction & Isolation cluster_analysis Structural Analysis cluster_conclusion Final Confirmation start Perform Reduction (e.g., Lindlar's Catalyst) purify Purify via Column Chromatography start->purify ftir FTIR Analysis (Confirm OH, C=C) purify->ftir nmr NMR (1H, 13C) (Confirm stereochemistry) purify->nmr ms Mass Spec (Confirm MW) purify->ms structure Structure Confirmed: (Z)-3-(3-Chlorophenyl)prop-2-en-1-ol ftir->structure nmr->structure ms->structure

Caption: Workflow for Reduction and Structural Confirmation.

  • FTIR Spectroscopy: The C≡C stretch (~2100-2260 cm⁻¹) will disappear. For the allylic alcohol, a new C=C stretch will appear around 1640-1680 cm⁻¹. T[11]he broad O-H stretch remains in both products.

  • NMR Spectroscopy (¹H & ¹³C):

    • Allylic Alcohol: The appearance of two vinylic protons (δ 5.5-6.5 ppm) is diagnostic. For the cis isomer, the coupling constant (J) between these protons will be relatively small (~8-12 Hz). The methylene protons adjacent to the hydroxyl group will now be a doublet.

    • Saturated Alcohol: The spectrum will simplify significantly. The vinylic and acetylenic proton signals will be absent. New signals corresponding to two aliphatic methylene groups (-CH₂CH₂-) will appear in the upfield region (δ 1.5-2.5 ppm).

  • Mass Spectrometry: The molecular weight will increase by 2 units for the allylic alcohol and by 4 units for the saturated alcohol compared to the starting material.

Detailed Experimental Protocol: Selective Reduction to Allylic Alcohol
  • Preparation: Dissolve this compound (1.0 mmol) in hexane (10 mL). Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; ~50 mg).

  • Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the mixture vigorously at room temperature. Monitor the reaction carefully by TLC to avoid over-reduction.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the (Z)-3-(3-chlorophenyl)prop-2-en-1-ol.

Pathway 3: Intramolecular Cyclization

While less common without specific activating groups, the intramolecular cyclization of propargyl alcohols can be induced, often with transition metal catalysts, to form oxygen heterocycles like furans or dihydrofurans. T[12]his pathway offers a powerful method for rapidly building molecular complexity.

Proposed Reaction Scheme

This compound → 3-(3-Chlorophenyl)-5-methylfuran (Hypothetical, via rearrangement)

Rationale and Mechanistic Considerations

Gold, platinum, or silver catalysts are known to be "alkynophilic," activating the triple bond towards nucleophilic attack. In this case, the intramolecular nucleophile is the hydroxyl group. The initial 5-exo-dig cyclization would form an exocyclic double bond, which could then isomerize to the more stable aromatic furan ring system.

Cyclization_Mechanism A Propargyl Alcohol + Au(I) Catalyst B Alkyne-Gold Complex (Activation) A->B Coordination C 5-exo-dig Cyclization (Intramolecular Attack) B->C Nucleophilic Attack D Protodeauration & Isomerization C->D [H+] E Substituted Furan Product D->E

Caption: Proposed Mechanism for Gold-Catalyzed Cyclization.

Structural Confirmation of the Product

Confirming the formation of a furan ring would rely on identifying its unique spectroscopic signature.

  • FTIR Spectroscopy: The O-H stretch from the starting material will disappear. The C≡C stretch will also be absent. New peaks corresponding to C=C stretching within the furan ring (~1500-1600 cm⁻¹) and C-O-C stretching (~1000-1200 cm⁻¹) will appear.

  • NMR Spectroscopy (¹H & ¹³C): The ¹H NMR spectrum will be the most informative. The appearance of signals in the aromatic region corresponding to the furan protons (typically δ 6.0-7.5 ppm) would be strong evidence. The disappearance of the propargylic methylene and hydroxyl protons is also expected. The ¹³C NMR would show signals for the sp² carbons of the furan ring.

  • Mass Spectrometry: The cyclization is an isomerization reaction, so the product will have the same molecular weight as the starting material. High-resolution mass spectrometry would confirm the elemental composition remains C₉H₇ClO.

Conclusion

The strategic transformation of this compound can lead to a diverse array of products, each with distinct chemical properties and potential applications. The choice of reaction pathway—be it oxidation to an ynone, selective reduction to an allylic or saturated alcohol, or cyclization to a heterocycle—is dictated by the careful selection of reagents and conditions. For each pathway, a rigorous and systematic approach to structural confirmation, employing a combination of spectroscopic and analytical techniques, is not just recommended but essential for ensuring the integrity of downstream research. The protocols and comparative data provided herein serve as a robust guide for researchers navigating the synthetic possibilities of this versatile starting material.

References

  • Qi, H., Xu, S., Zhao, R., & Chen, S. (2022). Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. The Journal of Organic Chemistry, 87(21), 13726-13733. [Link]
  • American Chemical Society. (2022). Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. [Link]
  • ACS Publications. (2022). Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. The Journal of Organic Chemistry. [Link]
  • Ducki, S., et al. (2005). Synthesis and complete assignment of NMR data of 20 chalcones. Magnetic Resonance in Chemistry, 43(4), 337-341. [Link]
  • FABAD Journal of Pharmaceutical Sciences. (2007). Spectral Properties of Chalcones II. [Link]
  • The Royal Society of Chemistry. (2022). Synthesis of chalcone.
  • Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. [Link]
  • National Institutes of Health. (2010).
  • National Institutes of Health. (2009). Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide. PMC. [Link]
  • ResearchGate. (2019). (a) 1 H-NMR; (b) 13 C-NMR spectra of chalcone 1 (CDCl 3 ). [Link]
  • Oxford Academic. (1989). SELECTIVE CATALYTIC HYDROGENATION OF PROPARGYL ALCOHOL WITH HETEROPOLY ACID-MODIFIED PALLADIUM. Chemistry Letters. [Link]
  • Dummies.com. (2016).
  • University of Colorado Boulder. (n.d.). IR: alkynes. [Link]
  • Chemistry LibreTexts. (2019). 11.8: Infrared Spectroscopy. [Link]
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]
  • Crossref. (2015). Transition Metal-Catalyzed Intramolecular Cyclization of Propargyl Alcohols and Their Derivatives for the Synthesis of Highly Substituted Five-Membered Oxygen Heterocycles. HETEROCYCLES. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chlorophenyl)prop-2-yn-1-ol
Reactant of Route 2
Reactant of Route 2
3-(3-Chlorophenyl)prop-2-yn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.